Azido-PEG4-NHS ester
Description
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O8/c16-18-17-4-6-24-8-10-26-12-11-25-9-7-23-5-3-15(22)27-19-13(20)1-2-14(19)21/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGKWPIMJCPGGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Azido-PEG4-NHS Ester for Researchers, Scientists, and Drug Development Professionals
Introduction: Azido-PEG4-NHS ester is a heterobifunctional crosslinker integral to modern bioconjugation and drug development.[1] This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its application, and a visualization of its use in a proteomics research workflow. Its unique structure, featuring an amine-reactive N-hydroxysuccinimide (NHS) ester and a bioorthogonal azide group connected by a hydrophilic tetraethylene glycol (PEG4) spacer, enables the precise and efficient labeling of biomolecules.[2][3]
Core Features and Applications
This compound's functionality stems from its two reactive moieties. The NHS ester forms a stable amide bond with primary amines, such as the lysine residues on proteins and antibodies, under mild pH conditions.[4] The azide group serves as a versatile handle for "click chemistry," allowing for highly efficient and specific conjugation to molecules containing alkyne or cyclooctyne groups.[2][5] The PEG4 spacer enhances the solubility and biocompatibility of the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of therapeutic molecules.[1]
This combination of features makes this compound a valuable tool in a wide range of applications, including:
-
Antibody-Drug Conjugate (ADC) Development: Facilitating the attachment of cytotoxic payloads to antibodies for targeted cancer therapy.[6]
-
Proteomics and Protein Analysis: Enabling the enrichment and identification of protein-protein interactions and post-translational modifications.[7]
-
Targeted Drug Delivery: Functionalizing nanoparticles and other delivery vehicles with targeting ligands.[1]
-
Cell Surface Labeling and Imaging: Modifying the surface of living cells for tracking and analysis.[8]
-
Diagnostic Assay Development: Creating sensitive and specific detection reagents.[1]
Physicochemical and Quantitative Data
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental design. The following tables summarize key quantitative data for this crosslinker.
| Property | Value | Reference |
| Chemical Formula | C15H24N4O8 | [2][9] |
| Molecular Weight | 388.37 g/mol | [2][9] |
| Appearance | Colorless to slightly yellow oil | [2] |
| Purity | >95% (HPLC) | [2] |
| Solubility and Storage | Details | Reference |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [2][5] |
| Storage Conditions | -20°C, desiccated | [2] |
Experimental Protocols
The following sections provide detailed methodologies for common applications of this compound.
Protein and Antibody Labeling with this compound
This protocol outlines the general procedure for conjugating this compound to proteins or antibodies.
Materials:
-
Protein or antibody of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl or glycine, pH 8.0)
-
Purification equipment (e.g., desalting column, dialysis cassette)
Procedure:
-
Preparation of Protein/Antibody:
-
Ensure the protein or antibody solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS or a similar amine-free buffer.[4]
-
-
Preparation of this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.[4] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[4]
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the protein/antibody solution.[4] The optimal molar ratio may need to be determined empirically for each specific protein.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% (v/v) to maintain protein stability.[4]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[7]
-
-
Quenching the Reaction:
-
Purification of the Labeled Protein/Antibody:
Click Chemistry Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the subsequent conjugation of the azide-labeled protein/antibody to an alkyne-containing molecule.
Materials:
-
Azide-labeled protein/antibody
-
Alkyne-containing molecule of interest (e.g., fluorescent dye, biotin)
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Degassed, amine-free buffer (e.g., PBS)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the alkyne-containing molecule, CuSO4, and sodium ascorbate in a suitable solvent (e.g., DMSO or water). The sodium ascorbate solution should be prepared fresh.[11]
-
-
Click Reaction:
-
In a reaction tube, combine the azide-labeled protein/antibody with a 2- to 10-fold molar excess of the alkyne-containing molecule.
-
Add the copper-chelating ligand to the mixture.
-
Add the CuSO4 solution to a final concentration of 100-200 µM.[8]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.[8]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent molecule.
-
-
Purification of the Final Conjugate:
-
Purify the final conjugate using an appropriate method (e.g., desalting column, dialysis) to remove the copper catalyst and excess reagents.
-
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key experimental workflows involving this compound.
Caption: Workflow for labeling an antibody with this compound.
Caption: A proteomics workflow for identifying ligandable hotspots.
Signaling Pathway Context: Targeted Drug Delivery
While this compound does not directly participate in a signaling pathway, it is a critical tool for creating therapeutic agents that modulate these pathways. For instance, in the development of an Antibody-Drug Conjugate (ADC) targeting a cancer cell surface receptor like EGFR, this linker plays a crucial role.
Caption: ADC mechanism of action facilitated by the linker.
References
- 1. chemimpex.com [chemimpex.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. This compound, 944251-24-5 | BroadPharm [broadpharm.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. This compound | 944251-24-5 [chemicalbook.com]
- 6. This compound - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C15H24N4O8 | CID 51340931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. furthlab.xyz [furthlab.xyz]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to Azido-PEG4-NHS Ester: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Azido-PEG4-NHS ester is a heterobifunctional crosslinking reagent integral to modern bioconjugation, drug delivery, and molecular biology.[1] Its unique architecture, featuring a reactive N-hydroxysuccinimide (NHS) ester and a bioorthogonal azide group connected by a hydrophilic polyethylene glycol (PEG) spacer, offers researchers a powerful tool for covalently linking molecules with precision and control.[2][3] This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols, and key applications.
Core Chemical Structure and Properties
This compound is designed with three key functional components:
-
NHS Ester: A highly reactive group that specifically targets primary amines, such as the N-terminus of proteins or the side chain of lysine residues, to form stable amide bonds.[4][5]
-
Azide Group (N3): A bioorthogonal handle that does not react with native biological functional groups. It enables highly specific ligation with molecules containing alkyne or cyclooctyne groups via "click chemistry," or with phosphines through Staudinger ligation.[3][4]
-
PEG4 Spacer: A short, hydrophilic tetra-polyethylene glycol chain that enhances the reagent's solubility in aqueous buffers, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.[1][2]
The logical relationship between these components allows for a versatile, two-step conjugation strategy.
Caption: Logical workflow of this compound's dual functionality.
Quantitative Data Summary
The physicochemical properties of this compound are summarized in the table below, compiled from various suppliers.
| Property | Value | Citation(s) |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoate | [6] |
| CAS Number | 944251-24-5 | [1][2][4][7][8] |
| Molecular Formula | C₁₅H₂₄N₄O₈ | [1][2][7][9] |
| Molecular Weight | 388.37 g/mol (or ~388.4) | [1][2][6][8][9] |
| Appearance | Colorless or light yellowish viscous liquid or solid | [1][8][10] |
| Purity | Typically >90% - 98% (by HPLC) | [1][2][7][8][9] |
| Solubility | Soluble in DMSO, DMF, DCM, Chloroform, Acetonitrile | [2][3][4][11] |
| Storage Conditions | Store at -20°C, desiccated. Equilibrate to room temp before opening. | [1][2][8][9][12] |
Experimental Protocols
Successful use of this compound requires careful attention to reaction conditions, particularly buffer composition and pH, to maximize efficiency and minimize hydrolysis of the NHS ester.
Protocol 1: Labeling a Protein with this compound
This protocol outlines the covalent attachment of the azido-PEG linker to primary amines (e.g., lysine residues) on a target protein.[13]
A. Materials Required:
-
Target protein (1-10 mg/mL)
-
This compound
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)[12]
-
Anhydrous organic solvent (DMSO or DMF)
-
Quenching Buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)[12][14]
-
Purification tools (e.g., desalting column for size-exclusion chromatography or dialysis cassette)[12][14]
B. Experimental Workflow:
Caption: Workflow for protein labeling with this compound.
C. Detailed Steps:
-
Buffer Exchange: Ensure the protein sample is in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5. Buffers containing primary amines like Tris or glycine will compete with the reaction and must be avoided.[12][13]
-
Prepare Reagent: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions; do not prepare stock solutions for long-term storage.[12][15]
-
Reaction: Add a calculated volume of the reagent stock solution to the protein solution. A 10- to 50-fold molar excess of the NHS ester over the protein is a common starting point.[15] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[12][13]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[12]
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes.[13][14]
-
Purification: Remove excess, unreacted reagent and byproducts using a desalting column (size-exclusion chromatography) or through dialysis.[14]
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate the azide-labeled protein (from Protocol 1) with a molecule containing a terminal alkyne.
A. Materials Required:
-
Azide-labeled protein
-
Alkyne-containing molecule
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[16]
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)[16]
-
Reducing Agent: Sodium Ascorbate stock solution (e.g., 300 mM in water, freshly prepared)[16]
-
PBS or other suitable buffer
B. Reaction Schematic:
Caption: Key components of the CuAAC "click" chemistry reaction.
C. Detailed Steps:
-
Prepare Reactants: In a microcentrifuge tube, combine the azide-labeled protein and the alkyne-containing molecule in a suitable buffer like PBS.[16]
-
Add Ligand and Copper: Add the THPTA ligand solution, followed by the CuSO₄ solution. A common final concentration is ~500 µM for THPTA and ~100 µM for CuSO₄. Mix gently.[13] THPTA is a water-soluble ligand that stabilizes the catalytic Cu(I) ion and improves reaction efficiency in biological samples.[16]
-
Initiate Reaction: Add freshly prepared sodium ascorbate solution to initiate the reaction (final concentration ~5 mM).[17] The ascorbate reduces Cu(II) to the active Cu(I) catalyst.[16]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.[16][17]
-
Purification: Purify the final conjugate to remove the copper catalyst, excess reagents, and byproducts using size-exclusion chromatography or dialysis.
Characterization of Conjugates
The success of the conjugation can be confirmed using several analytical techniques:
-
UV-Vis Spectroscopy: If the attached molecule has a unique absorbance profile (like a dye), the degree of labeling can be calculated by measuring absorbance at two wavelengths (e.g., 280 nm for the protein and the λₘₐₓ for the attached molecule).[18]
-
Mass Spectrometry (MS): Provides a direct measurement of the mass increase in the protein, confirming the number of linkers attached.
-
SDS-PAGE: Can show a shift in the molecular weight of the protein after conjugation.
Applications in Research and Drug Development
The dual reactivity of this compound makes it a versatile tool in numerous advanced applications:
-
Antibody-Drug Conjugates (ADCs): The NHS ester can be used to attach the linker to lysine residues on an antibody, while the azide group provides a handle for conjugating a cytotoxic drug via click chemistry.[19]
-
PROTAC Development: Used as a PEG-based linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, creating molecules that induce targeted protein degradation.[20]
-
Surface Functionalization: Immobilizing proteins or other biomolecules onto amine-functionalized surfaces for applications in biosensors and immunoassays.[4]
-
Fluorescent Labeling and Imaging: Attaching fluorescent probes or imaging agents to proteins or cells for visualization and tracking studies.[17]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 944251-24-5 | BroadPharm [broadpharm.com]
- 3. This compound | 944251-24-5 [chemicalbook.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Azido-PEG4-NHS | AAT Bioquest [aatbio.com]
- 6. This compound | C15H24N4O8 | CID 51340931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. Azido-dPEG 4-NHS ester 944251-24-5 [sigmaaldrich.com]
- 9. This compound - Creative Biolabs [creative-biolabs.com]
- 10. This compound from China manufacturer - chengdu Pukang Biological Technology Co., Ltd. [pu-kang.com]
- 11. This compound CAS#: 944251-24-5 [m.chemicalbook.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 16. broadpharm.com [broadpharm.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. purepeg.com [purepeg.com]
- 20. medchemexpress.com [medchemexpress.com]
The Core Mechanism of Azido-PEG4-NHS Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, experimental applications, and technical data related to Azido-PEG4-NHS ester, a versatile heterobifunctional crosslinker. This reagent is a cornerstone in modern bioconjugation, enabling the precise and efficient linkage of molecules for applications ranging from targeted drug delivery and proteomics to advanced cellular imaging.
Core Principles: A Trifunctional Approach to Bioconjugation
This compound is comprised of three key functional components, each with a distinct role in the bioconjugation process: an N-hydroxysuccinimide (NHS) ester, a tetraethylene glycol (PEG4) spacer, and a terminal azide group.
-
N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group facilitates the covalent attachment of the linker to proteins, antibodies, or other biomolecules containing primary amines (e.g., the side chain of lysine residues or the N-terminus). The reaction proceeds via nucleophilic acyl substitution, where the unprotonated primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This forms a stable and irreversible amide bond, releasing N-hydroxysuccinimide as a byproduct.[1][2] The reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5) to ensure the primary amine is deprotonated and thus nucleophilic.[2][3]
-
Polyethylene Glycol (PEG4) Spacer: The PEG4 spacer is a short, hydrophilic chain of four ethylene glycol units.[4] This component imparts several beneficial properties to the bioconjugate. Its hydrophilicity increases the overall water solubility of the molecule, which is particularly advantageous when working with hydrophobic payloads, preventing aggregation and improving handling.[4][5] The flexible nature and defined length (approximately 1.4 nm) of the PEG4 spacer provide spatial separation between the conjugated molecules, which can reduce steric hindrance and help maintain the biological activity of the protein.[4] Furthermore, the PEG spacer can create a protective hydration layer around the bioconjugate, which may reduce immunogenicity and enhance stability in biological fluids.[4][6]
-
Azide Group: The terminal azide (N₃) group is a bioorthogonal handle that allows for a second, highly specific conjugation reaction known as "click chemistry".[7] This functionality is chemically inert to the vast majority of functional groups found in biological systems, ensuring that the subsequent reaction is highly selective.[8] The azide group can react with an alkyne-functionalized molecule through two primary pathways:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction forms a stable triazole linkage in the presence of a copper(I) catalyst.[9][10]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO or BCN) to react with the azide, which is advantageous for in vivo applications where copper toxicity is a concern.[11][12][13]
-
Mechanism of Action: A Two-Step Conjugation Strategy
The utility of this compound lies in its ability to facilitate a sequential, two-step conjugation strategy.
Step 1: Amine Acylation
The first step involves the reaction of the NHS ester with a primary amine on the target biomolecule.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
The Multifaceted Role of the PEG4 Linker in Azido-PEG4-NHS Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the Azido-PEG4-NHS ester has emerged as a versatile and powerful tool. This heterobifunctional crosslinker provides a bridge between molecules, enabling the creation of complex and highly functionalized biomolecular conjugates. This technical guide delves into the core functionalities of this compound, with a particular focus on the pivotal role of its polyethylene glycol (PEG) component. Through a detailed examination of its properties, reaction kinetics, and experimental applications, this document aims to equip researchers with the knowledge to effectively utilize this reagent in their scientific endeavors.
Core Components and Their Functions
The this compound is comprised of three key functional moieties, each with a distinct role in the bioconjugation process:
-
N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group is the workhorse for attaching the linker to a biomolecule of interest. It readily reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable and covalent amide bond.[1][2] This reaction is highly efficient and proceeds under mild, aqueous conditions, which is crucial for preserving the integrity of sensitive biomolecules.[3]
-
Azide Group (N₃): The terminal azide group serves as a bioorthogonal handle for "click chemistry."[4][5] This functionality allows for a highly specific and efficient secondary conjugation reaction with molecules containing a terminal alkyne, a strained cyclooctyne (e.g., DBCO or BCN), or a phosphine group (via Staudinger ligation).[4][6] The bioorthogonal nature of this reaction means it can be performed in complex biological mixtures without interfering with native biochemical processes.[]
-
Polyethylene Glycol (PEG4) Linker: The PEG4 spacer is a short chain of four repeating ethylene glycol units. This hydrophilic linker is not merely a spacer but plays a crucial role in the overall properties and performance of the resulting conjugate.
The Pivotal Role of the PEG4 Linker
The inclusion of the PEG4 linker in the this compound architecture imparts several advantageous properties to the molecule and the final bioconjugate:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly increases the aqueous solubility of the crosslinker and, more importantly, can improve the solubility of hydrophobic molecules it is conjugated to.[5][8][9] This is particularly beneficial when working with proteins or small molecule drugs that have poor solubility in aqueous buffers.
-
Reduced Steric Hindrance: The flexible and extended nature of the PEG4 linker provides spatial separation between the conjugated molecules.[8] This can minimize steric hindrance, allowing for more efficient interaction of the biomolecule with its target and preserving its biological activity.
-
Improved Biocompatibility and Reduced Immunogenicity: PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to reduce the immunogenicity of therapeutic proteins and nanoparticles. The PEG linker can shield the conjugated molecule from recognition by the immune system, potentially leading to a longer circulation half-life in vivo.[10]
-
Controlled Hydrophilicity: The defined length of the PEG4 linker allows for precise control over the hydrophilicity of the resulting conjugate. This is a critical parameter in drug development, as it can influence the pharmacokinetic and pharmacodynamic properties of a therapeutic agent.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 388.37 g/mol | [6][11][12][13] |
| Chemical Formula | C₁₅H₂₄N₄O₈ | [6][11][12][13] |
| Appearance | Colorless to light yellowish viscous liquid/oil | [6][12] |
| Purity | ≥ 95% (HPLC) | [6][12] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform, and Acetonitrile. | [6][9] |
| Storage Conditions | Store at -20°C, desiccated. Shipped at ambient temperature. | [6][12][14] |
Stability of the NHS Ester Moiety
The stability of the NHS ester is a critical factor for successful conjugation, as it is susceptible to hydrolysis. The rate of hydrolysis is highly dependent on pH and temperature.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4 - 5 hours | [2] |
| 8.6 | 4 | 10 minutes | [2] |
Note: It is recommended to use freshly prepared solutions of this compound and to perform conjugation reactions at a slightly alkaline pH (7.2-8.5) to balance the rate of aminolysis and hydrolysis.[2][10]
Reaction Kinetics of NHS Ester with Primary Amines
| Factor | Effect on Reaction Rate | Rationale | Reference(s) |
| pH | Increases with increasing pH (optimal range 7.2-8.5) | The unprotonated primary amine is the nucleophilic species. Higher pH increases the concentration of the unprotonated amine. However, pH > 8.5 significantly increases the rate of NHS ester hydrolysis. | [2][10] |
| Temperature | Increases with increasing temperature | Standard chemical kinetics; however, higher temperatures can also increase the rate of hydrolysis and potentially denature proteins. | [11] |
| Concentration of Amine | Increases with higher amine concentration | As a second-order reaction, the rate is directly proportional to the concentration of both reactants. | |
| Steric Hindrance | Decreases with increased steric hindrance around the amine | Bulky groups near the primary amine can impede the approach of the NHS ester, slowing the reaction. |
Experimental Protocols
Protocol 1: Labeling of a Protein with this compound
This protocol describes a general procedure for the covalent attachment of the azide functionality to a protein via its primary amines.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they will compete with the protein for reaction with the NHS ester.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. The NHS ester is moisture-sensitive and will hydrolyze in the presence of water.
-
Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (typically 10- to 20-fold molar excess over the protein).
-
Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to avoid protein precipitation.
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching (Optional): The reaction can be stopped by adding the quenching buffer to a final concentration of 50-100 mM to react with any unreacted NHS ester. Incubate for an additional 30 minutes at room temperature.
-
Purification: Remove the unreacted this compound and other small molecules by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Characterization and Storage:
-
Determine the concentration of the azide-labeled protein using a standard protein assay (e.g., BCA assay).
-
The degree of labeling (DOL), which is the number of azide groups per protein molecule, can be determined using mass spectrometry or by a subsequent reaction with an alkyne-bearing fluorescent dye followed by spectrophotometric analysis.
-
Store the azide-labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction
This protocol describes the "click" reaction between the azide-labeled protein and an alkyne-functionalized molecule (e.g., a fluorescent probe, biotin, or a drug molecule).
Materials:
-
Azide-labeled protein (from Protocol 1)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate or Tris(2-carboxyethyl)phosphine - TCEP)
-
Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-containing molecule in an appropriate solvent (e.g., DMSO or water).
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in water. This solution should be made fresh.
-
Prepare a 100 mM stock solution of THPTA in water or DMSO.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order:
-
The azide-labeled protein solution (final concentration typically 1-5 mg/mL).
-
The alkyne-containing molecule to the desired final molar excess (typically 10- to 50-fold molar excess over the protein).
-
The THPTA stock solution (to a final concentration of approximately 2 mM).
-
The CuSO₄ stock solution (to a final concentration of approximately 1 mM).
-
Mix gently by pipetting.
-
-
Initiation of Click Reaction: Add the freshly prepared Sodium Ascorbate stock solution to a final concentration of 5 mM to initiate the reaction.[4] Mix gently.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the resulting bioconjugate using a desalting column, size-exclusion chromatography (SEC), or dialysis to remove unreacted reagents, copper catalyst, and byproducts.
-
Characterization: Characterize the final bioconjugate using appropriate analytical techniques such as SDS-PAGE to confirm the increase in molecular weight, mass spectrometry to verify the conjugation, and functional assays to assess the biological activity of the protein and the conjugated molecule.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Workflow for bioconjugation using this compound.
Caption: Chemical reactions in the two-step bioconjugation process.
Conclusion
The this compound is a highly valuable reagent for researchers in the fields of chemistry, biology, and drug development. Its trifunctional design, combining an amine-reactive NHS ester, a bioorthogonal azide handle, and a hydrophilic PEG4 linker, offers a robust and versatile platform for the creation of well-defined and functional bioconjugates. The PEG4 linker, in particular, plays a critical role in enhancing the solubility, biocompatibility, and overall performance of the resulting conjugates. A thorough understanding of the principles and protocols outlined in this guide will enable scientists to effectively harness the power of this compound for a wide range of applications, from fundamental biological studies to the development of novel therapeutics and diagnostics.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. interchim.fr [interchim.fr]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. "Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Este" by Gary W. Cline and Samir B. Hanna [scholarsmine.mst.edu]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. benchchem.com [benchchem.com]
The Azide Group: A Lynchpin of Modern Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The azide functional group has emerged as a powerhouse in the field of bioconjugation, enabling the precise and efficient labeling, tracking, and modification of biomolecules in complex biological systems. Its unique combination of small size, stability, and bioorthogonal reactivity has revolutionized areas from drug development and proteomics to in vivo imaging. This technical guide provides a comprehensive exploration of the azide group's function in bioconjugation, with a focus on its core reactions, quantitative performance data, and detailed experimental methodologies.
The Core Principles of Azide-Based Bioconjugation
The utility of the azide group (-N₃) in bioconjugation stems from its status as a "bioorthogonal" chemical reporter.[1][2] Bioorthogonal reactions occur within a living system without interfering with or being influenced by native biochemical processes.[1] The azide group is virtually absent in biological systems, making it an ideal handle for introducing functionality that can be selectively targeted.[1][3]
Key Characteristics of the Azide Group:
-
Small Size: Its minimal steric footprint allows it to be incorporated into biomolecules, such as sugars, amino acids, or nucleic acids, often without perturbing their natural function or metabolic pathways.[2][4]
-
Metabolic Stability: The azide group is stable in physiological conditions, including a wide pH range (pH 4-12 for CuAAC), and is not readily metabolized by cells, ensuring its availability for subsequent conjugation reactions.[3][4][5]
-
Selective Reactivity: Azides exhibit highly selective reactivity with specific partners, primarily phosphines and alkynes, allowing for precise chemical modifications in complex biological mixtures.[3][6] This selectivity minimizes off-target reactions and ensures that the desired biomolecule is specifically labeled.
Key Bioconjugation Reactions Involving Azides
Three primary reactions have become the workhorses of azide-based bioconjugation: the Staudinger ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7]
Staudinger Ligation
The Staudinger ligation is a classic bioorthogonal reaction that forms a stable amide bond between an azide and a triarylphosphine bearing an electrophilic trap.[3][8] The reaction proceeds through an aza-ylide intermediate, which then undergoes intramolecular cyclization and hydrolysis to yield the final amide product.[] A significant advancement is the "traceless" Staudinger ligation, which leaves no residual atoms from the phosphine reagent in the final product, resulting in a native amide bond.[7][]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Often referred to as "click chemistry," CuAAC is a highly efficient and versatile reaction that forms a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[4][10] The reaction is catalyzed by copper(I) ions, which dramatically accelerate the rate of cycloaddition.[11] CuAAC is known for its high yields, broad functional group tolerance, and the ability to be performed in aqueous buffers.[12][13] However, the cytotoxicity of the copper catalyst can limit its application in living cells.[10]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the toxicity concerns of CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts readily with an azide without the need for a metal catalyst.[14][15] The reaction is driven by the release of ring strain in the cyclooctyne, allowing it to proceed efficiently at physiological temperatures.[2] SPAAC has become a valuable tool for live-cell imaging and in vivo applications.[14][16]
Quantitative Data Presentation
The choice of bioconjugation strategy often depends on the desired reaction kinetics and efficiency. The following tables summarize key quantitative data for the different azide-based reactions.
Table 1: Comparison of Second-Order Rate Constants for Azide Bioconjugation Reactions
| Reaction Type | Specific Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| Staudinger Ligation | Traceless Staudinger Ligation | ~7.7 x 10⁻³ | Generally slower kinetics; phosphine reagent can be prone to air oxidation.[17] |
| CuAAC | Terminal Alkyne | 10 to 10⁴ | Very fast reaction rates; requires a copper catalyst which can be cytotoxic.[17] |
| SPAAC | BCN (Bicyclo[6.1.0]nonyne) | ~0.06 | Catalyst-free; commonly used strained alkyne.[17] |
| SPAAC | DBCO (Dibenzocyclooctyne) | 0.24 - 0.31 | Catalyst-free; faster than BCN.[18] |
| SPAAC | DIFO (Difluorinated Cyclooctyne) | Significantly faster than non-fluorinated cyclooctynes | Enhanced reactivity due to fluorine substitution.[17] |
Table 2: Stability of the Azide Group under Various Conditions
| Condition | Stability | Notes |
| pH Range | Stable over a broad range (pH 4-12 for CuAAC) | Avoid strong acidic conditions which can form toxic and explosive hydrazoic acid (HN₃).[5] |
| Reducing Agents | ||
| Dithiothreitol (DTT) | Can reduce azides to amines, especially at neutral or elevated pH.[6] | A sequential approach of reduction followed by removal of the reducing agent is recommended.[6] |
| Tris(2-carboxyethyl)phosphine (TCEP) | Can reduce azides to amines.[6] | Can be quenched in situ with water-soluble PEG-azides before adding a maleimide-containing conjugation partner.[18] |
| Oxidizing Agents | Can react with certain oxidizing species. | Compatibility should be evaluated on a case-by-case basis.[5] |
| Thermal Stability | Generally stable, but depends on the C/N ratio. | Aliphatic azides are more stable than aromatic or carbonyl azides.[19] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving azide-based bioconjugation.
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein
This protocol describes a general method for labeling an alkyne-modified protein with an azide-containing fluorescent dye.
Materials:
-
Alkyne-modified protein in a non-chelating buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).
-
Azide-functionalized fluorescent dye.
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water).
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water).
-
Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water).
-
Degassed buffers.
-
Size-exclusion chromatography (SEC) column for purification.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-functionalized dye in a suitable solvent (e.g., DMSO).
-
Freshly prepare the sodium ascorbate solution on the day of the experiment.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein with the reaction buffer to the desired final concentration (e.g., 1-5 mg/mL).
-
Add the azide-functionalized dye to the protein solution. A 5- to 20-fold molar excess of the dye over the protein is a good starting point.
-
Prepare a premixed solution of CuSO₄ and THPTA ligand. A 1:5 molar ratio of Cu:ligand is commonly used.
-
Add the premixed catalyst solution to the protein-dye mixture.
-
Add the aminoguanidine solution to a final concentration of 5 mM.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. The reaction can also be performed at 4°C for overnight incubation.
-
-
Purification:
-
Purify the labeled protein from excess dye and catalyst components using an SEC column equilibrated with a suitable buffer (e.g., PBS).
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE and UV-Vis spectroscopy to determine the degree of labeling.
-
Protocol 2: Metabolic Labeling of Cell Surface Glycans and SPAAC-Mediated Fluorescence Detection
This protocol describes the metabolic incorporation of an azido-sugar into cellular glycans, followed by fluorescent labeling using a DBCO-dye conjugate for live-cell imaging.[14]
Materials:
-
Cell line of interest (e.g., HeLa cells).
-
Complete cell culture medium.
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz).
-
DBCO-fluorophore conjugate.
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope.
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Supplement the cell culture medium with Ac₄ManNAz to a final concentration of 25-50 µM.
-
Incubate the cells for 24-72 hours to allow for metabolic incorporation of the azido-sugar into cell surface glycans.
-
-
Cell Preparation:
-
Gently wash the cells three times with warm PBS to remove unincorporated Ac₄ManNAz.
-
-
SPAAC Reaction:
-
Prepare a 10-50 µM solution of the DBCO-fluorophore in cell culture medium or PBS.
-
Incubate the live cells with the DBCO-fluorophore solution for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS to remove the unreacted probe.
-
Image the labeled cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Conclusion
The azide group has proven to be an indispensable tool in the bioconjugation toolbox. Its unique properties of small size, stability, and bioorthogonal reactivity have enabled a wide range of applications that were previously unimaginable. By understanding the principles of the key azide-based ligation chemistries—Staudinger ligation, CuAAC, and SPAAC—and by leveraging the quantitative data and detailed protocols provided in this guide, researchers, scientists, and drug development professionals can effectively harness the power of the azide group to advance their research and develop novel therapeutics and diagnostics. The continued development of new azide- and alkyne-containing reagents promises to further expand the capabilities of this remarkable functional group in the years to come.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioclone.net [bioclone.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. interchim.fr [interchim.fr]
- 11. Click Chemistry [organic-chemistry.org]
- 12. glenresearch.com [glenresearch.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
An In-depth Technical Guide to Click Chemistry with Azido-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Azido-PEG4-NHS ester, a versatile heterobifunctional crosslinker, and its application in click chemistry for bioconjugation. We will delve into its chemical properties, provide detailed experimental protocols for its use, and present quantitative data to inform experimental design.
Introduction to this compound and Click Chemistry
This compound is a chemical reagent that facilitates the covalent labeling of biomolecules.[1][2][3] It comprises three key components: an N-hydroxysuccinimide (NHS) ester, a tetraethylene glycol (PEG4) spacer, and a terminal azide group.[4] The NHS ester reacts with primary amines, such as the side chain of lysine residues on proteins, to form a stable amide bond.[5] The flexible, hydrophilic PEG4 spacer enhances solubility and minimizes steric hindrance.[4] The azide group serves as a handle for "click chemistry," a set of rapid, specific, and high-yield chemical reactions.[3]
The most common click chemistry reaction involving azides is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage with an alkyne-containing molecule.[4] An alternative is the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst and is therefore suitable for live-cell applications.[3] This two-step approach of amine labeling followed by a bioorthogonal click reaction makes this compound a powerful tool for a wide range of applications, including protein and antibody labeling, drug conjugation, and nanoparticle functionalization.[4]
Physicochemical and Reactivity Data
For successful bioconjugation, it is crucial to understand the properties and reactivity of this compound. The following tables summarize key quantitative data.
| Property | Value |
| Molecular Weight | 388.37 g/mol |
| Chemical Formula | C₁₅H₂₄N₄O₈ |
| Purity | >95% (HPLC) |
| Appearance | Colorless to slightly yellow oil |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform |
| Storage | Store at -20°C, desiccated.[3] |
Table 1: Physicochemical Properties of this compound.
The reactivity of the NHS ester is highly dependent on pH and temperature, primarily due to the competing hydrolysis reaction in aqueous solutions.
| pH | Temperature (°C) | Half-life of NHS Ester Hydrolysis |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
| 8.3-8.5 | Room Temperature | Optimal for efficient conjugation |
Table 2: Hydrolysis Rates of NHS Esters in Aqueous Buffers.[1][2]
| Parameter | Condition | Typical Value/Range |
| Reaction pH | For NHS ester-amine coupling | 7.2 - 8.5 |
| Reaction Time | For NHS ester-amine coupling at room temperature | 0.5 - 4 hours |
| Molar Excess of Reagent | This compound to protein for antibody labeling | 10 to 20-fold |
| Organic Solvent | Maximum concentration in the reaction mixture | <10% (v/v) |
Table 3: General Reaction Conditions for NHS Ester Coupling.[1][5][]
Experimental Protocols
This section provides detailed methodologies for common applications of this compound.
Protocol for Labeling an Antibody with this compound
This protocol describes the introduction of azide groups onto an antibody for subsequent click chemistry conjugation.
Materials:
-
Antibody of interest (in an amine-free buffer like PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette suitable for the antibody's molecular weight
Procedure:
-
Antibody Preparation: Prepare a solution of the antibody at a concentration of 1-10 mg/mL in an amine-free buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer like PBS.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution.
-
The final concentration of the organic solvent should not exceed 10% (v/v).[5]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[]
-
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted reagent and byproducts by using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-labeled antibody (from Protocol 3.1) to an alkyne-containing molecule.
Materials:
-
Azide-labeled antibody
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Degassed buffer (e.g., PBS)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-labeled antibody to the desired final concentration (e.g., 1 mg/mL) in a degassed buffer.
-
Add the alkyne-containing molecule to a final concentration that is in molar excess to the antibody (e.g., 10-fold molar excess).
-
-
Catalyst Premix Preparation:
-
In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio. For a final CuSO₄ concentration of 1 mM, mix 5 µL of 20 mM CuSO₄ with 5 µL of 100 mM THPTA.
-
Let the mixture stand for 2-3 minutes.
-
-
Initiation of Reaction:
-
Add the CuSO₄/THPTA premix to the antibody/alkyne mixture.
-
Add freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
Purification: Purify the antibody conjugate using a desalting column or dialysis to remove excess reagents and the copper catalyst.
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows and reaction mechanisms.
References
A Technical Guide to the Solubility and Stability of Azido-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG4-NHS ester is a heterobifunctional crosslinker integral to modern bioconjugation, drug delivery, and proteomics. Its architecture, featuring a terminal azide group, a tetraethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester, enables the covalent attachment of molecules to primary amines while introducing a handle for subsequent "click" chemistry reactions. The polyethylene glycol (PEG) spacer is a key component, enhancing the hydrophilicity and biocompatibility of the resulting conjugates.[1][2] Understanding the solubility and stability of this reagent is paramount for its effective application in developing stable and efficient bioconjugates. This guide provides a comprehensive overview of these characteristics, supported by quantitative data and detailed experimental protocols.
Core Concepts: Structure and Functionality
The utility of this compound is derived from its distinct functional moieties:
-
N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group facilitates the formation of stable amide bonds with primary amines, such as the lysine residues and N-termini of proteins, in a process known as acylation.[3][4] This reaction is most efficient in the pH range of 7.2 to 8.5.[5][6]
-
Azide Group (N₃): This functional group is stable under typical bioconjugation conditions and serves as a versatile handle for bioorthogonal "click" chemistry reactions.[7][8] It can readily react with terminal alkynes in copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC) or with strained cyclooctynes (e.g., DBCO, BCN) in strain-promoted azide-alkyne cycloadditions (SPAAC) to form a stable triazole linkage.[9][10]
-
Polyethylene Glycol (PEG4) Spacer: The hydrophilic PEG4 spacer arm enhances the aqueous solubility of the reagent and the resulting conjugate.[11][12] It also provides spatial separation between the conjugated molecules, which can help to preserve their biological activity by reducing steric hindrance.[13]
Solubility Profile
The solubility of this compound is a balance between its hydrophilic PEG spacer and the more hydrophobic NHS ester and azide functionalities. While the PEG chain improves water solubility, the reagent's susceptibility to hydrolysis in aqueous environments necessitates careful solvent selection for storage and handling.
Qualitative and Semi-Quantitative Solubility Data
Anhydrous organic solvents are the preferred choice for preparing stock solutions of this compound. The following table summarizes its solubility in various common laboratory solvents.
| Solvent | Type | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[14][15] | Recommended as a primary solvent for creating stock solutions.[16] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble[14] | A common solvent for NHS esters; amine-free DMF is recommended.[6] |
| Dichloromethane (DCM) | Organic | Soluble[14] | A suitable organic solvent. |
| Tetrahydrofuran (THF) | Organic | Soluble[14] | A suitable organic solvent. |
| Chloroform | Organic | Soluble[14] | A suitable organic solvent. |
| Acetonitrile (ACN) | Polar Aprotic | Soluble[15][17] | A suitable organic solvent. |
| Aqueous Buffers | Aqueous | Not Recommended for Storage | The NHS ester is prone to rapid hydrolysis, especially at neutral to high pH.[3] |
It is common practice to prepare a 10 mM stock solution in anhydrous DMSO or DMF immediately before use for bioconjugation reactions.[18]
Stability and Handling
Proper storage and handling of this compound are critical to maintaining its reactivity. The NHS ester moiety is particularly sensitive to moisture and pH.
Storage Recommendations
For long-term storage, this compound should be kept at -20°C and protected from moisture by storing it with a desiccant.[14][15] When stored in a suitable anhydrous solvent at -80°C, it can be stable for up to six months, and at -20°C, for one month.
NHS Ester Hydrolysis
The primary factor limiting the stability of this compound in aqueous solutions is the hydrolysis of the NHS ester group, which yields an unreactive carboxylic acid. This competing reaction is highly dependent on pH and temperature.
The following table summarizes the hydrolysis half-life of a typical NHS ester at various pH values and temperatures.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[3][19] |
| 8.0 | Room Temperature | 210 minutes |
| 8.5 | Room Temperature | 180 minutes |
| 8.6 | 4 | 10 minutes[3][19] |
| 9.0 | Room Temperature | 125 minutes |
This data underscores the importance of performing NHS ester reactions promptly after preparing aqueous solutions and maintaining the pH within the optimal range of 7.2-8.5 to favor the amidation reaction over hydrolysis.[5]
Azide Group Stability
The azide functional group is generally stable under the conditions required for NHS ester-amine coupling.[7] However, it is susceptible to reduction to an amine in the presence of certain reducing agents, such as dithiothreitol (DTT).[20] Therefore, if the experimental workflow involves the reduction of disulfide bonds, it is advisable to perform this step and remove the reducing agent prior to introducing the azide-containing reagent.[20]
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
This protocol describes the preparation of a stock solution for immediate use in a bioconjugation reaction.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Argon or nitrogen gas (optional)
Procedure:
-
Equilibrate the Reagent: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[16]
-
Solvent Addition: Under a dry, inert atmosphere if possible, add the desired volume of anhydrous DMSO or DMF to the vial to achieve the target concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the reagent is completely dissolved.
-
Immediate Use: Proceed with the bioconjugation reaction without delay. Do not store the stock solution in an aqueous buffer.[16]
General Protocol for Labeling a Protein with this compound
This protocol provides a general guideline for conjugating this compound to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Freshly prepared stock solution of this compound (e.g., 10 mM in DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer.[18]
-
Reaction Setup: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.[18]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[16]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.[5]
-
Purification: Remove the excess, unreacted reagent and byproducts by gel filtration (desalting column) or dialysis.
Visualizations
Chemical Reaction Pathway
References
- 1. precisepeg.com [precisepeg.com]
- 2. chempep.com [chempep.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 8. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic azide - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. broadpharm.com [broadpharm.com]
- 17. This compound | 944251-24-5 [chemicalbook.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. help.lumiprobe.com [help.lumiprobe.com]
- 20. benchchem.com [benchchem.com]
A Technical Guide to Heterobifunctional Crosslinkers: Core Features and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Heterobifunctional crosslinkers are powerful chemical tools essential in modern biotechnology and drug development.[1] They enable the precise, covalent linkage of two different biomolecules, such as proteins, nucleic acids, or drugs.[2][3] Unlike homobifunctional reagents that have identical reactive groups, heterobifunctional crosslinkers possess two distinct reactive moieties.[1][4] This fundamental difference allows for controlled, sequential conjugation strategies, which significantly minimizes undesirable side reactions like self-conjugation and polymerization.[1][4][5] This precision is critical for applications requiring high molecular fidelity, such as the construction of antibody-drug conjugates (ADCs), the development of biosensors, and probing protein-protein interactions.[2][3]
Core Features of Heterobifunctional Crosslinkers
The versatility of heterobifunctional crosslinkers stems from three key features: their distinct reactive groups, the nature of their spacer arm, and their solubility characteristics.
Reactive Groups: Specificity in Conjugation
The power of these linkers lies in their ability to target different functional groups on biomolecules.[1] The most commonly targeted groups on proteins are primary amines (-NH₂) found on lysine residues and the N-terminus, and sulfhydryls (-SH) from cysteine residues.[1][4]
-
Amine-Reactive Groups: N-hydroxysuccinimide (NHS) esters are highly popular for targeting primary amines. They react in physiologic to slightly alkaline conditions (pH 7.2 to 9) to form stable amide bonds.[6][7]
-
Sulfhydryl-Reactive Groups: Maleimide groups are widely used for their high specificity towards sulfhydryl groups, reacting at a pH range of 6.5-7.5 to form stable thioether bonds.[6][8] Other sulfhydryl-reactive groups include pyridyldithiols and iodoacetamides.
-
Photoreactive Groups: Reagents containing photoreactive groups like aryl azides or diazirines offer temporal control.[4][9] They remain inert until activated by UV light, allowing for the capture of transient or weak interactions.[5][9]
-
Other Reactive Groups: A variety of other specificities exist, including carbonyl-reactive groups (hydrazides, aminooxy) for targeting aldehydes and ketones, and carboxyl-reactive groups.[2][4]
The Spacer Arm: More Than Just a Bridge
The spacer arm connects the two reactive ends and its properties are critical to the function of the final conjugate.[1][4]
-
Length and Flexibility: Spacer arm length, typically measured in angstroms (Å), dictates the distance between the two conjugated molecules.[2] Longer or more flexible spacer arms, such as those incorporating polyethylene glycol (PEG) chains, can overcome steric hindrance between large molecules.[10][11]
-
Cleavability: Linkers can be designed to be either stable (non-cleavable) or cleavable under specific physiological conditions.[12]
-
Non-Cleavable Linkers: These form a permanent bridge and are valued for their stability, particularly in applications like ADCs where the payload should only be released after the complete degradation of the antibody within the target cell.[13][14] The SMCC linker is a prime example used in the FDA-approved ADC, Kadcyla®.[13]
-
Cleavable Linkers: These contain labile bonds that can be broken by specific triggers, such as the low pH of endosomes (acid-cleavable linkers) or the high glutathione concentration inside cells (disulfide-cleavable linkers).[12] This allows for controlled release of a payload at the target site.[2]
-
-
Solubility: The chemical composition of the spacer arm influences the solubility of the crosslinker and the final bioconjugate. Hydrophilic spacers, such as PEG, can enhance the water solubility of the resulting molecule.[10]
Solubility and Cell Permeability
The overall solubility of a crosslinker is a key practical consideration.
-
Standard NHS Esters: Many standard NHS-ester crosslinkers are hydrophobic and must first be dissolved in an organic solvent like DMSO or DMF before being added to an aqueous reaction.[7][15]
-
Sulfo-NHS Esters: To improve water solubility, a sulfonate group (–SO₃) can be added to the NHS ring, creating a Sulfo-NHS ester.[7] This modification makes the crosslinker directly soluble in aqueous buffers, which is ideal for sensitive biological systems where organic solvents could cause denaturation.[16][] Furthermore, the negative charge of the sulfonate group prevents these linkers from crossing cell membranes, making them the reagent of choice for specifically labeling cell surface proteins.[16]
Quantitative Data of Common Heterobifunctional Crosslinkers
The selection of a crosslinker is dictated by the specific requirements of the application. The following table summarizes key quantitative data for several widely used heterobifunctional crosslinkers.
| Crosslinker Acronym | Full Chemical Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Toward | Cleavable? | Water Soluble? |
| SMCC | Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate | 334.32 | 8.3[18] | Primary Amine + Sulfhydryl | No | No |
| Sulfo-SMCC | Sulfosuccinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate | 436.37 | 11.6 | Primary Amine + Sulfhydryl | No | Yes[19] |
| GMBS | N-γ-Maleimidobutyryloxysuccinimide ester | 280.23[20] | 6.8[20] | Primary Amine + Sulfhydryl | No | No |
| EMCS | N-(ε-Maleimidocaproyloxy) succinimide ester | 308.29[20] | 9.4[20][21] | Primary Amine + Sulfhydryl | No | No |
| SPDP | N-Succinimidyl 3-(2-pyridyldithio)propionate | 312.36 | 6.8 | Primary Amine + Sulfhydryl | Yes (DTT) | No |
| LC-SPDP | Succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate | 425.53 | 15.7[21] | Primary Amine + Sulfhydryl | Yes (DTT) | No |
| SIAB | N-Succinimidyl(4-iodoacetyl)aminobenzoate | 402.14[20] | 10.6[20] | Primary Amine + Sulfhydryl | No | No |
| NHS-ASA | N-Hydroxysuccinimidyl-4-azidosalicylic acid | 276.21[20] | 8.0[20] | Primary Amines + Photoreactive | No | No |
Mandatory Visualizations
Experimental Protocols
Successful conjugation requires careful optimization of reaction conditions. Below are detailed methodologies for a common two-step conjugation using an amine-to-sulfhydryl reactive crosslinker like SMCC.
Protocol 1: Two-Step Protein-Protein Conjugation using SMCC
This protocol describes the conjugation of a protein containing primary amines (Protein 1) to a protein containing sulfhydryl groups (Protein 2). This two-step process minimizes unwanted homodimer formation.[1][6]
Materials:
-
Amine-containing protein (Protein 1)
-
Sulfhydryl-containing protein (Protein 2)
-
SMCC Crosslinker (or Sulfo-SMCC for a water-soluble option)[18][19]
-
Anhydrous DMSO or DMF (for non-Sulfo SMCC)[18]
-
Activation Buffer: Amine-free buffer, e.g., 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5.[18]
-
Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, 1-5 mM EDTA, pH 6.5-7.5.[6][19]
-
Desalting columns (e.g., spin columns)
-
(Optional) Reducing agent like TCEP for Protein 2 if sulfhydryls are not free.[22]
-
(Optional) Quenching solution: Cysteine or 2-mercaptoethanol.[6]
Methodology:
Step 1: Activation of Amine-Containing Protein (Protein 1)
-
Prepare Protein 1: Dissolve Protein 1 in Activation Buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into the Activation Buffer via dialysis or a desalting column.[23]
-
Prepare Crosslinker: Immediately before use, prepare a stock solution of SMCC (e.g., 10-50 mM) in anhydrous DMSO or DMF.[6][18] If using water-soluble Sulfo-SMCC, it can be dissolved directly in water or buffer.[19]
-
Reaction: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the Protein 1 solution.[24][25] The final concentration of organic solvent should ideally be below 10%.[23]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.[6][8]
-
Purification: Remove excess, non-reacted SMCC using a desalting column equilibrated with Conjugation Buffer. This step is crucial to prevent the linker from reacting with the sulfhydryl groups on Protein 2 in the next step.[6][23] The resulting product is the maleimide-activated Protein 1.
Step 2: Conjugation to Sulfhydryl-Containing Protein (Protein 2)
-
Prepare Protein 2: Ensure Protein 2 has free sulfhydryl groups. If its cysteines are in disulfide bonds, they may need to be reduced. Treat with a reducing agent like TCEP, followed by removal of the reducing agent using a desalting column.[22]
-
Reaction: Immediately combine the purified, maleimide-activated Protein 1 with Protein 2 in the Conjugation Buffer. The optimal molar ratio (e.g., 1:1 to 1.5:1 of activated protein to thiol protein) should be determined empirically.[23]
-
Incubation: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[6][19]
-
Quenching (Optional): To stop the reaction, a sulfhydryl-containing compound like cysteine can be added to react with any remaining maleimide groups.[8]
-
Final Purification: Purify the final conjugate to remove unreacted proteins and quenching reagents using an appropriate method, such as size-exclusion chromatography (SEC).
Protocol 2: Thiol (Sulfhydryl) Modification of Proteins
If a protein lacks free sulfhydryl groups, they can be introduced using reagents like Traut's Reagent (2-iminothiolane) or SATA, which modify primary amines.
Materials:
-
Protein to be modified
-
SATA (N-succinimidyl S-acetylthioacetate)
-
Hydroxylamine-HCl
-
Modification and Deacetylation Buffers (e.g., PBS)
Methodology:
-
SATA Reaction: React the protein with SATA in a suitable buffer (pH 7-8) for 30 minutes at room temperature. SATA modifies primary amines, adding a protected sulfhydryl group.
-
Purification: Remove excess SATA using a desalting column.
-
Deacetylation: Add Hydroxylamine-HCl to the modified protein solution to remove the acetyl protecting group, exposing the free sulfhydryl. Incubate for 2 hours at room temperature.
-
Final Purification: Desalt the thiolated protein into a stable buffer (pH 6.5-7.5) to remove excess hydroxylamine. The protein is now ready for conjugation with a maleimide-activated molecule as described in Protocol 1, Step 2.[22]
References
- 1. benchchem.com [benchchem.com]
- 2. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Overview of Heterobifunctional Small Molecule Therapeutic Strategies | Biopharma PEG [biochempeg.com]
- 11. cyanagen.com [cyanagen.com]
- 12. benchchem.com [benchchem.com]
- 13. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 14. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 15. covachem.com [covachem.com]
- 16. chempep.com [chempep.com]
- 18. proteochem.com [proteochem.com]
- 19. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 20. Heterobifunctional Cross-Linkers [gbiosciences.com]
- 21. covachem.com [covachem.com]
- 22. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Understanding bioconjugation techniques
An In-depth Technical Guide to Bioconjugation Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bioconjugation
Bioconjugation is the chemical process of covalently linking two or more molecules, where at least one is a biomolecule such as a protein, peptide, nucleic acid, or carbohydrate.[1][2] This powerful technique creates novel molecular entities that combine the distinct properties of their components, enabling advancements across a wide spectrum of scientific disciplines, including drug development, diagnostics, and materials science.[1] The primary goal is to create a new "bioconjugate" that merges the unique properties of its individual parts.[3] Applications are diverse, ranging from creating more effective and less toxic antibody-drug conjugates (ADCs) for cancer therapy to developing sensitive diagnostic probes and novel biomaterials.[1][3] By linking drugs to entities like proteins or antibodies, bioconjugation allows for precise, targeted delivery of therapeutic agents to desired sites, which can enhance drug efficacy and reduce off-target effects.[4][5]
Core Principles of Bioconjugation
At its heart, bioconjugation involves a chemical reaction between specific functional groups on the participating molecules. The success of any bioconjugation strategy depends on the careful selection of these reactive partners to ensure a stable and functional final product. A typical bioconjugate consists of three main components: the biomolecule, a payload (e.g., a drug, a fluorescent dye), and a linker that connects them.[1] The biomolecule provides specificity, the payload confers the desired function, and the linker plays a crucial role in connecting the two.[1]
Common Bioconjugation Chemistries
The foundation of bioconjugation lies in robust and selective chemical reactions that can proceed efficiently under mild, aqueous conditions compatible with delicate biomolecules.[3] These reactions target specific functional groups that are either naturally present on biomolecules or have been introduced through genetic or enzymatic engineering.[3]
Traditional Non-site-specific Methods
These methods target abundant functional groups, which can lead to heterogeneous products with varying degrees of labeling and conjugation sites.[3] While less precise, they are widely used due to their simplicity and robustness.[3]
-
Amine Bioconjugation (e.g., NHS Esters): This is one of the most common bioconjugation reactions. It targets primary amines found in the side chains of lysine residues and the N-terminus of proteins.[3] N-hydroxysuccinimide (NHS) esters react with these amines to form stable amide bonds.[3][6]
-
Thiol-Maleimide Bioconjugation: This method targets the sulfhydryl group (-SH) of cysteine residues.[7] Since free cysteines are relatively rare on protein surfaces, this method can often be used for more site-specific conjugation.[6][7] The reaction involves a Michael addition between the thiol and a maleimide to form a stable thioether bond.[7]
-
Carboxyl Bioconjugation (e.g., EDC/NHS): This approach targets carboxylic acid groups found in aspartic acid, glutamic acid, and the C-terminus of proteins.[3] Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activate the carboxyl groups, allowing them to react with primary amines to form amide bonds.[3][8] This is often referred to as a "zero-length" crosslinker because EDC facilitates the bond formation without becoming part of the final linkage.[8]
Modern Site-Specific and Bioorthogonal Methods
These advanced techniques are designed to be highly specific and inert towards native biological functionalities, making them ideal for creating homogeneous conjugates and for use in living systems.[3][9]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of "click chemistry," this reaction involves a copper(I)-catalyzed [3+2] cycloaddition between an azide and a terminal alkyne to form a highly stable 1,2,3-triazole ring.[3][7] It is known for its extremely high reaction rates, selectivity, and yields.[3] However, the potential toxicity of the copper catalyst can limit its applications in vivo.[3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a toxic metal catalyst, SPAAC utilizes a strained cyclooctyne that readily reacts with an azide.[3] This reaction is highly bioorthogonal, meaning it does not interfere with native biological processes, making it ideal for live-cell labeling.[9]
-
Staudinger Ligation: This reaction forms a stable amide bond between an azide and a specifically engineered phosphine.[3] It is a bioorthogonal reaction often used for cell surface labeling.[3]
-
Enzymatic Bioconjugation: Enzymes like sortase or transglutaminase can catalyze the formation of covalent bonds at specific amino acid sequences under mild conditions.[3] This approach offers exceptional site-specificity.[3]
Data Presentation: Quantitative Comparison of Core Bioconjugation Chemistries
The choice of conjugation chemistry is critical and depends on the specific application, the nature of the biomolecule, and the desired properties of the final conjugate. The following table summarizes key quantitative parameters for common bioconjugation methods.
| Bioconjugation Method | Target Functional Group | Typical Efficiency/Yield | Bond Stability | Reaction Speed | Key Considerations |
| EDC/NHS Coupling | Primary Amines (-NH₂) | Modest (50-80%)[10] | High (Amide bond)[10] | Moderate (30 min - 4 hours)[10] | pH-sensitive (optimal ~pH 7-8); susceptible to hydrolysis; potential for side reactions.[10] |
| Thiol-Maleimide Chemistry | Thiols (-SH) | High (>90%)[10] | High (Thioether bond)[10] | Fast (1-2 hours)[10] | pH-sensitive (optimal ~pH 6.5-7.5); maleimide can hydrolyze at higher pH.[10] |
| Click Chemistry (CuAAC) | Azides (-N₃) and Alkynes (-C≡CH) | Very High (>95%)[10] | Very High (Triazole ring)[10] | Fast (30-60 minutes)[10] | Requires a copper catalyst, which may need to be removed for some biological applications.[10] |
| Click Chemistry (SPAAC) | Azides (-N₃) and Strained Alkynes | High (>90%) | Very High (Triazole ring) | Very Fast (minutes to hours) | No catalyst required; ideal for in vivo applications.[3] |
| Aldehyde/Ketone Ligation | Aldehydes/Ketones & Aminooxy/Hydrazide | Good | Moderate (Oxime/Hydrazone bond) | Slow (can be catalyzed)[3] | Bioorthogonal; reaction rate can be slow without an aniline catalyst.[3] |
Experimental Protocols
The following protocols provide detailed methodologies for three key bioconjugation techniques.
Protocol 1: EDC/NHS Coupling for Protein-Small Molecule Conjugation
This protocol describes the conjugation of a small molecule containing a carboxylic acid to the primary amines of a protein, such as Bovine Serum Albumin (BSA).[11]
Materials:
-
Protein (e.g., BSA)
-
Small molecule with a carboxyl group
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Purification column (e.g., size-exclusion chromatography)
Methodology:
-
Protein Preparation: Dissolve the protein in Conjugation Buffer to a final concentration of 5-10 mg/mL.[11]
-
Activation of Carboxyl Groups:
-
Dissolve the carboxyl-containing small molecule in Activation Buffer.
-
Add a 5- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS to the small molecule solution.[11]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS-ester intermediate.[11]
-
-
Conjugation to the Protein:
-
Immediately add the activated small molecule solution to the protein solution. The molar ratio of the small molecule to the protein can be varied to achieve the desired degree of labeling (a starting point of 10- to 20-fold molar excess is recommended).[11]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[11]
-
-
Quenching the Reaction: Add Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS-esters.
-
Purification: Purify the resulting bioconjugate from excess small molecule and reaction by-products using size-exclusion chromatography or dialysis.[8]
Protocol 2: Thiol-Maleimide Conjugation
This protocol details the steps for conjugating a maleimide-activated molecule to a protein containing a free cysteine.[12]
Materials:
-
Cysteine-containing protein
-
Maleimide-activated molecule (e.g., Maleimide-PEG-Fluorophore)
-
Reduction Reagent: Dithiothreitol (DTT) or TCEP (Tris(2-carboxyethyl)phosphine)
-
Conjugation Buffer: Phosphate buffer with EDTA, pH 6.5-7.5
-
Purification system (e.g., FPLC or dialysis)
Methodology:
-
Protein Reduction (if necessary):
-
If the protein's cysteine residues are oxidized (forming disulfide bonds), they must first be reduced.
-
Dissolve the protein in Conjugation Buffer. Add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Remove the reducing agent immediately using a desalting column.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-activated molecule in a suitable solvent (e.g., DMSO or DMF) and add it to the reduced protein solution. Use a 5- to 20-fold molar excess of the maleimide reagent.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[10] The reaction should be protected from light if using a fluorescent dye.
-
-
Quenching the Reaction: To quench any unreacted maleimide groups, add a small molecule thiol like free cysteine or β-mercaptoethanol to a final concentration of ~10 mM. Incubate for 15 minutes.
-
Purification: Purify the conjugate to remove unreacted reagents and by-products using an appropriate method such as dialysis, tangential flow filtration (TFF), or chromatography.
Protocol 3: Strain-Promoted Azide-Alkyne Click Chemistry (SPAAC)
This protocol describes the site-specific labeling of a protein containing a bioorthogonally incorporated azide-modified amino acid with a strained alkyne (e.g., DBCO)-functionalized dye.[1]
Materials:
-
Azide-containing protein (produced via unnatural amino acid incorporation)
-
DBCO-functionalized molecule (e.g., DBCO-PEG-Biotin)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification supplies (e.g., centrifugal filtration units)
Methodology:
-
Protein and Reagent Preparation:
-
Prepare the azide-containing protein in PBS at a concentration of 1-5 mg/mL.
-
Dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
-
SPAAC Reaction:
-
Add the DBCO reagent stock solution to the protein solution. A 3- to 10-fold molar excess of the DBCO reagent is typically sufficient due to the high reactivity.
-
Incubate the reaction mixture at room temperature or 37°C for 2-12 hours.[1] The reaction progress can be monitored over time by techniques like SDS-PAGE (observing a band shift) or mass spectrometry.[1]
-
-
Purification:
-
Once the reaction is complete, remove the excess, unreacted DBCO reagent.
-
Purification can be achieved using centrifugal filtration units with a molecular weight cut-off appropriate for the protein, or through size-exclusion chromatography.
-
Application Spotlight: Antibody-Drug Conjugates (ADCs)
A prime application of bioconjugation is in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy.[5][13] ADCs combine the high specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[5] This allows for the selective delivery of the toxic payload directly to cancer cells, sparing healthy tissues and thereby reducing the systemic side effects commonly associated with traditional chemotherapy.[4][14]
ADC Mechanism of Action and Signaling
The therapeutic effect of an ADC is initiated by a series of events beginning with target recognition and ending with the induction of apoptosis in the cancer cell.
-
Binding: The antibody component of the ADC binds specifically to a tumor-associated antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cell, typically via endocytosis.
-
Payload Release: Inside the cell, the complex is trafficked to lysosomes, where the acidic environment and enzymes cleave the linker, releasing the cytotoxic payload.
-
Cytotoxicity: The free payload then exerts its cell-killing effect, for example, by damaging DNA or disrupting microtubule assembly, ultimately leading to apoptosis.
Experimental Workflow for ADC Development
The development of a therapeutic ADC is a complex, multi-step process that requires careful design, synthesis, and characterization.[13][15] The workflow integrates molecular biology, chemistry, and analytics to produce a safe and effective bioconjugate.[16]
Workflow Steps Explained:
-
Antibody Engineering: A monoclonal antibody (mAb) is selected or engineered for high specificity and affinity to a tumor-associated antigen.[15]
-
Expression & Production: The mAb is produced in large quantities, typically using mammalian cell lines like Chinese Hamster Ovary (CHO) cells.[15]
-
Antibody Purification: The mAb is purified from the cell culture supernatant.
-
Linker and Payload Synthesis: The cytotoxic drug (payload) and the linker molecule are synthesized separately. The choice of linker is critical as it affects the stability and release mechanism of the drug.[13]
-
Linker-Payload Coupling: The linker is chemically attached to the payload.
-
Bioconjugation: The purified antibody is conjugated to the linker-payload complex using one of the chemical strategies described previously.
-
ADC Purification: The resulting ADC is purified to remove any unconjugated antibody, free linker-payload, and other impurities.[17]
-
Characterization: The ADC is extensively characterized to ensure its quality. Key parameters include the Drug-to-Antibody Ratio (DAR), purity, stability, and aggregation state.[14]
-
In Vitro and In Vivo Testing: The final ADC product undergoes rigorous testing to evaluate its cytotoxicity against cancer cell lines, stability in serum, and its efficacy and pharmacokinetic/pharmacodynamic (PK/PD) profile in animal models.[13]
Conclusion
Bioconjugation has become an indispensable tool in modern research and therapeutic development.[5] By providing a means to chemically link disparate molecules, it allows for the creation of sophisticated constructs with novel functionalities that are unachievable with the individual components alone. From traditional amine- and thiol-reactive chemistries to advanced bioorthogonal "click" reactions, the field offers a diverse and powerful toolkit for scientists. The continued development of more efficient, stable, and site-specific conjugation strategies, particularly in the context of complex therapeutics like ADCs, promises to drive the next generation of targeted medicines and advanced diagnostics.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chempep.com [chempep.com]
- 4. pharmiweb.com [pharmiweb.com]
- 5. fleetbioprocessing.co.uk [fleetbioprocessing.co.uk]
- 6. Bioconjugation - Wikipedia [en.wikipedia.org]
- 7. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. ADC Therapeutics’ New Workflow System for the Design, Production, and Analytics of Antibody Drug Conjugates (ADCs) [genedata.com]
- 14. agilent.com [agilent.com]
- 15. Antibody-Drug Conjugates Workflows | Genedata [genedata.com]
- 16. Comprehensive ADC Analysis via Automated MS Workflows - Protein Metrics [proteinmetrics.com]
- 17. biopharmaboardroom.com [biopharmaboardroom.com]
A Technical Guide to Azido-PEG4-NHS Ester: Properties, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Azido-PEG4-NHS ester, a heterobifunctional crosslinker integral to advancements in bioconjugation, diagnostics, and therapeutic delivery systems. Its unique structure, combining a primary amine-reactive N-hydroxysuccinimide (NHS) ester and a bioorthogonal azide group via a flexible polyethylene glycol (PEG) spacer, offers significant advantages for researchers in molecular biology and drug development.
Core Molecular Attributes
This compound is a versatile reagent designed for the covalent modification of biomolecules.[1] The NHS ester end reacts efficiently with primary amines, such as the lysine residues on proteins, while the terminal azide group is available for subsequent "click chemistry" reactions.[2][3] The hydrophilic PEG4 spacer enhances the solubility of the conjugate in aqueous media, reduces steric hindrance, and can minimize immunogenicity.[1][2][4]
A summary of the key quantitative data for this compound is presented below.
| Property | Value | References |
| Molecular Formula | C15H24N4O8 | [2][5][6] |
| Molecular Weight | 388.38 g/mol (also cited as 388.4 and 388.37) | [2][3][4][5][6][7] |
| CAS Number | 944251-24-5 | [2][3][4] |
| Purity | >90% - >98% (Varies by supplier) | [2][3][6] |
| Appearance | Colorless to slightly yellow oil or solid/viscous liquid | [3][4][5] |
| Solubility | Soluble in DMSO, DMF, DCM, Chloroform, THF, Acetonitrile | [2][3][7] |
| Storage Temperature | -20°C | [2][4] |
Applications in Research and Drug Development
The dual reactivity of this compound makes it a powerful tool in several key areas:
-
Bioconjugation: It is widely used to link proteins, antibodies, or peptides to other molecules or surfaces. The azide group's ability to participate in click chemistry reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allows for highly specific and efficient ligation.[2][4][8]
-
Drug Delivery Systems: This linker is employed to create advanced drug delivery vehicles, including antibody-drug conjugates (ADCs). By attaching therapeutic agents to targeting moieties, it helps enhance the solubility, stability, and pharmacokinetic profile of the drug.[8]
-
Diagnostics and Imaging: In diagnostics, this compound can be used to label biomolecules for imaging or detection assays, facilitating the development of sensitive tools for identifying disease markers.[8]
-
Surface Modification: The NHS ester can react with amine-functionalized surfaces, allowing for the immobilization of azide-tagged biomolecules for various bio-assay and sensor applications.[3]
-
Polymer Chemistry: It serves as a building block for creating functionalized polymers with applications in tissue engineering and regenerative medicine.[8]
Experimental Protocols and Methodologies
The use of this compound typically involves a two-step reaction process. Below is a generalized protocol for the labeling of a protein and subsequent conjugation.
Step 1: Amine Labeling with this compound
This step involves the reaction of the NHS ester with primary amines on the target molecule.
Materials:
-
Protein of interest in a suitable amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.5.
-
This compound.
-
Anhydrous DMSO or DMF to dissolve the linker.
-
Desalting column for purification.
Protocol:
-
Dissolve the Linker: Prepare a stock solution of this compound in anhydrous DMSO or DMF immediately before use.
-
Reaction Setup: Add a molar excess of the dissolved this compound to the protein solution. The optimal molar ratio (typically 5- to 20-fold excess) should be determined empirically for each specific protein.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C. The NHS ester is susceptible to hydrolysis, so prolonged reaction times in aqueous buffers should be avoided.
-
Purification: Remove the excess, unreacted linker and by-products using a desalting column or dialysis against the appropriate buffer. The resulting product is an azide-modified protein.
Step 2: Bioorthogonal "Click" Chemistry Conjugation
The azide-modified protein can now be conjugated to a molecule containing a terminal alkyne or a strained cyclooctyne.
Materials:
-
Azide-modified protein from Step 1.
-
Alkyne- or DBCO/BCN-functionalized molecule (e.g., a drug, a fluorescent dye, a biotin tag).
-
For CuAAC: A copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA).
-
For SPAAC (Copper-free click chemistry): No catalyst is required.
Protocol (Example using SPAAC):
-
Reaction Setup: Mix the azide-modified protein with a molar excess of the strained cyclooctyne-containing molecule in a suitable buffer.
-
Incubation: Allow the reaction to proceed for 1 to 12 hours at room temperature or 4°C. The reaction progress can be monitored by analytical techniques such as SDS-PAGE or mass spectrometry.
-
Final Purification: Purify the final conjugate to remove any unreacted starting materials using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography).
Visualizing the Workflow
The following diagrams illustrate the chemical reactions and a typical experimental workflow involving this compound.
Caption: Bioconjugation pathway using this compound.
Caption: Experimental workflow for protein conjugation.
References
- 1. Azido-PEG4-NHS | AAT Bioquest [aatbio.com]
- 2. This compound, 944251-24-5 | BroadPharm [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Azido-dPEG 4-NHS ester 944251-24-5 [sigmaaldrich.com]
- 5. This compound from China manufacturer - chengdu Pukang Biological Technology Co., Ltd. [pu-kang.com]
- 6. precisepeg.com [precisepeg.com]
- 7. This compound | 944251-24-5 [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Storage and Handling of Azido-PEG4-NHS Ester
For researchers, scientists, and drug development professionals, the proper storage and handling of reagents are paramount to ensure experimental success and safety. Azido-PEG4-NHS ester is a bifunctional crosslinker vital in bioconjugation, proteomics, and drug development. This guide provides a comprehensive overview of its storage, handling, and use, supported by quantitative data, detailed experimental protocols, and visual workflows.
Storage and Stability
Proper storage of this compound is critical to maintain its reactivity. The N-hydroxysuccinimide (NHS) ester moiety is highly susceptible to hydrolysis, which can render the compound inactive for its intended amine-reactive conjugations.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C is the most frequently recommended storage temperature.[1][2][3][4] Long-term storage can be at -20°C to -80°C.[5] | Lower temperatures slow down the rate of hydrolysis and degradation of the NHS ester. |
| Moisture | Store in a tightly sealed container with a desiccant.[2][6] The compound is hygroscopic and moisture-sensitive.[2][7] | The NHS ester readily hydrolyzes in the presence of water, forming an unreactive carboxylic acid.[8] |
| Atmosphere | Storing under an inert gas is recommended. | This minimizes exposure to moisture and atmospheric contaminants. |
| Light | Protect from direct light exposure. | While not as critical as moisture, light can potentially degrade the compound over time. |
Stability Considerations:
-
In Solid Form: When stored correctly at -20°C with a desiccant, the solid form of this compound is stable for an extended period.[6] Some suppliers guarantee a purity of over 90% upon shipping, acknowledging slight degradation over time.[9]
-
In Solution: Stock solutions of this compound are not recommended for long-term storage due to the high susceptibility of the NHS ester to hydrolysis.[2][6][8] If a stock solution is prepared in an anhydrous organic solvent like DMSO or DMF, it should be used immediately.[2][8] For short-term storage of a few days, stock solutions in dry solvent can be kept frozen.[7] If storing a stock solution, it is recommended to do so at -80°C for up to 6 months or -20°C for up to 1 month, ensuring it is sealed and protected from moisture.[4]
Handling and Safety
Safe and effective handling of this compound requires adherence to standard laboratory safety protocols and specific considerations for this reagent.
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves, safety goggles, and a lab coat.[1][10]
-
Work in a well-ventilated area, preferably a chemical fume hood.[1][10]
Preparation for Use:
-
Equilibration: Before opening the vial, allow it to equilibrate to room temperature.[2][6][7] This crucial step prevents moisture from the air from condensing on the cold product.[2][6]
-
Dissolution: Dissolve this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[2][8][11] Do not dissolve directly in aqueous buffers for storage.[8]
Spill and Disposal:
-
In case of a spill, mix with an inert absorbent material like sand, sweep up, and place in a tightly closed container for disposal.[1]
-
Dispose of the chemical as special waste in accordance with national and regional regulations, in consultation with a licensed disposal company.[1]
Experimental Protocols: Protein Labeling
This compound is commonly used to label proteins by reacting with primary amines on lysine residues and the N-terminus.
Quantitative Parameters for Protein Labeling:
| Parameter | Recommended Value/Condition | Rationale and Considerations |
| Reaction Buffer | Amine-free buffers such as phosphate-buffered saline (PBS), borate buffer, or sodium bicarbonate buffer.[2][8] | Buffers containing primary amines (e.g., Tris or glycine) will compete with the protein for reaction with the NHS ester.[2][6] |
| Reaction pH | pH 7.2 - 8.5 is optimal.[8] A pH range of 7-9 is also effective.[2] | At lower pH, the amine is protonated and less reactive. Above pH 8.5, the rate of NHS ester hydrolysis significantly increases.[8] |
| Molar Excess of Reagent | A 5- to 20-fold molar excess of this compound over the protein is a common starting point.[2][8] | The optimal ratio depends on the protein concentration and the desired degree of labeling. Dilute protein solutions may require a higher molar excess.[2] |
| Solvent Concentration | The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10%.[2][8] | High concentrations of organic solvents can denature the protein. |
| Incubation Time & Temperature | 30-60 minutes at room temperature or 2 hours on ice.[2] Another recommendation is 1-4 hours at room temperature.[12] | Lower temperatures can be used to slow the rate of hydrolysis, but may require a longer reaction time.[8] |
Detailed Methodology for IgG Labeling:
-
Protein Preparation: Dissolve the antibody (e.g., IgG) at a concentration of 1-10 mg/mL in an amine-free buffer like PBS at pH 7.2-8.0.[2] If the protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.[2][6]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound by dissolving approximately 5 mg in 1 mL of anhydrous DMSO or DMF.[2][6]
-
Conjugation Reaction: Add the calculated volume of the this compound solution (to achieve a desired molar excess, e.g., 20-fold) to the protein solution.[2]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[2]
-
Quenching (Optional but Recommended): To stop the reaction, add an amine-containing buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[8]
-
Purification: Remove unreacted this compound and byproducts using a desalting column (size-exclusion chromatography) or dialysis against a suitable storage buffer (e.g., PBS).[2][8]
-
Storage of Labeled Protein: Store the purified, labeled protein under conditions that are optimal for the unlabeled protein, typically at 4°C for short-term use or at -20°C to -80°C for long-term storage.[5][13]
Visualizing Workflows and Reactions
Experimental Workflow for Protein Labeling:
References
- 1. broadpharm.com [broadpharm.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Azido-dPEG 4-NHS ester 944251-24-5 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. broadpharm.com [broadpharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. echemi.com [echemi.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. glenresearch.com [glenresearch.com]
- 13. benchchem.com [benchchem.com]
Safety Considerations for Azido-PEG4-NHS Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety considerations for Azido-PEG4-NHS ester, a heterobifunctional crosslinker widely used in bioconjugation, drug delivery, and materials science. Due to its dual reactive moieties—an azide group and an N-hydroxysuccinimide (NHS) ester—this reagent requires careful handling, storage, and disposal to mitigate potential hazards. This document outlines the intrinsic properties of the molecule, potential hazards, recommended safety protocols, and detailed experimental procedures for its safe use and disposal.
Introduction to this compound
This compound is a valuable tool in chemical biology and drug development, enabling the conjugation of molecules through two distinct chemical pathways. The NHS ester reacts with primary amines, such as those found on the surface of proteins (e.g., lysine residues), to form stable amide bonds.[1][2] The azide group can participate in highly specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), as well as the Staudinger ligation with phosphines.[1][3][4] The polyethylene glycol (PEG) spacer enhances the solubility of the reagent and the resulting conjugates in aqueous media.[4]
Hazard Identification and Quantitative Data
The primary hazards associated with this compound stem from the reactivity of its two functional groups. The azide group introduces potential explosive and toxic properties, while the NHS ester is highly susceptible to hydrolysis and is a reactive acylating agent.
Physicochemical and Safety Data
Many safety data sheets (SDS) for this compound indicate that specific quantitative data for properties like decomposition temperature and shock sensitivity are not available.[5] The following table summarizes available data and notes where information is currently lacking.
| Property | Value | Source / Notes |
| Chemical Formula | C₁₅H₂₄N₄O₈ | [3] |
| Molecular Weight | 388.37 g/mol | [3] |
| Appearance | Colorless to slightly yellow oil or solid | [3] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [3] |
| Storage Temperature | -20°C, desiccated | [3][6] |
| Decomposition Temperature | No data available | [5] |
| Flash Point | 105 °C (literature value, may vary) | [5] |
| Shock Sensitivity | No specific data available. Treat as potentially shock-sensitive. | General precaution for organic azides. |
Hazards Associated with the Azide Moiety
Organic azides are energetic compounds and should be handled with caution. While the PEG chain in this compound likely increases its stability compared to smaller organic azides, the potential for rapid decomposition under certain conditions cannot be dismissed.
-
Thermal Stability : Organic azides can decompose exothermically upon heating. While no specific decomposition temperature is reported for this compound, it is prudent to avoid high temperatures.
-
Shock Sensitivity : Organic azides as a class are considered to be potentially shock-sensitive. Mechanical shock or friction should be avoided, especially with the neat compound.
-
Incompatible Materials : Azides can react with heavy metals (e.g., copper, lead, silver, mercury) to form highly explosive metal azides. Contact with strong acids can produce hydrazoic acid, which is highly toxic and explosive.[7]
Hazards Associated with the NHS Ester Moiety
The NHS ester is a reactive functional group primarily susceptible to hydrolysis.
-
Moisture Sensitivity : The NHS ester readily hydrolyzes in the presence of water, rendering the compound inactive for its intended amine-coupling reaction.[2][8] This necessitates storage in a desiccated environment and careful handling to prevent exposure to moisture.
-
Reactivity with Nucleophiles : NHS esters react with primary amines and other nucleophiles. While this is the basis of their utility, it also means they can react with unintended biological molecules or reagents. Buffers containing primary amines, such as Tris, will compete with the intended reaction.[2][9]
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial for maintaining the integrity of this compound and ensuring laboratory safety.
Personal Protective Equipment (PPE)
-
Eye Protection : Wear safety glasses or goggles.
-
Hand Protection : Wear nitrile or other suitable chemical-resistant gloves.
-
Body Protection : A laboratory coat should be worn.
Engineering Controls
-
Fume Hood : Handle the solid or concentrated solutions of this compound in a well-ventilated chemical fume hood to avoid inhalation of any potential dust or aerosols.
Storage
-
Desiccation : Store in a tightly sealed container with a desiccant to protect the moisture-sensitive NHS ester.[2]
-
Inert Atmosphere : For optimal stability, consider storing under an inert atmosphere (e.g., argon or nitrogen).
-
Aliquotting : If frequent use is anticipated, it is advisable to aliquot the reagent to minimize freeze-thaw cycles and moisture exposure to the bulk stock.
Experimental Protocols for Safe Use and Disposal
The following protocols provide detailed methodologies for the safe handling, quenching, and disposal of this compound.
Protocol for a Typical Bioconjugation Reaction
This protocol outlines the general steps for conjugating this compound to a protein with primary amines.
Materials:
-
This compound
-
Protein or other amine-containing molecule
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Amine-free reaction buffer (e.g., phosphate-buffered saline (PBS) at pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[9]
-
Desalting column or dialysis equipment for purification
Procedure:
-
Equilibrate Reagents : Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[2]
-
Prepare this compound Solution : Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a concentrated stock solution. Do not prepare aqueous stock solutions for storage.[2][9]
-
Prepare Protein Solution : Dissolve the protein in the amine-free reaction buffer.
-
Conjugation Reaction : Add the desired molar excess of the this compound stock solution to the protein solution. Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[9]
-
Quench the Reaction : To stop the reaction and quench any unreacted NHS ester, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[9]
-
Purification : Remove the excess, unreacted reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[9]
Protocol for Quenching and Disposal of this compound Waste
This protocol details the steps to safely deactivate both the NHS ester and the azide functionalities of this compound before disposal.
Materials:
-
This compound waste (unused reagent, reaction mixtures, contaminated materials)
-
Aqueous solution of a primary amine (e.g., 1 M Tris-HCl, pH 8.0 or higher) for NHS ester hydrolysis.
-
Triphenylphosphine (PPh₃) or other suitable phosphine for Staudinger reduction.
-
Water-miscible organic solvent (e.g., THF or ethanol)
-
Appropriate hazardous waste container
Procedure:
-
Quenching the NHS Ester :
-
In a well-ventilated fume hood, add an excess of an aqueous amine solution (e.g., 1 M Tris-HCl, pH 8.0) to the waste containing the this compound.
-
Stir the mixture for at least one hour at room temperature to ensure complete hydrolysis of the NHS ester.
-
-
Quenching the Azide (Staudinger Reduction) :
-
To the solution from the previous step, add a 1.1 to 1.5 molar excess of triphenylphosphine relative to the amount of azide. The triphenylphosphine can be dissolved in a minimal amount of a water-miscible organic solvent like THF or ethanol before addition if needed. The Staudinger reaction is a mild and effective way to convert the azide to a stable amine.[10][11]
-
Stir the reaction mixture at room temperature for at least 2-4 hours, or until the evolution of nitrogen gas ceases (if observable). The reaction progress can be monitored by thin-layer chromatography (TLC) if necessary, looking for the disappearance of the azide starting material.
-
-
Disposal :
-
Once both the NHS ester and the azide functionalities have been quenched, the resulting mixture should be collected in a properly labeled hazardous waste container.
-
Dispose of the waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal service. Do not pour down the drain.[5]
-
Visualizations
The following diagrams illustrate the chemical structure, a key reaction pathway, and a safe handling workflow for this compound.
Caption: Chemical structure of this compound.
Caption: Reaction of the NHS ester with a primary amine.
Caption: Workflow for safe handling and disposal of this compound.
Conclusion
This compound is a powerful tool for bioconjugation, but its safe and effective use hinges on a thorough understanding of its chemical properties and potential hazards. While specific quantitative data on the thermal stability and shock sensitivity of this particular molecule are limited, the general principles of handling organic azides and NHS esters provide a strong framework for safe laboratory practices. By adhering to the guidelines and protocols outlined in this technical guide, researchers can minimize risks and ensure the integrity of their experiments and the safety of their laboratory environment. Always consult your institution's specific safety protocols and the latest Safety Data Sheet (SDS) before working with this or any other chemical reagent.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. vectorlabs.com [vectorlabs.com]
- 4. This compound, 944251-24-5 | BroadPharm [broadpharm.com]
- 5. echemi.com [echemi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. dynamic-biosensors.com [dynamic-biosensors.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Staudinger Reaction [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for Protein Labeling with Azido-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG4-NHS ester is a versatile crosslinking reagent designed for the straightforward introduction of azide functionalities onto proteins, antibodies, and other amine-containing biomolecules.[1][2] This process is fundamental for a variety of bioconjugation applications, particularly in drug development, proteomics, and diagnostics. The reagent consists of three key components: an N-hydroxysuccinimide (NHS) ester, a polyethylene glycol (PEG) spacer, and a terminal azide group.[3] The NHS ester reacts efficiently with primary amines (e.g., the side chain of lysine residues and the N-terminus of polypeptides) to form stable amide bonds.[4] The hydrophilic PEG4 spacer enhances solubility and reduces steric hindrance, minimizing potential disruption to the protein's native structure and function.[3] The terminal azide group enables highly specific and efficient covalent ligation to alkyne-containing molecules via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2]
These application notes provide a comprehensive guide to the use of this compound for protein labeling, including detailed experimental protocols, quantitative data, and troubleshooting guidelines.
Principle of the Reaction
The labeling of proteins with this compound is a two-step process. The first step involves the covalent attachment of the Azido-PEG4- moiety to the protein. The second, subsequent step utilizes the newly introduced azide group for bioorthogonal conjugation.
-
Amine-reactive Labeling: The NHS ester group of this compound reacts with deprotonated primary amine groups on the protein in a nucleophilic acyl substitution reaction.[5] This reaction is most efficient at a slightly basic pH (7.2-8.5) and results in the formation of a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[6] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with the NHS ester.[7][8]
-
Bioorthogonal Click Chemistry: The azide-labeled protein can then be conjugated to a molecule of interest that has been functionalized with an alkyne group. This highly selective "click" reaction forms a stable triazole linkage and is bioorthogonal, meaning it does not interfere with native biological processes.[4] This allows for the specific attachment of a wide range of moieties, including fluorescent dyes, biotin tags, or therapeutic drug molecules.[1]
Quantitative Data for Protein Labeling
The efficiency of protein labeling is influenced by several factors, including the concentration of the protein, the molar ratio of this compound to the protein, the reaction buffer composition, and the incubation time and temperature. The following tables summarize typical starting conditions and expected outcomes for the labeling of a generic IgG antibody.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction kinetics.[9] |
| Molar Excess of this compound | 10 to 20-fold | This ratio may need to be optimized for your specific protein and desired degree of labeling (DOL).[7] |
| Reaction Buffer | Amine-free buffer (e.g., PBS, Borate, Bicarbonate) | Buffers containing primary amines (e.g., Tris, Glycine) will compete with the labeling reaction.[6] |
| Reaction pH | 7.2 - 8.5 | Optimal pH is typically between 8.3 and 8.5 for efficient reaction with primary amines while minimizing hydrolysis of the NHS ester.[5][8] |
| Incubation Temperature | Room temperature or 4°C | |
| Incubation Time | 30-60 minutes at room temperature or 2 hours on ice.[7] | Longer incubation times may be necessary for reactions performed at a lower pH.[9] |
| Quenching Reagent | 1 M Tris-HCl or Glycine, pH 8.0 | Added to a final concentration of 50-100 mM to stop the reaction. |
| Outcome | Typical Result | Method of Determination |
| Degree of Labeling (DOL) | 4-6 azides per IgG | Mass Spectrometry[1][10] |
| Labeling Efficiency | >90% | Refers to the percentage of protein molecules labeled with at least one azide group. |
Experimental Protocols
Protocol 1: Azide Labeling of Proteins
This protocol describes the covalent attachment of the Azido-PEG4- moiety to a protein by targeting primary amines.
Materials:
-
Protein of interest
-
This compound
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in an amine-free buffer, such as PBS, at a concentration of 1-10 mg/mL.
-
If the protein solution contains amine-containing buffers (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.
-
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[7]
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.[7] The NHS ester moiety is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.[7]
-
-
Labeling Reaction:
-
Calculate the required volume of the 10 mM this compound stock solution to achieve the desired molar excess (e.g., 20-fold).
-
Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[7]
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[7]
-
-
Quenching the Reaction:
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any excess, unreacted NHS ester.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted this compound and reaction byproducts using a desalting column or dialysis with a molecular weight cutoff appropriate for the protein.
-
-
Characterization and Storage:
-
Determine the concentration of the purified azide-labeled protein using a standard protein assay (e.g., BCA or absorbance at 280 nm).
-
If desired, determine the degree of labeling (DOL) using mass spectrometry.[1][10]
-
Store the labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide-labeled protein and an alkyne-functionalized molecule.
Materials:
-
Azide-labeled protein (from Protocol 1)
-
Alkyne-containing molecule of interest (e.g., alkyne-fluorophore, alkyne-biotin)
-
Copper(II) Sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate or Tris(2-carboxyethyl)phosphine (TCEP))
-
Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA))
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-containing molecule in an appropriate solvent (e.g., DMSO).
-
Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and Sodium Ascorbate (e.g., 500 mM in water) or TCEP (e.g., 50 mM in water).
-
Prepare a stock solution of the copper-chelating ligand (e.g., 10 mM THPTA in DMSO).
-
-
Click Reaction:
-
In a reaction tube, combine the azide-labeled protein and a 5- to 20-fold molar excess of the alkyne-containing molecule.
-
Add the copper-chelating ligand to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the reducing agent (Sodium Ascorbate or TCEP).
-
Incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorescent alkyne.
-
-
Purification:
-
Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis.
-
-
Characterization:
-
Confirm the successful conjugation and determine the final DOL using appropriate methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
-
Mandatory Visualizations
Caption: Reaction of this compound with a protein.
Caption: Experimental workflow for protein labeling and conjugation.
Caption: Signaling pathway for an Antibody-Drug Conjugate (ADC).
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Incorrect Buffer pH: pH is too low (amines are protonated) or too high (NHS ester hydrolysis).[8] | Verify the buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter.[6] |
| Presence of Competing Amines: Buffer contains Tris, glycine, or other primary amines.[6] | Perform a buffer exchange into an amine-free buffer like PBS before labeling.[6] | |
| Hydrolyzed NHS Ester: Reagent was exposed to moisture or stored improperly.[7] | Allow the reagent vial to equilibrate to room temperature before opening. Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[6] | |
| Insufficient Molar Excess of Reagent: The ratio of this compound to protein is too low. | Increase the molar excess of the this compound. Optimization may be required for each specific protein. | |
| Protein Precipitation | High Concentration of Organic Solvent: The final concentration of DMSO or DMF in the reaction is too high. | Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[7] |
| Protein Instability: The protein is not stable under the reaction conditions. | Perform the reaction at a lower temperature (e.g., on ice). Ensure the buffer composition is optimal for the stability of your protein. | |
| Non-specific Labeling | Reactive Impurities: Impurities in the protein sample or reagents. | Use highly purified protein. Ensure the use of high-quality, anhydrous solvents for reagent preparation. |
| Difficulty in Purification | Inappropriate Purification Method: The chosen method is not effectively separating the labeled protein from excess reagent. | Use a desalting column with the appropriate molecular weight cutoff for your protein. For larger volumes, dialysis is a suitable alternative. |
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Azido-PEG4-NHS | AAT Bioquest [aatbio.com]
- 4. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Azido-PEG4-NHS Ester Reaction with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG4-NHS ester is a versatile heterobifunctional crosslinker widely used in bioconjugation, drug delivery, and various research applications.[1][2] This reagent features an N-hydroxysuccinimide (NHS) ester group for covalent modification of primary amines and a terminal azide group for subsequent bioorthogonal "click" chemistry reactions.[3][4] The polyethylene glycol (PEG) spacer enhances aqueous solubility, reduces steric hindrance, and minimizes immunogenicity.[1][4]
The core of its utility lies in the reaction between the NHS ester and a primary amine, typically found on proteins (N-terminus and lysine side chains) or amine-modified oligonucleotides.[5][6] This reaction, a nucleophilic acyl substitution, results in a stable and irreversible amide bond.[7][8] The reaction is highly efficient and proceeds under mild aqueous conditions, making it ideal for modifying sensitive biomolecules.[5][9]
Reaction Mechanism and Influencing Factors
The reaction of an this compound with a primary amine is a nucleophilic attack by the unprotonated amine on the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming a stable amide bond.[7]
A critical competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile, leading to an unreactive carboxylic acid and reducing the efficiency of the desired conjugation.[7][9] The rates of both the desired aminolysis and the competing hydrolysis are highly dependent on pH.[7][10]
Key Factors Influencing the Reaction:
-
pH: The optimal pH range for NHS ester reactions is between 7.2 and 8.5.[9][10] Below this range, primary amines are predominantly protonated (-NH₃⁺) and non-nucleophilic.[7][10] Above this range, the rate of hydrolysis of the NHS ester significantly increases.[9][10] A pH of 8.3-8.5 is often recommended for protein and peptide modification.[7][11]
-
Buffer Choice: It is crucial to use buffers that do not contain primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[10][12] Recommended buffers include phosphate, carbonate-bicarbonate, HEPES, and borate buffers.[9][10]
-
Reagent Concentration: A molar excess of the this compound is typically used to drive the reaction to completion. The optimal excess depends on the concentration of the target molecule and the desired degree of labeling.[12] For concentrated protein solutions (≥ 5 mg/mL), a 10-fold molar excess may be sufficient, while for more dilute solutions, a 20- to 50-fold molar excess is often used.[13]
-
Temperature and Time: Reactions are commonly performed at room temperature for 1-4 hours or at 4°C overnight.[9][11] Lower temperatures can help to minimize hydrolysis of the NHS ester.[9]
-
Solvent: Non-sulfonated NHS esters often have poor water solubility and should be dissolved in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[5][10]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the this compound reaction with primary amines.
| Parameter | Value/Range | Notes |
| Optimal Reaction pH | 7.2 - 8.5 | A compromise between amine reactivity and NHS ester hydrolysis.[9][10] |
| Recommended Buffers | Phosphate, Bicarbonate, HEPES, Borate | Must be free of primary amines.[9][10] |
| Molar Excess of NHS Ester | 10 to 50-fold | Dependent on the concentration of the amine-containing molecule.[13] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can reduce the rate of hydrolysis.[9] |
| Reaction Time | 30 minutes to overnight | Dependent on temperature and reagent concentrations.[11][12][14] |
| NHS Ester Half-life in Aqueous Solution | ~10 minutes at pH 8.6 (4°C) | Hydrolysis rate increases significantly with increasing pH.[9] |
| NHS Ester Half-life in Aqueous Solution | 4-5 hours at pH 7.0 (0°C) | Demonstrates greater stability at neutral pH and lower temperatures.[9] |
Experimental Protocols
Protocol 1: Labeling of a Protein (e.g., an Antibody)
This protocol describes a general procedure for labeling a protein with this compound.
Materials:
-
Protein solution (5-20 mg/mL in a suitable buffer)[6]
-
This compound
-
Anhydrous DMSO or DMF[5]
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.5[10][11]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[15]
-
Purification column (e.g., desalting column)[16]
Procedure:
-
Buffer Exchange (if necessary): If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column or dialysis.[12]
-
Prepare Protein Solution: Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.[12]
-
Prepare NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[12] The NHS ester is moisture-sensitive and should be allowed to equilibrate to room temperature before opening.[12]
-
Reaction: Add a 20-fold molar excess of the dissolved this compound solution to the protein solution.[12] The final volume of the organic solvent should not exceed 10% of the total reaction volume.[12][15]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[6][15]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[15]
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.[15][16]
-
Characterization and Storage: Determine the protein concentration and, if desired, the degree of labeling (DOL) using mass spectrometry. Store the labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.[16]
Protocol 2: Labeling of an Amine-Modified Oligonucleotide
This protocol provides a general procedure for labeling an amine-modified oligonucleotide.
Materials:
-
Amine-modified oligonucleotide
-
This compound
-
Anhydrous DMSO or DMF[5]
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[11]
-
Purification method (e.g., ethanol precipitation, gel filtration)[11]
Procedure:
-
Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the Reaction Buffer.[5]
-
Prepare NHS Ester Solution: Immediately before use, dissolve a 5-10 fold molar excess of this compound in a small volume of anhydrous DMSO or DMF.[5]
-
Reaction: Add the NHS ester solution to the oligonucleotide solution and vortex well.[5][11]
-
Incubation: Incubate the reaction for at least 4 hours at room temperature or overnight on ice.[11]
-
Purification: Purify the labeled oligonucleotide from excess reagent and byproducts using a suitable method such as ethanol precipitation or a desalting gel filtration column.[11]
Visualizations
Caption: Chemical reaction mechanism of this compound with a primary amine.
Caption: Step-by-step workflow for labeling a protein with this compound.
References
- 1. ijrpr.com [ijrpr.com]
- 2. This compound, 944251-24-5 | BroadPharm [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Azido-PEG4-NHS | AAT Bioquest [aatbio.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 14. neb.com [neb.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, a concept introduced by K. Barry Sharpless.[1] This reaction is celebrated for its high efficiency, selectivity, and biocompatibility, enabling the rapid and reliable formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide and a terminal alkyne.[1][2] Its robustness and wide functional group tolerance have made it an indispensable tool in drug discovery, bioconjugation, materials science, and various other fields within the chemical sciences.[1]
The CuAAC reaction boasts a significant rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[1][3] It proceeds under mild conditions, often at room temperature and in aqueous or organic solvents, and is generally insensitive to pH in the range of 4 to 12.[1][3] These characteristics make it particularly suitable for the modification of complex biomolecules.[1] The CuAAC reaction has revolutionized drug discovery by enabling the rapid synthesis of large, diverse compound libraries for high-throughput screening and facilitating lead optimization.[4][5][6]
Catalytic Cycle of the CuAAC Reaction
The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) species as the active catalyst.[1] The key steps are:
-
Coordination: The Cu(I) catalyst coordinates to the terminal alkyne to form a copper-acetylide intermediate.[1]
-
Reaction with Azide: The azide then reacts with the copper-acetylide complex.[1]
-
Cycloaddition and Regeneration: This is followed by a concerted cycloaddition to form a six-membered copper-containing intermediate which then rearranges to form the stable 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst for the next cycle.[1][]
Caption: Catalytic cycle of the CuAAC reaction.
Experimental Protocols
General Protocol for Organic Synthesis
This protocol is a general guideline for a standard CuAAC reaction in organic solvents.
Materials:
-
Azide-containing compound
-
Alkyne-containing compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
Procedure:
-
Dissolve the alkyne (1.0 eq) and azide (1.0-1.2 eq) in the chosen solvent system.[4]
-
In a separate vial, prepare a fresh solution of sodium ascorbate (5-10 mol%) in water.[4]
-
In another vial, prepare a solution of CuSO₄·5H₂O (1-5 mol%) in water.[4]
-
With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.[4]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4] Reactions are often complete within 1-4 hours.[1]
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[4]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][4]
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.[4]
Protocol for Bioconjugation
This protocol is a general guideline for labeling biomolecules using the CuAAC reaction.[4]
Materials:
-
Biomolecule-alkyne or biomolecule-azide
-
Cargo-azide or cargo-alkyne (2-10 eq)[8]
-
Buffer (e.g., phosphate buffer, pH 7.4)[4]
-
Copper(II) sulfate (CuSO₄) solution
-
Ligand solution (e.g., THPTA)
-
Sodium ascorbate solution
-
Aminoguanidine solution (optional, to prevent oxidative damage)[4]
Procedure:
-
In a microcentrifuge tube, dissolve the biomolecule-alkyne (or azide) in the appropriate buffer.[4]
-
Add the cargo-azide (or alkyne) to the solution.[4]
-
Prepare a premixed solution of CuSO₄ and the accelerating ligand (e.g., THPTA).[4] A ligand-to-copper ratio of 2:1 to 5:1 is often recommended.[9][10]
-
To the reaction mixture, add the aminoguanidine solution (if used), followed by the premixed catalyst-ligand solution.[4]
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.[4]
-
Gently mix the reaction and allow it to proceed at room temperature or 37 °C for 1-4 hours.[4][10] Protect from light if using light-sensitive components.[9]
-
The labeled biomolecule can be purified using methods appropriate for the specific biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification.[1][4]
Quantitative Data Summary
| Parameter | Organic Synthesis | Bioconjugation | Reference |
| Copper Source | CuSO₄·5H₂O | CuSO₄ | [4] |
| Copper Concentration | 1-5 mol% | 50 µM - 1 mM | [4][11] |
| Reducing Agent | Sodium Ascorbate | Sodium Ascorbate | [4] |
| Reducing Agent Conc. | 5-10 mol% | 5-10 times [Cu] | [4][11] |
| Ligand | Not always required | THPTA, TBTA | [2][12] |
| Ligand:Cu Ratio | N/A | 2:1 to 5:1 | [9][10] |
| Reactant Ratio (Azide:Alkyne) | 1.0-1.2 : 1.0 | 2-10 : 1.0 (excess cargo) | [4][8] |
| Solvent | t-BuOH/H₂O, DMF, DMSO | Aqueous Buffer (pH 7-8) | [4][13] |
| Temperature | Room Temperature (20-25°C) | Room Temperature or 37°C | [4][10] |
| Reaction Time | 1-24 hours | 1-4 hours | [4][13] |
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution | Reference |
| Low or No Product Formation | Inactive catalyst (Cu(I) oxidation) | Use freshly prepared sodium ascorbate solution; deoxygenate solvents. | [1] |
| Poor reagent quality | Ensure purity of azide and alkyne starting materials. | [10] | |
| Suboptimal reaction conditions | Optimize stoichiometry, temperature, solvent, and pH. | [10] | |
| Poor solubility of reactants | Use a co-solvent like DMSO or DMF. | [1] | |
| Side Reactions (e.g., Alkyne Homocoupling) | Presence of oxygen | Degas all solutions and run the reaction under an inert atmosphere. | [13] |
| Insufficient ligand | Use a stabilizing ligand like THPTA or TBTA. | [2] | |
| Biomolecule Damage | Oxidative damage from reactive oxygen species | Add a scavenger like aminoguanidine; use a higher ligand-to-copper ratio (e.g., 5:1). | [10][14] |
| Copper chelation by buffers | Avoid Tris buffers; use phosphate, HEPES, or MOPS buffers. | [15] |
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. axispharm.com [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for Azido-PEG4-NHS Ester in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG4-NHS ester is a heterobifunctional crosslinker integral to the advancement of drug delivery systems. This reagent features a short polyethylene glycol (PEG) spacer (n=4), which imparts hydrophilicity and biocompatibility to the conjugated molecule, an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines, and a terminal azide group for subsequent bioorthogonal "click" chemistry reactions.[1][2] This unique combination of functionalities allows for a versatile, multi-step approach to the design of sophisticated drug delivery vehicles, including antibody-drug conjugates (ADCs), and functionalized nanoparticles for targeted therapy.[3][4]
The PEG4 spacer enhances the solubility and stability of therapeutic agents in biological media, potentially reducing aggregation and immunogenicity.[5] The NHS ester reacts efficiently with primary amines, such as the lysine residues on proteins or antibodies, to form stable amide bonds.[6] The azide group serves as a handle for the attachment of other molecules, such as targeting ligands or imaging agents, through highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[7][8]
These application notes provide an overview of the utility of this compound in drug delivery, along with detailed protocols for its use in preparing protein-drug conjugates and functionalizing nanoparticles.
Data Presentation
The following tables summarize quantitative data on the general effects of PEGylation on key drug delivery parameters. While specific data for this compound is limited in publicly available literature, these values provide a representative expectation of the benefits conferred by PEGylation.
Table 1: Impact of PEGylation on Drug Solubility
| Drug | Formulation | Fold Increase in Aqueous Solubility | Reference |
| Paclitaxel | PEG-conjugated | > 50-fold | [9] |
| Poorly soluble drugs | Micellar solubilization with PEG-based surfactants | Varies | [2] |
Table 2: Effect of PEGylation on Drug Loading and Release in Nanoparticles
| Nanoparticle System | Drug | Effect of PEGylation | Quantitative Change | Reference |
| Liposomes | Shikonin | Increased entrapment efficiency | 13 - 18% increase | [1] |
| Liposomes | Quercetin | Increased encapsulation efficiency | ~1.5-fold increase | [10] |
| PLGA-co-PEG Nanoparticles | Doxorubicin | Faster and more extensive drug release with higher PEG content | Up to ~2-fold increase in release at 60 days | [11] |
Table 3: Influence of PEGylation on In Vivo Pharmacokinetics
| Molecule | PEGylation Strategy | Fold Increase in Half-Life | Reference |
| EphA4 Receptor Antagonist Peptide | 30 kDa mPEG conjugation | > 10 hours (from minutes) | [12] |
| Equine Anti-SARS-CoV-2 F(ab')2 | PEGylation | ~2-fold | [13] |
| Therapeutic Peptides (general) | Various PEG conjugates | Varies (0.1 to 33.57 hours) | [14] |
Table 4: Impact of PEGylation on Protein Stability
| Protein | PEG Size | Effect on Aggregation | Quantitative Change | Reference |
| Granulocyte Colony-Stimulating Factor (GCSF) | 20 kDa | Prevented precipitation by rendering aggregates soluble | Soluble aggregates plateaued at ~18% | [15] |
| Alpha-1 Antitrypsin (AAT) | 40 kDa (2-armed) | Significantly decreased heat-induced aggregation | ~75% reduction in aggregates | [5] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein (e.g., Antibody)
This protocol describes the covalent attachment of the this compound to primary amines on a protein, a crucial first step in creating many targeted drug delivery systems.
Materials:
-
Protein (e.g., antibody) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. Buffers containing primary amines like Tris will compete with the reaction.[6]
-
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF. Do not prepare aqueous stock solutions for storage as the NHS ester is prone to hydrolysis.[6]
-
-
Labeling Reaction:
-
Calculate the volume of the this compound stock solution required to achieve the desired molar excess over the protein. A 10- to 20-fold molar excess is a common starting point.[6]
-
Add the calculated volume of the NHS ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein stability.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification:
-
Remove excess, unreacted reagent and byproducts by purifying the conjugate using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Characterization:
-
Degree of Labeling (DOL): The number of azide groups per protein can be determined using various methods, including UV-Vis spectroscopy if the linker or a subsequently attached molecule has a chromophore, or through mass spectrometry. A common method involves a subsequent click reaction with an alkyne-bearing fluorescent dye, followed by spectrophotometric quantification.[16]
Protocol 2: Functionalization of Nanoparticles with this compound
This protocol outlines the surface modification of pre-formed nanoparticles that have primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles (e.g., liposomes, polymeric nanoparticles)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Centrifugal filter units or dialysis cassettes for purification
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in the reaction buffer to a known concentration (e.g., 1-10 mg/mL).
-
-
Reagent Preparation:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF as described in Protocol 1.
-
-
Conjugation Reaction:
-
Add a 50- to 100-fold molar excess of the this compound stock solution to the nanoparticle suspension. The optimal ratio may need to be determined experimentally.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching buffer.
-
Remove excess, unreacted linker and byproducts by centrifugal filtration or dialysis against the reaction buffer.
-
Characterization:
-
Surface Functionalization: Successful conjugation can be confirmed by a change in the nanoparticle's surface charge (zeta potential) or hydrodynamic size (Dynamic Light Scattering - DLS).
-
Quantification of Surface Azide Groups: The density of azide groups on the nanoparticle surface can be quantified. One method involves reacting the azide-functionalized nanoparticles with an excess of a fluorescently-labeled alkyne (e.g., DBCO-fluorophore) and then measuring the fluorescence of the purified nanoparticles.[11][13]
Protocol 3: Copper-Catalyzed Azide-Alkyne Click Chemistry (CuAAC)
This protocol describes the "clicking" of an alkyne-modified molecule (e.g., a drug, targeting ligand, or imaging agent) onto the azide-functionalized protein or nanoparticle prepared in the previous protocols.
Materials:
-
Azide-functionalized protein or nanoparticle
-
Alkyne-modified molecule
-
Copper(II) sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA)
-
Sodium ascorbate
-
Degassed buffer (e.g., PBS, pH 7.4)
-
Purification supplies (e.g., desalting column, centrifugal filters)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), THPTA ligand (e.g., 50 mM in water), and the alkyne-modified molecule.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-functionalized biomolecule with a molar excess of the alkyne-modified molecule in a degassed buffer.
-
Prepare a premixed solution of CuSO₄ and THPTA ligand, typically in a 1:5 molar ratio. Let this mixture stand for a few minutes.[17][18]
-
Add the CuSO₄/ligand premix to the reaction mixture.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. If using fluorescent molecules, protect the reaction from light.
-
-
Purification:
-
Purify the final conjugate to remove excess reagents, catalyst, and byproducts using an appropriate method such as size-exclusion chromatography or dialysis.
-
Mandatory Visualizations
Caption: Workflow for the conjugation of this compound to a protein.
Caption: Workflow for functionalizing nanoparticles with this compound.
Caption: General workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Azido-PEG4-NHS | AAT Bioquest [aatbio.com]
- 5. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. This compound, 944251-24-5 | BroadPharm [broadpharm.com]
- 8. Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Lipidation and PEGylation Strategies to Prolong the in Vivo Half-Life of a Nanomolar EphA4 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Conjugates for use in peptide therapeutics: A systematic review and meta-analysis | PLOS One [journals.plos.org]
- 15. Cellular uptake efficiency of nanoparticles investigated by three-dimensional imaging - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for PROTAC Synthesis using Azido-PEG4-NHS Ester as a Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1][2] These heterobifunctional molecules are composed of two distinct ligands connected by a chemical linker: one ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase.[1][4]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility and optimize the geometry of the ternary complex.[1][2] The Azido-PEG4-NHS ester is a versatile heterobifunctional linker that facilitates a modular and efficient approach to PROTAC synthesis. This linker features an N-hydroxysuccinimide (NHS) ester for covalent linkage to an amine-functionalized ligand and a terminal azide group for subsequent conjugation to an alkyne-functionalized ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction.[5][6]
This document provides detailed application notes and protocols for the synthesis, purification, and characterization of PROTACs utilizing the this compound linker.
PROTAC-Mediated Protein Degradation Pathway
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple protein molecules.[7][8]
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound is a two-step process. First, the NHS ester end of the linker is reacted with an amine-functionalized ligand (either the POI ligand or the E3 ligase ligand). Second, the resulting azide-functionalized intermediate is conjugated to an alkyne-functionalized counterpart ligand via a CuAAC reaction.
Quantitative Data Summary
The following table summarizes expected quantitative data for a typical PROTAC synthesis using this compound. Actual results may vary depending on the specific ligands used.
| Parameter | Step 1: Amide Coupling | Step 2: CuAAC Reaction | Final PROTAC |
| Reaction Time | 4-12 hours | 12-24 hours | - |
| Typical Yield | 60-80% | 50-70% | 20-40% (overall)[3] |
| Purity (Post-Purification) | >95% (by LC-MS) | >95% (by HPLC)[3] | >98% (by HPLC) |
Experimental Protocols
Protocol 1: Synthesis of Azide-PEG4-Ligand 1 Intermediate via Amide Coupling
This protocol describes the reaction of the this compound with an amine-functionalized ligand (e.g., an E3 ligase ligand like a pomalidomide derivative).
Materials and Reagents:
-
Amine-functionalized ligand (1.0 equivalent)
-
This compound (1.1 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)
-
Standard laboratory glassware and magnetic stirrer
-
Reagents for work-up and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel for flash chromatography)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-functionalized ligand in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
In a separate vial, dissolve this compound in a minimal amount of anhydrous DMF.
-
Slowly add the this compound solution to the stirring ligand solution.
-
Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine to remove DMF and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure Azide-PEG4-Ligand 1 intermediate.
Protocol 2: Synthesis of the Final PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click chemistry" reaction between the azide-functionalized intermediate and an alkyne-functionalized ligand (e.g., a POI ligand).
Materials and Reagents:
-
Azide-PEG4-Ligand 1 intermediate (1.0 equivalent)
-
Alkyne-functionalized ligand (1.0-1.2 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)
-
Sodium ascorbate (0.3-0.5 equivalents)[5]
-
tert-Butanol and water (or other suitable solvent mixture like DMF/water)
-
Standard laboratory glassware and magnetic stirrer
-
Reagents for purification (e.g., HPLC-grade solvents)
Procedure:
-
In a round-bottom flask, dissolve the Azide-PEG4-Ligand 1 intermediate and the alkyne-functionalized ligand in a mixture of tert-butanol and water (e.g., 1:1 v/v).[5]
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
To the stirring solution from Step 1, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.[9]
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by LC-MS.[5]
-
Upon completion, the crude reaction mixture can be directly purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final, pure PROTAC molecule.[5]
Protocol 3: Characterization of the Final PROTAC
LC-MS Analysis:
-
Confirm the successful synthesis and determine the purity of the final PROTAC using LC-MS. The expected mass corresponding to the calculated molecular weight of the PROTAC should be observed.
NMR Spectroscopy:
-
Confirm the structure of the final PROTAC using ¹H and ¹³C NMR spectroscopy. The spectra should be consistent with the proposed structure, showing signals for both ligands and the PEG linker.
Protocol 4: In-Cell Target Protein Degradation Assay (Western Blot)
This protocol outlines a general method to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Materials and Reagents:
-
A cell line expressing the protein of interest
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
Western blot transfer system and membranes
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed the cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency. Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a specified duration (e.g., 18-24 hours).[5]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.[5]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading for the Western blot.
-
Western Blotting:
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the target protein and normalize them to the loading control. Compare the protein levels in PROTAC-treated cells to the vehicle-treated control to determine the extent of protein degradation.
Conclusion
The this compound is a highly effective and versatile linker for the modular synthesis of PROTACs. Its orthogonal reactive ends allow for a controlled and stepwise approach to constructing these complex heterobifunctional molecules. The protocols provided herein offer a comprehensive guide for researchers in the field of targeted protein degradation, from chemical synthesis to cellular evaluation. The PEG component of the linker can impart favorable physicochemical properties, potentially leading to PROTACs with improved efficacy and drug-like characteristics.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
Application Note: Streamlining Protein Labeling with Azido-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to the efficient labeling of proteins with Azido-PEG4-NHS ester. This reagent is a valuable tool for introducing an azide moiety onto proteins, enabling subsequent bio-orthogonal "click" chemistry reactions for various applications, including protein tracking, immobilization, and the creation of antibody-drug conjugates. This document outlines the critical considerations for calculating molar excess, a detailed experimental protocol, and factors influencing labeling efficiency to ensure reproducible and optimal conjugation.
Introduction to this compound Labeling
N-Hydroxysuccinimide (NHS) esters are widely used for their ability to react efficiently with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, forming stable amide bonds.[1][2] The this compound incorporates a polyethylene glycol (PEG) spacer, which enhances the solubility of the labeled protein and reduces potential steric hindrance. The terminal azide group allows for highly specific covalent attachment to alkyne-modified molecules through copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry").[3][4]
Precise control over the labeling reaction is crucial for preserving the protein's structure and function.[2] A key parameter in this process is the molar excess of the this compound relative to the protein. This application note will guide you through the calculation and optimization of this critical factor.
Molar Excess Calculation and Reaction Parameters
The optimal molar excess of the NHS ester is empirical and depends on several factors, including the concentration of the protein, the number of available lysine residues, and the desired degree of labeling (DOL).[5] Insufficient molar excess can lead to low labeling efficiency, while an excessive amount can result in wasted reagent and potential modification of functionally important residues.[5]
The following table summarizes key quantitative data and starting recommendations for labeling proteins with this compound.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to higher labeling efficiency.[1][6] For concentrations below 2.5 mg/mL, a higher molar excess of the NHS ester may be required.[1][7] |
| Molar Excess of NHS Ester | 8- to 50-fold | A 20-fold molar excess is a common starting point for antibodies at 1-10 mg/mL.[8][9] For mono-labeling of many common proteins, an 8-fold excess can be sufficient.[3][10] For dilute protein solutions (< 5mg/mL), a 20- to 50-fold molar excess is recommended.[7] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate | The buffer must be free of primary amines (e.g., Tris, glycine).[6][11] |
| Reaction pH | 8.3 - 8.5 | This pH range is optimal for the reaction between the NHS ester and primary amines.[3][10] A lower pH will result in protonated, unreactive amines, while a higher pH will accelerate the hydrolysis of the NHS ester.[6][11] |
| Reaction Time | 30 - 60 minutes at Room Temperature or 2 hours on ice | Longer incubation times may be necessary for reactions at lower temperatures or with suboptimal pH.[6][7] |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | The NHS ester should be dissolved immediately before use to create a stock solution (e.g., 10 mM).[8][12] The final concentration of the organic solvent in the reaction mixture should not exceed 10%.[8][9] |
Experimental Workflow
The following diagram illustrates the general workflow for labeling a protein with this compound.
Caption: Experimental workflow for protein labeling with this compound.
Detailed Experimental Protocol
This protocol provides a general method for labeling a protein, such as an IgG antibody, with this compound.
Materials:
-
Protein of interest
-
This compound
-
Amine-free reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5, or 0.1 M sodium phosphate, pH 8.3-8.5
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (optional): 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., desalting column or size-exclusion chromatography column)
-
Phosphate-buffered saline (PBS), pH 7.4 for purification and storage
Procedure:
-
Protein Preparation:
-
This compound Stock Solution Preparation:
-
Molar Excess Calculation:
-
Calculate the moles of protein in your reaction.
-
Moles of Protein = (Mass of Protein (g)) / (Molecular Weight of Protein (g/mol))
-
-
Determine the desired molar excess of the NHS ester (e.g., 20-fold).
-
Moles of NHS Ester = Moles of Protein * Molar Excess
-
-
Calculate the volume of the 10 mM NHS ester stock solution to add to the reaction.
-
Volume of NHS Ester Stock (µL) = (Moles of NHS Ester * 1,000,000) / 10
-
-
-
Labeling Reaction:
-
Add the calculated volume of the this compound stock solution to the protein solution.[1] Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[8]
-
Gently mix the reaction solution by pipetting up and down.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[8][9]
-
-
Quenching the Reaction (Optional):
-
Purification of the Labeled Protein:
-
Characterization and Storage:
-
Determine the concentration of the purified labeled protein using a standard protein assay (e.g., BCA or absorbance at 280 nm).
-
If desired, determine the degree of labeling (DOL) using mass spectrometry.
-
Store the labeled protein under the same conditions that are optimal for the unlabeled protein.[8]
-
Factors Affecting Labeling Efficiency
Several factors can influence the success of the labeling reaction:
-
pH: The reaction is highly pH-dependent. The optimal pH range of 8.3-8.5 ensures that the primary amines are deprotonated and available for reaction, while minimizing the hydrolysis of the NHS ester.[3][10]
-
Buffer Composition: The presence of primary amines in the buffer will compete with the protein for reaction with the NHS ester, significantly reducing labeling efficiency.[6][11]
-
Protein Concentration: Higher protein concentrations generally result in better labeling efficiency.[1][6]
-
Purity and Stability of NHS Ester: NHS esters are moisture-sensitive and should be stored in a desiccated environment at -20°C.[6] It is crucial to use high-quality, anhydrous solvents for preparing the stock solution and to prepare it fresh for each experiment.[6]
-
Accessibility of Primary Amines: The number and accessibility of lysine residues on the protein surface will impact the degree of labeling.[11] Sterically hindered amines may not be available for reaction.[11]
By carefully considering these factors and following the provided protocol, researchers can achieve consistent and efficient labeling of proteins with this compound for their downstream applications.
References
- 1. biotium.com [biotium.com]
- 2. glenresearch.com [glenresearch.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. broadpharm.com [broadpharm.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Purification of Azido-PEG4-NHS Ester Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG4-NHS ester is a heterobifunctional crosslinker widely used in bioconjugation to introduce an azide group onto proteins and other biomolecules.[1] The azide functionality serves as a handle for subsequent bioorthogonal reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the precise attachment of various payloads like small molecules, peptides, or detection labels.[] The N-hydroxysuccinimide (NHS) ester moiety reacts efficiently with primary amines on the surface of proteins, primarily the ε-amino group of lysine residues and the N-terminus, to form stable amide bonds.[3]
The conjugation reaction, however, typically yields a heterogeneous mixture containing the desired Azido-PEG4-protein conjugate, unreacted protein, excess this compound, and potentially multi-PEGylated species. Therefore, robust purification and characterization strategies are crucial to ensure the quality, efficacy, and safety of the final conjugate. This document provides detailed application notes and protocols for the purification and characterization of this compound conjugates.
Pre-Purification Considerations: The Conjugation Reaction
A successful purification strategy begins with an optimized conjugation reaction. Key parameters to control include pH, temperature, and the molar ratio of the this compound to the protein. The primary side reaction to consider is the hydrolysis of the NHS ester, which is accelerated at higher pH and temperature.[4]
Typical Reaction Conditions:
| Parameter | Recommended Value | Notes |
| Reaction Buffer | Amine-free buffer (e.g., PBS, Borate buffer) | Buffers containing primary amines like Tris will compete with the target protein.[4] |
| pH | 7.2 - 8.5 | Balances reactivity of the primary amine with the rate of NHS ester hydrolysis.[4] |
| Molar Excess of this compound | 5- to 20-fold | The optimal ratio depends on the protein concentration and the desired degree of labeling.[4] |
| Reaction Time | 1 - 2 hours at room temperature or overnight at 4°C | Longer incubation at lower temperatures can minimize side reactions.[4] |
| Quenching | Addition of an amine-containing buffer (e.g., Tris-HCl) | Stops the reaction by consuming any unreacted NHS ester.[4] |
Purification Strategies for this compound Conjugates
The choice of purification method depends on the specific properties of the protein conjugate and the impurities to be removed. A multi-step approach is often necessary to achieve high purity. The primary goal is to separate the mono-PEGylated conjugate from unreacted protein, excess PEG reagent, and multi-PEGylated species.[5]
Comparison of Purification Techniques
| Purification Technique | Principle of Separation | Primary Separation Goal | Advantages | Limitations |
| Size Exclusion Chromatography (SEC) | Hydrodynamic radius | Removal of unreacted protein and excess, low molecular weight reagents.[5] | Mild, non-denaturing conditions. Effective for separating components with significant size differences.[4] | Low resolution for species with similar sizes, such as positional isomers or multi-PEGylated proteins with low degrees of PEGylation.[6] |
| Ion Exchange Chromatography (IEX) | Net surface charge | Separation of unreacted protein, mono-, and multi-PEGylated species, and positional isomers.[5] | High resolution based on charge differences. Can separate species with the same molecular weight but different charge distributions. | The shielding effect of the PEG chain can reduce the net charge, potentially diminishing separation efficiency for highly PEGylated species.[6] |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Separation of PEGylated species from unreacted protein.[5] | Orthogonal separation mechanism to IEX and SEC. Can be effective when charge or size differences are minimal. | Lower capacity and resolution compared to IEX for closely related species. The PEG moiety itself can interact with the hydrophobic resin.[5] |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity (under denaturing conditions) | High-resolution analysis of purity and separation of positional isomers.[4] | Excellent resolution for analytical purposes. Can separate closely related species. | Denaturing conditions may not be suitable for preparative purification if protein activity needs to be preserved. |
Experimental Protocols
Protocol 1: Purification of Azido-PEG4-Protein Conjugate using Size Exclusion Chromatography (SEC)
This protocol is designed for the initial cleanup of the conjugation reaction mixture to remove excess this compound and other small molecule impurities.
Materials:
-
SEC column (e.g., Superdex 200 or similar, with an appropriate molecular weight range)
-
HPLC or FPLC system
-
Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4
-
Conjugation reaction mixture (quenched)
-
0.22 µm syringe filters
Procedure:
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase (PBS, pH 7.4) at a flow rate recommended by the column manufacturer (typically 0.5-1.0 mL/min).
-
Sample Preparation: Filter the quenched conjugation reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.
-
Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.
-
Elution: Elute the sample with the mobile phase at a constant flow rate. Monitor the elution profile using a UV detector at 280 nm.
-
Fraction Collection: Collect fractions corresponding to the different peaks. The PEGylated protein conjugate is expected to elute earlier than the unreacted protein due to its larger hydrodynamic radius. Unreacted this compound and quenching agent will elute much later.
-
Analysis: Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to confirm the presence and purity of the conjugate.
Protocol 2: Purification of Azido-PEG4-Protein Conjugate using Ion Exchange Chromatography (IEX)
This protocol is suitable for separating the mono-PEGylated conjugate from unreacted protein and multi-PEGylated species based on differences in their surface charge.
Materials:
-
Ion exchange column (cation or anion exchange, depending on the pI of the protein)
-
HPLC or FPLC system
-
Binding Buffer (Buffer A): Low salt buffer (e.g., 20 mM MES, pH 6.0 for cation exchange)
-
Elution Buffer (Buffer B): High salt buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0 for cation exchange)[4]
-
SEC-purified conjugate or crude reaction mixture
-
Dialysis or desalting column
Procedure:
-
Buffer Exchange: If the sample is in a high-salt buffer, exchange it into the Binding Buffer using dialysis or a desalting column.
-
System Equilibration: Equilibrate the IEX column with Binding Buffer until a stable baseline is achieved.
-
Sample Loading: Load the buffer-exchanged sample onto the column.
-
Washing: Wash the column with Binding Buffer to remove any unbound molecules.
-
Elution: Elute the bound proteins using a linear gradient of Elution Buffer (e.g., 0-50% Buffer B over 20 column volumes). The PEGylated protein is expected to elute at a lower salt concentration than the unreacted protein due to the charge-shielding effect of the PEG chain.[6]
-
Fraction Collection: Collect fractions across the elution gradient.
-
Analysis: Analyze the fractions by SDS-PAGE and/or mass spectrometry to identify the fractions containing the desired mono-PEGylated conjugate.
Characterization of Purified this compound Conjugates
Thorough characterization is essential to confirm the identity, purity, and degree of labeling of the purified conjugate.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile tool for assessing the purity of the conjugate. Both SEC-HPLC and RP-HPLC can be used.
-
SEC-HPLC: Provides information on the presence of aggregates and unreacted protein.[4]
-
RP-HPLC: Offers high resolution for separating positional isomers and quantifying purity. The hydrophilic PEG chain generally decreases the retention time of the protein.[4]
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the precise mass of the conjugate and confirming the degree of PEGylation. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques. The mass spectrum will show a distribution of peaks corresponding to the unreacted protein and the protein with one, two, or more attached Azido-PEG4 moieties.
Visualizations
Caption: Experimental workflow for the purification and characterization of this compound conjugates.
Caption: Logical relationships between purification and characterization techniques for this compound conjugates.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Yield | Hydrolysis of NHS ester. | Prepare fresh this compound solution immediately before use. Ensure the reaction buffer is free of moisture.[4] |
| Suboptimal pH. | Ensure the reaction pH is between 7.2 and 8.5.[4] | |
| Presence of competing amines in the buffer. | Use an amine-free buffer like PBS or borate buffer.[4] | |
| Protein Aggregation | High concentration of the PEG reagent. | Add the this compound solution to the protein solution slowly and with gentle mixing. |
| Inappropriate buffer conditions. | Screen different buffer conditions, including varying ionic strength and the addition of excipients. | |
| Poor Separation during Purification | Inappropriate column choice. | Select a column with the appropriate separation range and chemistry for the target conjugate and impurities. |
| Non-optimal elution conditions. | Optimize the gradient slope, salt concentration, or mobile phase composition. |
Conclusion
The purification of this compound conjugates is a critical step in the development of precisely engineered biomolecules for research, diagnostics, and therapeutic applications. A systematic approach involving an optimized conjugation reaction followed by a multi-step purification strategy, typically employing a combination of size exclusion and ion exchange chromatography, is essential for obtaining a highly pure and well-characterized product. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers to achieve successful purification and characterization of their Azido-PEG4-protein conjugates.
References
- 1. benchchem.com [benchchem.com]
- 3. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 6. enovatia.com [enovatia.com]
Application Notes and Protocols for PET Imaging in Oncology Drug Development
Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging modality that provides quantitative assessment of biological processes in vivo.[1][2][3] In oncology drug development, PET imaging is instrumental for confirming a drug's mechanism of action, assessing therapeutic efficacy early, and guiding patient selection.[4][5] By utilizing specific radiotracers, researchers can visualize and quantify key cancer hallmarks such as metabolic activity, cellular proliferation, and hypoxia.[6]
These application notes provide an overview and detailed protocols for using three common PET radiotracers—[¹⁸F]FDG, [¹⁸F]FLT, and [¹⁸F]FMISO—in preclinical and clinical oncology research.
Application Note 1: Monitoring Tumor Metabolism with [¹⁸F]FDG-PET
Principle: [¹⁸F]fluorodeoxyglucose ([¹⁸F]FDG) is an analog of glucose used to measure tissue metabolic activity.[7][8] Many cancer cells exhibit increased glucose uptake and glycolysis, a phenomenon known as the Warburg effect.[9] [¹⁸F]FDG is transported into cells by glucose transporters (GLUTs) and phosphorylated by hexokinase into [¹⁸F]FDG-6-phosphate.[7][9][10] Unlike glucose-6-phosphate, this product cannot be further metabolized and becomes trapped within the cell.[6][7][8][10] The resulting accumulation of [¹⁸F]FDG, detectable by a PET scanner, directly correlates with the metabolic activity of the tissue.[6] This makes [¹⁸F]FDG-PET a powerful tool for detecting tumors and monitoring the response to therapies that target cancer cell metabolism.[4]
Signaling Pathway Diagram:
Caption: [¹⁸F]FDG uptake and metabolic trapping pathway in a cancer cell.
Preclinical [¹⁸F]FDG-PET Protocol for a Xenograft Mouse Model
This protocol outlines a typical procedure for assessing the efficacy of an anti-cancer agent by measuring changes in tumor glucose metabolism.
| Step | Procedure | Detailed Notes |
| 1. Animal Preparation | Fast mice for 6-8 hours prior to tracer injection. | Fasting is critical to reduce background glucose levels and enhance tumor-to-background contrast. Provide water ad libitum. |
| 2. Anesthesia & Monitoring | Anesthetize the mouse (e.g., using isoflurane). Maintain body temperature. | Anesthesia choice can influence glucose metabolism; consistency is key.[11] Use a heating pad to prevent hypothermia, which can alter tracer biodistribution.[11] |
| 3. Baseline Blood Glucose | Measure blood glucose from the tail vein. | Glucose levels >150-200 mg/dL can competitively inhibit [¹⁸F]FDG uptake and may require study rescheduling. |
| 4. Tracer Administration | Administer ~5-10 MBq (150-300 µCi) of [¹⁸F]FDG via tail vein injection. | The exact dose should be recorded for accurate decay correction and calculation of the Standardized Uptake Value (SUV). |
| 5. Uptake Period | Allow the tracer to distribute for 60 minutes. | Keep the animal anesthetized and warm during this period to ensure consistent physiological conditions. |
| 6. PET/CT Imaging | Position the animal in the scanner. Perform a CT scan for anatomical localization, followed by a 10-20 minute PET scan. | The CT provides anatomical context for the functional PET data.[12][13] |
| 7. Image Reconstruction & Analysis | Reconstruct images using an appropriate algorithm (e.g., OSEM3D). Draw Regions of Interest (ROIs) over the tumor and a reference tissue (e.g., muscle). | Quantitative analysis is essential for objective assessment.[14][15] |
| 8. Quantification | Calculate the Standardized Uptake Value (SUV) for the tumor. | SUV is a semi-quantitative metric normalized for injected dose and body weight, allowing for comparison across subjects and time points.[2][14][15] |
| 9. Post-Treatment Scan | Repeat steps 1-8 at a defined time point after initiating therapy (e.g., 7 days). | A significant decrease in tumor SUVmax or SUVmean would indicate a positive therapeutic response. |
Quantitative Data Summary (Example):
| Treatment Group | Baseline Tumor SUVmean (n=5) | Post-Treatment Tumor SUVmean (n=5) | % Change |
| Vehicle Control | 3.1 ± 0.4 | 3.3 ± 0.5 | +6.5% |
| Drug X | 3.2 ± 0.3 | 1.5 ± 0.2 | -53.1% |
Application Note 2: Assessing Tumor Proliferation with [¹⁸F]FLT-PET
Principle: [¹⁸F]fluoro-3'-deoxy-3'-L-fluorothymidine ([¹⁸F]FLT) is a thymidine analog used to measure cellular proliferation.[16][17] Its uptake is dependent on the activity of thymidine kinase 1 (TK1), an enzyme primarily expressed during the S-phase of the cell cycle.[18][19] Following transport into the cell, [¹⁸F]FLT is phosphorylated by TK1, trapping it intracellularly.[19] Because TK1 activity is closely linked to DNA synthesis, the accumulation of [¹⁸F]FLT serves as a surrogate marker for the proliferative activity of tumors.[18][19] [¹⁸F]FLT-PET is particularly valuable for assessing the early effects of cytostatic agents that inhibit cell division without necessarily causing immediate tumor shrinkage.[16]
Experimental Workflow Diagram:
Caption: Standardized workflow for a preclinical [¹⁸F]FLT-PET imaging study.
Clinical [¹⁸F]FLT-PET Protocol for Therapeutic Response Monitoring
This protocol provides a framework for using [¹⁸F]FLT-PET in a clinical trial to assess early response to an anti-proliferative drug.
| Step | Procedure | Detailed Notes |
| 1. Patient Preparation | No fasting is required. Patients should be well-hydrated. | Unlike [¹⁸F]FDG, [¹⁸F]FLT uptake is not significantly affected by blood glucose or insulin levels. |
| 2. Baseline Scan | A baseline [¹⁸F]FLT-PET/CT scan should be performed before initiating therapy.[20] | This provides the pre-treatment proliferation status of the tumor(s). |
| 3. Tracer Administration | Administer a weight-based dose of [¹⁸F]FLT (e.g., 370 MBq or 10 mCi) intravenously. | The exact dose and time of injection must be precisely recorded. |
| 4. Uptake Period | An uptake period of 60-90 minutes is required. | Patients should rest comfortably during this period to minimize muscle uptake. |
| 5. Imaging | Acquire PET/CT images from the vertex to the mid-thigh. | The imaging duration per bed position is typically 2-4 minutes. |
| 6. Post-Treatment Scan | Repeat the scan at an early time point after starting treatment (e.g., 7-14 days). | The timing should be chosen based on the drug's known mechanism and pharmacodynamics.[20] |
| 7. Quantitative Analysis | For target lesions, calculate SUVmax and SUVmean. | A decrease in [¹⁸F]FLT uptake after therapy is indicative of an anti-proliferative effect.[16] |
Quantitative Data Summary (Example):
| Lesion ID | Baseline Tumor SUVmax | Post-Treatment Tumor SUVmax | Response Classification |
| Pt01-L1 | 8.5 | 3.1 | Responder |
| Pt01-L2 | 6.2 | 2.5 | Responder |
| Pt02-L1 | 7.9 | 7.5 | Non-Responder |
| Pt03-L1 | 9.1 | 4.0 | Responder |
Application Note 3: Visualizing Tumor Hypoxia with [¹⁸F]FMISO-PET
Principle: Tumor hypoxia (low oxygen) is a critical factor in cancer progression and resistance to therapy. [¹⁸F]fluoromisonidazole ([¹⁸F]FMISO) is the most widely used PET tracer for imaging hypoxia.[21][22][23] As a 2-nitroimidazole compound, [¹⁸F]FMISO is freely diffusible and enters all cells. In environments with low oxygen tension (typically pO₂ < 10 mmHg), it undergoes reduction. The reduced radical intermediates then bind covalently to intracellular macromolecules, effectively trapping the tracer within hypoxic cells.[24] In normoxic cells, the molecule is readily re-oxidized and diffuses back out. [¹⁸F]FMISO-PET can therefore identify hypoxic tumor regions, which may predict resistance to radiotherapy and certain chemotherapies, and guide the use of hypoxia-activated drugs.[21][25]
Logical Relationship Diagram:
Caption: Differential fate of [¹⁸F]FMISO in hypoxic versus normoxic cells.
Preclinical [¹⁸F]FMISO-PET Protocol for Hypoxia Assessment
This protocol describes the use of [¹⁸F]FMISO-PET to evaluate tumor hypoxia and its modulation by therapy in an animal model.
| Step | Procedure | Detailed Notes |
| 1. Animal & Tracer | Use tumor-bearing mice. No fasting is required. | Prepare an intravenous dose of ~5-10 MBq (150-300 µCi) of [¹⁸F]FMISO. |
| 2. Anesthesia | Anesthetize the animal (e.g., isoflurane). | Maintain consistent anesthesia and body temperature throughout the uptake and imaging period. |
| 3. Tracer Administration | Inject [¹⁸F]FMISO via the tail vein. | Record the precise dose and time of injection. |
| 4. Uptake Period | Allow the tracer to distribute and accumulate for 2-4 hours. | This longer uptake time is necessary to allow for clearance from normoxic tissues and achieve optimal tumor-to-background contrast.[21] |
| 5. PET/CT Imaging | Position the animal and acquire a CT scan followed by a 20-30 minute PET scan. | Longer PET acquisition times may be needed due to lower overall count rates compared to [¹⁸F]FDG. |
| 6. Image Analysis | Reconstruct images. Draw ROIs over the tumor and a reference tissue (e.g., heart or muscle). | The key metric is often the tumor-to-background ratio (TBR), as SUV can be influenced by blood clearance. A TBR > 1.2-1.5 is typically considered indicative of hypoxia.[21] |
| 7. Therapeutic Intervention | Administer a hypoxia-modifying agent or radiotherapy. | Repeat the [¹⁸F]FMISO-PET scan at a suitable time point post-treatment to assess changes in the hypoxic fraction of the tumor. |
Quantitative Data Summary (Example):
| Treatment Group | Baseline Tumor-to-Muscle Ratio (n=5) | Post-Treatment Tumor-to-Muscle Ratio (n=5) | Interpretation |
| Vehicle Control | 1.8 ± 0.2 | 1.9 ± 0.3 | Hypoxia Unchanged |
| Drug Y (Hypoxia-activated) | 1.9 ± 0.2 | 1.9 ± 0.2 | Hypoxia Unchanged (but drug was targeted there) |
| Drug Z (Anti-angiogenic) | 1.7 ± 0.3 | 2.5 ± 0.4 | Increased Hypoxia |
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Towards enhanced PET quantification in clinical oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ovid.com [ovid.com]
- 5. Frontiers | PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective [frontiersin.org]
- 6. Positron emission tomography - Wikipedia [en.wikipedia.org]
- 7. Fludeoxyglucose (18F) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Fludeoxyglucose F-18? [synapse.patsnap.com]
- 9. Mechanisms underlying 18F-fluorodeoxyglucose accumulation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorodeoxyglucose (18F) - Wikipedia [en.wikipedia.org]
- 11. Preclinical Imaging Studies: Protocols, Preparation, Anesthesia, and Animal Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Technique PET/CT Preclinical molecular imaging [cai.ucm.es]
- 13. Preclinical imaging - Wikipedia [en.wikipedia.org]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. hug.ch [hug.ch]
- 16. FLT: measuring tumor cell proliferation in vivo with positron emission tomography and 3'-deoxy-3'-[18F]fluorothymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 18F-FLT PET imaging of cellular proliferation in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Limits of [18F]-FLT PET as a Biomarker of Proliferation in Oncology | PLOS One [journals.plos.org]
- 19. jnm.snmjournals.org [jnm.snmjournals.org]
- 20. Summary of the UPICT Protocol for 18F-FDG PET/CT Imaging in Oncology Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Imaging Hypoxia with 18F-Fluoromisonidazole: Challenges in Moving to a More Complicated Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hypoxia imaging in gliomas with 18F-fluoromisonidazole PET: toward clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Roles of Hypoxia Imaging Using 18F-Fluoromisonidazole Positron Emission Tomography in Glioma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Increased [18F]FMISO accumulation under hypoxia by multidrug-resistant protein 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Azido-PEG4-NHS Ester Conjugation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address low yields in Azido-PEG4-NHS ester conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in this compound reactions?
A1: The most significant and common cause of low yield is the hydrolysis of the N-hydroxysuccinimide (NHS) ester.[1][2][3][4] The NHS ester group is sensitive to moisture and can react with water to form an unreactive carboxylic acid, rendering it incapable of conjugating to the target amine.[3][4] This hydrolysis reaction directly competes with the desired conjugation reaction and its rate increases significantly with rising pH.[1][2][3][5]
Q2: What is the optimal pH for the conjugation reaction and why is it so critical?
A2: The optimal pH for NHS ester conjugation is a compromise between maximizing amine reactivity and minimizing NHS ester hydrolysis. The recommended pH range is typically between 7.2 and 8.5.[1][4][5][6][][8]
-
Below pH 7.2: The target primary amines (e.g., the ε-amino group of lysine) are mostly protonated (-NH₃⁺), making them poor nucleophiles and slowing the reaction.[8][9]
-
Above pH 8.5: The rate of NHS ester hydrolysis increases dramatically, consuming the active reagent before it can react with the target molecule.[1][4][6][8][10] For many applications, a pH of 8.3-8.5 is recommended as an ideal starting point to maximize the reaction rate while managing hydrolysis.[5][10][11]
Q3: Which buffers should I use, and which must I avoid?
A3: It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule.[3][5][][8][12][13]
-
Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate buffers are all excellent choices.[4][5][8][11][12]
-
Buffers to Avoid: Absolutely avoid buffers containing Tris (e.g., TBS) or glycine, as their primary amines will react with the NHS ester, significantly reducing your conjugation efficiency.[3][4][8][12][13]
Q4: How should I properly store and handle my this compound?
A4: Proper storage and handling are critical to maintaining the reagent's activity.
-
Storage: Store the reagent at -20°C (or -80°C for long-term storage), protected from moisture, often in a desiccated container.[][13][14][15]
-
Handling: Before opening the vial, always allow it to equilibrate to room temperature.[4][13][16][17] This prevents atmospheric moisture from condensing inside the cold vial, which would hydrolyze the reagent. Avoid repeated freeze-thaw cycles.[]
Q5: My this compound is not soluble in my aqueous reaction buffer. What should I do?
A5: Many non-sulfonated NHS esters have poor water solubility. The standard procedure is to first dissolve the reagent in a small amount of a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1][5][8][12][13] This stock solution is then added to your protein solution in the aqueous buffer. Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10% to avoid potentially denaturing your protein.[4][12][18]
Troubleshooting Guide for Low Conjugation Yield
Problem: Very Low or No Conjugate Detected
This issue often points to inactive reagents or suboptimal reaction conditions.
-
Possible Cause 1: Inactive/Hydrolyzed NHS Ester
-
Q: How can I ensure my NHS ester is active?
-
A: NHS esters are highly moisture-sensitive.[13][16][17] Always prepare the NHS ester stock solution in anhydrous DMSO or DMF immediately before you start the reaction; do not store it in solution.[3][13][17][19] Discard any unused reconstituted reagent.[13] Ensure the reagent has been stored correctly in a desiccator at -20°C.[][13][14] The activity of an NHS ester can be checked by measuring the release of the NHS byproduct at 260-280 nm after intentional hydrolysis.[1][2]
-
-
Possible Cause 2: Incorrect Buffer or pH
-
Q: I used a common lab buffer and got no yield. What could be wrong?
-
A: Confirm your buffer is free of primary amines like Tris or glycine.[3][8][12] These compounds will quench the reaction. Use a recommended buffer like PBS or sodium bicarbonate and verify its pH is within the 7.2-8.5 range using a calibrated meter.[4]
-
-
Possible Cause 3: Low Reactant Concentration
-
Q: Does the concentration of my protein matter?
-
A: Yes. In dilute protein solutions, the competing hydrolysis reaction is more likely to occur before a successful conjugation.[1][2][] It is recommended to work with a protein concentration of at least 1-2 mg/mL, with 1-10 mg/mL being a common range.[9][11][12][20]
-
Data Presentation
Table 1: Influence of pH on NHS Ester Stability
This table summarizes the approximate half-life of a typical NHS ester in aqueous solution at different pH values, demonstrating the critical need for pH control.
| pH | Temperature (°C) | Approximate Half-Life | Reference(s) |
| 7.0 | 0 | 4 - 5 hours | [1][2] |
| 8.0 | Room Temp | ~3.5 hours | [21] |
| 8.5 | Room Temp | ~3 hours | [21] |
| 8.6 | 4 | 10 minutes | [1][2][10] |
| 9.0 | Room Temp | ~2 hours | [21] |
Note: Half-life can vary based on the specific NHS ester structure and buffer composition.
Table 2: Recommended Starting Conditions for this compound Conjugation
| Parameter | Recommended Condition | Rationale & Key Considerations |
| pH | 7.2 - 8.5 (Optimal Start: 8.3) | Balances amine nucleophilicity with the rate of NHS ester hydrolysis.[1][4][5][9] |
| Buffer System | Phosphate (PBS), Bicarbonate, HEPES, Borate | Must be free of primary amines (e.g., Tris, glycine) that compete with the reaction.[4][5][8][12] |
| Temperature | Room Temp (20-25°C) or 4°C | Room temperature is faster; 4°C reduces the rate of hydrolysis but requires longer incubation times.[][9] |
| Reaction Time | 30-60 min (RT) or 2-4 hours to Overnight (4°C) | Time should be optimized; longer times may not improve yield if the NHS ester has fully hydrolyzed.[4][][9][13] |
| Protein Conc. | 1 - 10 mg/mL | Higher concentrations favor the desired conjugation reaction over hydrolysis.[9][11][12][20] |
| Molar Excess | 5- to 20-fold molar excess of NHS ester over the protein. | A starting point for optimization. Very dilute protein solutions may require a higher excess.[5][11][13][17] |
Visualizations
Caption: A typical experimental workflow for this compound conjugation.
Caption: A decision tree for troubleshooting low conjugation yield.
Caption: The desired aminolysis reaction vs. the competing hydrolysis side reaction.
Detailed Experimental Protocol
This protocol provides a general guideline for conjugating this compound to a protein. Optimization for your specific molecule is recommended.
1. Reagent and Buffer Preparation
-
Protein Preparation: Ensure your protein (e.g., antibody) is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3).[5][11][12] If the protein is in an incompatible buffer like Tris, perform a buffer exchange using a desalting column or dialysis.[5][12] Adjust the protein concentration to 1-10 mg/mL.[20]
-
This compound Solution: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[4][13] Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).[4][15] Do not store this solution.[13]
2. Conjugation Reaction
-
Calculate Molar Ratio: Determine the volume of the NHS ester stock solution needed to achieve the desired molar excess over the protein. A 10- to 20-fold molar excess is a common starting point.[5][13]
-
Combine Reagents: Add the calculated volume of the this compound stock solution to the protein solution while gently mixing. Ensure the final volume of organic solvent is less than 10% of the total reaction volume.[4][12]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[4][13][15]
3. Quench Reaction
-
Stop the Reaction: Add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.[12][19] This will consume any unreacted NHS ester.
-
Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature.[12][19]
4. Purification of the Conjugate
-
Remove Byproducts: Purify the resulting conjugate from excess labeling reagent and byproducts. Common methods include size-exclusion chromatography (e.g., a desalting column), dialysis, or ion-exchange chromatography.[10][][23][24] The choice of method depends on the properties of your specific conjugate.[10]
-
Storage: Store the purified conjugate under conditions that are optimal for the stability of the parent protein.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 23. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. biopharminternational.com [biopharminternational.com]
Technical Support Center: Hydrolysis of NHS Esters in Aqueous Solutions
Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments, with a focus on the competing hydrolysis reaction in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is NHS ester hydrolysis and why is it a critical issue?
N-hydroxysuccinimide (NHS) esters are widely used for covalently linking molecules to primary amines on biomolecules such as proteins and antibodies.[1] However, in an aqueous environment, the NHS ester can react with water in a process called hydrolysis.[1][2] This competing reaction converts the reactive NHS ester into a non-reactive carboxylic acid, rendering it incapable of conjugating with the target amine.[2][3] This leads to reduced conjugation efficiency, lower yields of the desired product, or even complete failure of the experiment.[1][3]
Q2: What are the primary factors that influence the rate of NHS ester hydrolysis?
Several factors significantly impact the rate of hydrolysis:
-
pH: The rate of hydrolysis dramatically increases with a rise in pH.[1][] While a slightly alkaline pH is necessary for the desired conjugation reaction, a higher pH accelerates hydrolysis.[1]
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis.[1][5]
-
Time: The longer an NHS ester is exposed to an aqueous buffer, the greater the extent of hydrolysis.[1][5]
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester and must be avoided.[1][6]
Q3: What is the optimal pH for an NHS ester reaction to balance the desired amine reaction and hydrolysis?
The optimal pH for NHS ester reactions is a compromise between maximizing the reactivity of the target primary amine and minimizing the hydrolysis of the ester.[1] The recommended pH range is typically between 7.2 and 8.5.[5][7] For many applications, a pH of 8.3-8.5 is considered optimal for efficient conjugation.[8][9] At a lower pH, the primary amine is protonated and less reactive, while at a higher pH, the rate of hydrolysis becomes a significant competing factor.[1][7]
Q4: Which buffers are recommended for NHS ester conjugation reactions?
It is critical to use buffers that are free of primary amines.[6][7] Recommended buffers include:
Q5: How should NHS ester reagents be stored and handled to prevent premature hydrolysis?
Proper storage and handling are critical to maintaining the reactivity of NHS esters.[1]
-
Storage: NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C.[2] It is often recommended to aliquot the solid NHS ester to avoid repeated opening of the main container.[1]
-
Handling: Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[3][7] Prepare stock solutions in a dry, water-free organic solvent like anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[1][7] Avoid preparing aqueous stock solutions for storage.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Conjugation Yield | Hydrolyzed NHS Ester Reagent: The reagent was compromised by moisture before or during the experiment. | Always allow the reagent vial to warm to room temperature before opening to prevent condensation.[7] Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[7] You can test the activity of your NHS ester using the protocol provided below. |
| Suboptimal Reaction pH: The pH of the reaction buffer is too low (amines are protonated and unreactive) or too high (hydrolysis is too fast). | Use a calibrated pH meter to verify that the reaction buffer is within the optimal range of 7.2-8.5, ideally between 8.3 and 8.5.[7] | |
| Presence of Competing Nucleophiles: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule. | Perform a buffer exchange to a compatible buffer like PBS or borate buffer before the labeling reaction.[6][7] | |
| Low Protein/Target Molecule Concentration: Low concentration of the target molecule can make the competing hydrolysis reaction more favorable.[] | If possible, increase the concentration of your protein (a concentration of at least 2 mg/mL is recommended).[7] You can also try increasing the molar excess of the NHS ester.[7] | |
| Poor Solubility of NHS Ester: The NHS ester is not fully dissolved in the reaction mixture. | For water-insoluble NHS esters, ensure they are first fully dissolved in a minimal amount of anhydrous DMSO or DMF before adding to the aqueous reaction buffer. The final volume of the organic solvent should generally not exceed 10% of the total reaction volume.[2][10] |
Quantitative Data
NHS Ester Hydrolysis Half-Life
The stability of NHS esters in aqueous solutions is highly dependent on pH and temperature. The half-life (t½) is the time it takes for 50% of the NHS ester to hydrolyze.
| pH | Temperature (°C) | Half-Life (t½) | Reference Compound(s) |
| 7.0 | 0 | 4-5 hours | General NHS esters |
| 7.0 | 4 | ~7 hours | General NHS esters[11] |
| 8.0 | Room Temp. | ~1 hour | BDP TR NHS Ester[12] |
| 8.0 | Room Temp. | 210 minutes | Porphyrin-NHS ester (P3-NHS)[13] |
| 8.0 | Room Temp. | 190 minutes | Porphyrin-NHS ester (P4-NHS)[13] |
| 8.3 - 8.5 | Not Specified | Optimal Range | BDP TR NHS Ester[12] |
| 8.5 | Room Temp. | 180 minutes | Porphyrin-NHS ester (P3-NHS)[13] |
| 8.5 | Room Temp. | 130 minutes | Porphyrin-NHS ester (P4-NHS)[13] |
| 8.6 | 4 | 10 minutes | General NHS esters[5][14] |
| 9.0 | Room Temp. | Minutes | General NHS esters[][11] |
| 9.0 | Room Temp. | 125 minutes | Porphyrin-NHS ester (P3-NHS)[13] |
| 9.0 | Room Temp. | 110 minutes | Porphyrin-NHS ester (P4-NHS)[13] |
Key Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
This protocol provides a general procedure for conjugating an NHS ester to a protein. Optimization may be required for specific applications.[1][2][9]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester reagent
-
Reaction Buffer: 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, pH 8.3[1][8]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[1]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine[1][2]
-
Desalting column or dialysis equipment for purification[2]
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange. The recommended protein concentration is 1-10 mg/mL.[1][9]
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester reagent in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[9][15]
-
Perform the Conjugation Reaction:
-
Add the desired molar excess of the NHS ester stock solution to the protein solution while gently stirring or vortexing.[2] A 10- to 20-fold molar excess is a common starting point.[9][15]
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[2] If the label is light-sensitive, protect the reaction from light.[7]
-
-
Quench the Reaction (Optional but Recommended):
-
Purify the Conjugate: Remove excess, unreacted NHS ester and byproducts using a desalting column or dialysis.[2]
Protocol to Determine the Activity of an NHS Ester Reagent
This assay determines if an NHS ester reagent is active or has been hydrolyzed by measuring the release of N-hydroxysuccinimide (NHS) upon complete base hydrolysis.[2][3][16] An active reagent will show a significant increase in absorbance at 260 nm after treatment with a base.[3]
Materials:
-
NHS ester reagent
-
Amine-free buffer (e.g., PBS, pH 7-8)
-
Anhydrous DMSO or DMF (if the reagent is not water-soluble)
-
0.5 N NaOH
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare Reagent Solution: Weigh 1-2 mg of the NHS ester reagent and dissolve it in 2 mL of an appropriate amine-free buffer.[2] If the ester is not water-soluble, first dissolve it in 0.25 mL of DMSO or DMF, then add 2 mL of buffer.[2][16]
-
Prepare Control: Prepare a control cuvette containing only the buffer (and DMSO/DMF if used).
-
Measure Initial Absorbance (A_initial): Zero the spectrophotometer with the control cuvette. Measure the absorbance of the reagent solution at 260 nm.[2] The absorbance should ideally be less than 1.0; dilute with more buffer if necessary and record the adjusted value.[2][11]
-
Induce Complete Hydrolysis: Add 1/10th volume of 0.5 N NaOH to the reagent solution, mix well, and incubate for 5-10 minutes at room temperature.[3]
-
Measure Final Absorbance (A_final): Measure the absorbance of the base-treated solution at 260 nm.
-
Analyze Results:
-
If A_final is significantly greater than A_initial , the NHS ester reagent is active.
-
If A_final is not significantly greater than A_initial , the reagent has likely already been hydrolyzed and is inactive.[11]
-
Visualizations
Caption: Competing reactions of an NHS ester with a primary amine (aminolysis) and water (hydrolysis).
Caption: A typical experimental workflow for NHS ester bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. benchchem.com [benchchem.com]
- 13. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Optimizing reaction time for Azido-PEG4-NHS ester
Welcome to the technical support center for Azido-PEG4-NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and troubleshooting common issues encountered during conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of this compound?
This compound is an amine-reactive crosslinker.[1] The N-hydroxysuccinimide (NHS) ester moiety reacts with primary amines (–NH₂) present on proteins (e.g., the N-terminus or the side chain of lysine residues), peptides, or other molecules.[2][3] This reaction is a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester, forming a stable, covalent amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct.[3][4][5] The terminal azide group remains available for subsequent bio-orthogonal "click chemistry" reactions.[1][6]
Q2: What are the optimal storage and handling conditions for this compound to ensure its reactivity?
To maintain the reactivity of this compound, it is crucial to protect it from moisture, which can cause hydrolysis of the NHS ester.[4][7] Proper storage and handling include:
-
Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[8][9]
-
Stock Solutions: It is highly recommended to prepare stock solutions in an anhydrous water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[4][8][10] Avoid preparing and storing aqueous stock solutions, as the NHS ester will readily hydrolyze.[7][10] Unused reconstituted reagent should be discarded.[8]
Q3: How does pH affect the reaction of this compound with primary amines?
The pH of the reaction buffer is a critical parameter that influences the efficiency of the conjugation.[5] There is a trade-off between the reactivity of the primary amine and the stability of the NHS ester:
-
Amine Reactivity: For the primary amine to be an effective nucleophile, it must be in its deprotonated (–NH₂) form. At acidic pH (below 7), primary amines are predominantly protonated (–NH₃⁺) and thus unreactive.[5][11]
-
NHS Ester Stability: The NHS ester is susceptible to hydrolysis, a competing reaction with water that renders the reagent inactive. The rate of hydrolysis increases significantly with higher pH.[5][10]
The optimal pH range for the reaction is typically between 7.2 and 8.5, with some sources suggesting an even tighter optimal range of 8.3-8.5.[2][5][12] This range provides a balance, maximizing the availability of the reactive deprotonated amine while minimizing the rate of NHS ester hydrolysis.[5]
Q4: Can the azide group on the this compound interfere with the NHS ester-amine reaction?
The azide group is generally stable under the conditions used for NHS ester-amine coupling and will not interfere with the reaction.[10]
Troubleshooting Guide
Problem 1: Low or No Conjugation Yield
| Possible Cause | Solution |
| Inactive NHS Ester Reagent | The most common cause is hydrolysis of the NHS ester due to moisture exposure.[4] Use a fresh vial of the reagent and ensure proper storage and handling as described in the FAQs. The activity of the NHS ester can be tested by monitoring the increase in absorbance at 260-280 nm after intentional hydrolysis with a mild base.[4][13] |
| Suboptimal pH | If the pH is too low (<7.0), the primary amines will be protonated and non-reactive.[5] If the pH is too high (>9.0), the NHS ester will hydrolyze rapidly.[5] Verify the pH of your reaction buffer immediately before use and ensure it is within the optimal range of 7.2-8.5.[2][10] |
| Inappropriate Buffer Type | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester.[8][14] Use a non-amine-containing buffer like phosphate-buffered saline (PBS), HEPES, or borate buffer.[5][10] |
| Dilute Reactant Concentrations | In dilute solutions, the competing hydrolysis reaction is favored.[4] Whenever possible, work with higher concentrations of your target molecule (e.g., 1-10 mg/mL for proteins).[5][15] For dilute solutions, you may need to increase the molar excess of the this compound.[8][16] |
Problem 2: Protein Precipitation After Adding the Crosslinker
| Possible Cause | Solution |
| High Degree of Crosslinking | Excessive crosslinking can lead to the formation of large, insoluble aggregates.[4] Reduce the molar excess of the this compound or shorten the reaction time.[4] |
| Solvent Effects | The organic solvent (e.g., DMSO or DMF) used to dissolve the NHS ester can cause protein precipitation if the final concentration is too high. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[8][10] |
Quantitative Data Summary
Table 1: Effect of pH on NHS Ester Half-life
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4 to 5 hours[2] |
| 8.6 | 4°C | 10 minutes[2] |
Table 2: Recommended Reaction Conditions for this compound
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5[2][10] | Optimal balance between amine reactivity and NHS ester stability.[5] Some protocols suggest an optimal of 8.3-8.5.[12][15] |
| Temperature | 4°C to Room Temperature (20-25°C)[2][10] | Lower temperatures slow down both the desired reaction and hydrolysis, requiring longer incubation times.[10] |
| Reaction Time | 30 minutes to 4 hours[2][8] | Can be extended to overnight at 4°C.[10][12] Optimization may be required based on the specific reactants. |
| Molar Excess of NHS Ester | 5- to 50-fold[10][16] | For concentrated protein solutions (>5 mg/mL), a 10 to 20-fold excess is typical.[16] For more dilute solutions, a higher excess (20 to 50-fold) may be needed.[16] |
| Buffer | Phosphate, Bicarbonate, HEPES, Borate[2][5] | Must be free of primary amines.[8] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
-
Buffer Exchange: If your protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer such as PBS (pH 7.2-8.0) using dialysis or a desalting column.[8] The optimal protein concentration is 1-10 mg/mL.[15]
-
Prepare NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration that allows for the desired molar excess (typically 10-20 fold).[8][10]
-
Reaction: Add the dissolved this compound solution to the protein solution while gently vortexing.[10] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[8]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[8][14] Alternatively, the reaction can proceed overnight at 4°C.[10]
-
Quenching (Optional): To stop the reaction, you can add an amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM.[10] Incubate for 15-30 minutes at room temperature.[10]
-
Purification: Remove the excess, unreacted this compound and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).[8][10]
Visualizations
Caption: Reaction of this compound with a primary amine.
Caption: Experimental workflow for protein labeling.
Caption: Influence of pH on reaction outcomes.
References
- 1. Azido-PEG4-NHS | AAT Bioquest [aatbio.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. interchim.fr [interchim.fr]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. broadpharm.com [broadpharm.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Non-specific Binding in Protein Labeling Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding in protein labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of protein labeling experiments?
Non-specific binding refers to the attachment of antibodies or other protein reagents to unintended targets, such as the experimental apparatus, unrelated proteins, or other molecules within the sample.[1][2] This phenomenon can lead to high background signals, which obscure the detection of the target protein and can result in false-positive results.[1][2][3]
Q2: What are the primary causes of non-specific binding?
Several factors can contribute to non-specific binding, including:
-
Hydrophobic and Ionic Interactions: Proteins can non-specifically adhere to surfaces and other molecules through hydrophobic or electrostatic interactions.[4][5][6][7][8][9]
-
Antibody Quality and Concentration: Using excessive amounts of primary or secondary antibodies can lead to off-target binding.[10][11][12][13][14] Polyclonal antibodies, by nature, may also have a higher tendency for non-specific interactions compared to monoclonal antibodies.[13]
-
Insufficient Blocking: Inadequate blocking of the solid support (e.g., membrane, microplate wells) leaves unoccupied sites where antibodies can non-specifically attach.[3][14][15][16][17]
-
Inadequate Washing: Insufficient or ineffective washing steps fail to remove unbound or weakly bound antibodies, contributing to high background.[3][10][15][18][19]
-
Presence of Fc Receptors: Immune cells in a sample may possess Fc receptors that can bind to the Fc region of antibodies, leading to non-specific signals.[1][20]
-
Endogenous Biotin: In biotin-streptavidin detection systems, endogenous biotin in samples can lead to false positives.[15]
Q3: How does non-specific binding affect experimental results?
Non-specific binding increases the background signal, which lowers the signal-to-noise ratio.[12][18] This can make it difficult to detect the specific signal from the target protein, leading to inaccurate quantification and interpretation of the results.[1] In diagnostic assays, this can lead to misdiagnosis and incorrect treatment decisions.[1]
Troubleshooting Guides
Issue 1: High Background Signal in Western Blots
High background on a Western blot can manifest as a general darkening of the membrane or the appearance of multiple non-specific bands.
Troubleshooting Steps:
-
Optimize Blocking:
-
Choice of Blocking Agent: The most common blocking agents are non-fat dry milk and Bovine Serum Albumin (BSA).[3] If you are detecting a phosphorylated protein, BSA is preferred as milk contains casein, a phosphoprotein.[3][11]
-
Concentration and Incubation Time: Increase the concentration of the blocking agent (e.g., 3-5% milk or BSA in TBST) or the incubation time (e.g., 1-2 hours at room temperature).[11][17]
-
-
Adjust Antibody Concentrations:
-
Titrate Antibodies: Perform a titration experiment to determine the optimal concentration for your primary and secondary antibodies. Start with the manufacturer's recommended dilution and then prepare a series of further dilutions.[10][11][12]
-
Incubation Conditions: Consider incubating the primary antibody overnight at 4°C to reduce non-specific interactions.[10]
-
-
Improve Washing Steps:
-
Check Membrane Handling:
Issue 2: High Background in ELISA
High background in an ELISA can lead to false-positive results and reduced assay sensitivity.
Troubleshooting Steps:
-
Optimize Blocking:
-
Enhance Washing Efficiency:
-
Wash Volume and Cycles: Increase the wash volume to be greater than the coating volume and increase the number of wash cycles.[18][19] A common starting point is 3 washes, but this can be increased.[18]
-
Aspiration: Ensure complete removal of the wash buffer after each step, as residual buffer can contribute to background.[16][19]
-
-
Adjust Antibody and Reagent Concentrations:
-
Titrate the concentrations of your capture and detection antibodies to find the optimal balance between specific signal and background.[16]
-
-
Include Proper Controls:
-
Run a "no antigen" control to determine the level of background signal generated by the non-specific binding of the detection antibody.
-
Issue 3: Non-specific Binding in Co-Immunoprecipitation (Co-IP)
Non-specific binding in Co-IP can lead to the identification of false-positive protein interactions.
Troubleshooting Steps:
-
Pre-clear the Lysate:
-
Optimize Lysis Buffer:
-
Adjust Washing Conditions:
-
Use Appropriate Controls:
-
Perform a control IP with a non-specific IgG antibody (isotype control) to identify proteins that bind non-specifically to the antibody.[24]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing protein labeling experiments to minimize non-specific binding.
Table 1: Recommended Blocking Agent Concentrations and Incubation Times
| Application | Blocking Agent | Concentration | Incubation Time | Incubation Temperature |
| Western Blot | Non-fat Dry Milk | 3-5% in TBST | 1-2 hours | Room Temperature |
| Western Blot | Bovine Serum Albumin (BSA) | 3-5% in TBST | 1-2 hours | Room Temperature |
| ELISA | Bovine Serum Albumin (BSA) | 1-3% in PBS | 1-2 hours | 37°C or Room Temp |
| Co-IP | Bovine Serum Albumin (BSA) | 1% in lysis buffer | 30-60 minutes | 4°C |
Table 2: Typical Washing Buffer Compositions and Conditions
| Application | Wash Buffer Component | Concentration | Number of Washes | Duration per Wash |
| Western Blot | Tween-20 in TBS/PBS | 0.05-0.1% | 3-5 | 5-10 minutes |
| ELISA | Tween-20 in PBS | 0.05% | 3-6 | 30 seconds |
| Co-IP | NaCl in lysis buffer | 150-500 mM | 3-4 | 5 minutes |
| Co-IP | Non-ionic Detergent | 0.05-0.1% | 3-4 | 5 minutes |
Experimental Protocols
Protocol 1: Western Blotting with Optimized Blocking and Washing
-
Protein Transfer: After SDS-PAGE, transfer proteins to a low-fluorescence PVDF membrane.
-
Blocking:
-
Prepare a 5% solution of non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane in the blocking solution for 1-2 hours at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer at its predetermined optimal concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in the blocking buffer at its optimal concentration.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Perform a final wash with TBS (without Tween-20) for 5 minutes.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Image the blot using a chemiluminescence detection system.
-
Protocol 2: Co-Immunoprecipitation with Pre-clearing
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., containing 150 mM NaCl, 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 0.5% NP-40, and protease/phosphatase inhibitors).
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Pre-clearing:
-
Add 20 µL of a 50% slurry of Protein A/G agarose beads to 1 mg of cell lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge to pellet the beads and transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody (or a non-specific IgG as a control) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add 30 µL of a 50% slurry of Protein A/G agarose beads.
-
Incubate for another 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to four times with 1 mL of ice-cold lysis buffer (you can increase the salt concentration to 500 mM in the second and third washes for higher stringency).
-
-
Elution:
-
Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting.
-
Visualizations
Caption: Conceptual diagram illustrating the difference between specific and non-specific antibody binding.
Caption: Optimized experimental workflow for Western blotting to minimize non-specific binding.
References
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 3. clyte.tech [clyte.tech]
- 4. pubs.acs.org [pubs.acs.org]
- 5. www2.huhs.ac.jp [www2.huhs.ac.jp]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. A quantitative analysis and chemical approach for the reduction of nonspecific binding proteins on affinity resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. How to reduce background noise on PVDF membranes? â Membrane Solutions [membrane-solutions.com]
- 12. sinobiological.com [sinobiological.com]
- 13. arp1.com [arp1.com]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. benchchem.com [benchchem.com]
- 16. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 17. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 18. biocompare.com [biocompare.com]
- 19. bosterbio.com [bosterbio.com]
- 20. Main causes of non-specific reactions | MBL Life Sience -GLOBAL- [mblbio.com]
- 21. southernbiotech.com [southernbiotech.com]
- 22. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 23. bitesizebio.com [bitesizebio.com]
- 24. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 25. antibodiesinc.com [antibodiesinc.com]
- 26. researchgate.net [researchgate.net]
How to improve solubility of Azido-PEG4-NHS ester conjugates
Welcome to the technical support center for Azido-PEG4-NHS ester conjugates. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments, with a specific focus on solubility and conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a bifunctional crosslinking reagent. It contains an azide group and an N-hydroxysuccinimide (NHS) ester. The azide group allows for "click chemistry" reactions with molecules containing alkyne, BCN, or DBCO groups, forming a stable triazole linkage.[1][2][3] The NHS ester reacts with primary amines (-NH2) on proteins, peptides, or other molecules to form stable amide bonds.[1][2][3][4] The polyethylene glycol (PEG4) spacer is hydrophilic, which helps to increase the solubility of the conjugate in aqueous media.[1][2][3][4] This reagent is commonly used in bioconjugation, drug delivery systems, and for attaching biomolecules to surfaces.[5]
Q2: In which solvents should I dissolve this compound?
A2: this compound is soluble in water-miscible organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[1][2][6][7] It is recommended to prepare stock solutions in these anhydrous (moisture-free) organic solvents immediately before use.[7][8][9] The PEG component also allows for solubility in other organic solvents like dichloromethane, chloroform, and alcohols.[6][10]
Q3: Can I dissolve this compound directly in aqueous buffers?
A3: While the PEG spacer enhances water solubility, it is not recommended to dissolve this compound directly in aqueous buffers for creating stock solutions.[8] The NHS ester is highly susceptible to hydrolysis in aqueous environments, which will render it unreactive towards primary amines.[7][11] For reactions in aqueous solutions, first dissolve the reagent in a small amount of anhydrous DMSO or DMF and then add this stock solution to your aqueous reaction mixture.[7] The final concentration of the organic solvent should ideally be kept below 10% of the total reaction volume.[7][9]
Q4: What is the optimal pH for conjugation reactions involving this compound?
A4: The optimal pH range for the reaction between an NHS ester and a primary amine is between 7.2 and 8.5.[7][12] At a pH below 7.2, the amine group is protonated, making it less nucleophilic and slowing down the reaction.[7][12] Above pH 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and reduces the yield.[7][12]
Q5: Which buffers should I use for the conjugation reaction?
A5: It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[7][9][12] Recommended buffers include phosphate-buffered saline (PBS), borate buffer, and sodium bicarbonate buffer.[7][12] Avoid using buffers that contain primary amines such as Tris (e.g., TBS) or glycine.[7][9][12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound upon addition to aqueous buffer. | The concentration of the this compound in the organic stock solution is too high. | Prepare a more dilute stock solution in anhydrous DMSO or DMF. Add the stock solution to the aqueous buffer slowly while vortexing. |
| The final concentration of the organic solvent in the reaction mixture is too high, causing the protein or other biomolecule to precipitate. | Keep the final concentration of the organic solvent (DMSO or DMF) below 10% of the total reaction volume.[7][9] | |
| The aqueous buffer is at a low temperature, reducing the solubility of the conjugate. | Perform the reaction at room temperature. If the reaction must be performed at 4°C, ensure all components are pre-chilled and mixed thoroughly. | |
| Low conjugation yield. | The this compound has hydrolyzed before reacting with the amine. | Prepare the stock solution of this compound in anhydrous DMSO or DMF immediately before use.[7][8][9] Ensure the reaction pH is within the optimal range of 7.2-8.5.[7] |
| The buffer contains primary amines (e.g., Tris, glycine). | Use an amine-free buffer such as PBS, borate, or bicarbonate buffer.[7][9][12] | |
| The concentration of the reactants is too low. | Increase the concentration of your protein/peptide and/or the molar excess of the this compound. | |
| Inconsistent results between experiments. | The this compound has degraded due to improper storage. | Store the reagent at -20°C, protected from moisture.[1][9] Allow the vial to warm to room temperature before opening to prevent condensation.[9][11] |
| The anhydrous solvent (DMSO or DMF) used for the stock solution is not truly anhydrous. | Use a fresh, unopened bottle of anhydrous solvent or a properly stored and sealed bottle. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Equilibrate Reagent: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[8][9][11]
-
Dissolution: Immediately before use, dissolve the desired amount of this compound in anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). For example, to prepare a 10 mM stock solution, dissolve 3.88 mg of this compound (Molecular Weight: 388.38 g/mol ) in 1 mL of anhydrous DMSO.[1]
-
Mixing: Vortex the solution until the reagent is completely dissolved.
-
Usage: Use the stock solution immediately. Do not store stock solutions in aqueous buffers.[7]
General Protocol for Protein Conjugation
-
Buffer Exchange: Ensure your protein sample is in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5.[7][12]
-
Reaction Setup: Add the freshly prepared this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point. The final volume of the organic solvent should not exceed 10% of the total reaction volume.[7][9]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, or for 2 hours on ice.[9]
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[7]
-
Purification: Remove the excess, unreacted reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[7]
Visualizations
Caption: Experimental workflow for the conjugation of this compound to a protein.
Caption: Troubleshooting logic for low conjugation yield with this compound.
References
- 1. This compound CAS#: 944251-24-5 [m.chemicalbook.com]
- 2. This compound | 944251-24-5 [chemicalbook.com]
- 3. This compound, 944251-24-5 | BroadPharm [broadpharm.com]
- 4. Azido-PEG4-NHS | AAT Bioquest [aatbio.com]
- 5. chemimpex.com [chemimpex.com]
- 6. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Preventing Protein Aggregation During Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot protein aggregation during conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of protein aggregation during conjugation?
Protein aggregation during conjugation is a common issue that can arise from a variety of factors related to the protein's intrinsic properties and the experimental conditions.[1] Key causes include:
-
Physicochemical Changes to the Protein: The covalent attachment of molecules, particularly hydrophobic ones, can alter the protein's surface charge, isoelectric point (pI), and overall hydrophobicity, which can reduce its solubility.[2] In the case of antibody-drug conjugates (ADCs), the hydrophobicity of the cytotoxic payload is a primary driver of aggregation.[3][4]
-
Suboptimal Reaction Conditions: Factors such as inappropriate pH, temperature, and high protein concentration can induce protein unfolding and aggregation.[2] If the buffer pH is near the protein's isoelectric point (pI), the net charge of the molecule is minimized, reducing electrostatic repulsion and increasing the likelihood of aggregation.[1][5]
-
Intermolecular Cross-linking: Homobifunctional linkers with two reactive groups can cross-link multiple protein molecules, leading to the formation of large aggregates.[6] Even with heterobifunctional linkers, suboptimal conditions can sometimes lead to unintended cross-linking.[7]
-
High Protein Concentration: At elevated concentrations, protein molecules are in closer proximity, which increases the probability of intermolecular interactions and aggregation.[1][8][9]
-
Manufacturing and Handling Stress: Physical stresses, such as shear forces during mixing, exposure to air-liquid interfaces, and freeze-thaw cycles, can cause protein denaturation and subsequent aggregation.[2][10][11] The use of organic co-solvents to dissolve hydrophobic payloads can also partially denature the protein.[3]
-
Over-labeling: The addition of too many linker or drug molecules to the protein surface can significantly alter its physicochemical properties, leading to reduced solubility and aggregation.[8][12]
Q2: How can I optimize my reaction conditions to minimize aggregation?
Optimizing reaction parameters through small-scale screening experiments is a critical first step before proceeding to larger batches.[6]
Troubleshooting Guide: Optimizing Reaction Conditions
| Parameter | Recommended Range/Action | Rationale |
| Protein Concentration | 0.5 - 5 mg/mL | Lowering the protein concentration can reduce the likelihood of intermolecular interactions that lead to aggregation.[7][8] |
| Reagent:Protein Molar Ratio | 5:1 to 20:1 | Titrating the molar ratio is crucial to find a balance between conjugation efficiency and the risk of over-labeling, which can cause aggregation.[7][8] |
| pH | Maintain pH at least one unit away from the protein's pI. For NHS-ester reactions, a pH of 7.0-8.0 is often optimal. | This ensures sufficient electrostatic repulsion between protein molecules. While NHS ester reactions are more efficient at slightly alkaline pH, some proteins may be less stable.[1][7][12] |
| Temperature | 4°C to Room Temperature | Performing the reaction at a lower temperature (e.g., 4°C) can slow down the reaction rate, potentially reducing aggregation and favoring intramolecular modification over intermolecular cross-linking.[6][12] |
| Reagent Addition | Stepwise addition of the dissolved reagent with gentle mixing. | This prevents localized high concentrations of the reagent that can lead to rapid, uncontrolled reactions and precipitation.[8][12] |
| Mixing | Gentle mixing | Vigorous agitation or shear stress can induce protein denaturation and aggregation.[6] |
Q3: What is the role of excipients in preventing aggregation, and which ones should I consider?
Excipients are stabilizing agents that can be added to the reaction and storage buffers to help prevent protein aggregation.[6][13][14] They work through various mechanisms, such as strengthening the protein's hydration shell (preferential exclusion) and suppressing non-specific protein-protein interactions.[15][16]
Commonly Used Excipients to Prevent Aggregation
| Excipient Class | Examples | Recommended Concentration | Mechanism of Action |
| Sugars & Polyols | Sucrose, Trehalose, Sorbitol, Glycerol | 5-10% (w/v) for sugars; 5-20% (v/v) for glycerol | Stabilize the protein's native conformation through preferential exclusion, strengthening the hydration shell around the protein.[2][6][8] |
| Amino Acids | Arginine, Glycine | 50-200 mM | Suppress non-specific protein-protein interactions and can also act as stabilizers.[6][7][8] |
| Surfactants | Polysorbate 20 (Tween 20), Polysorbate 80 | 0.01 - 0.1% (v/v) | These non-ionic surfactants reduce surface tension and can prevent surface-induced aggregation by forming a protective layer on surfaces or interacting directly with the protein.[7][8][13] |
Q4: How can I detect and quantify protein aggregation?
A combination of orthogonal techniques is recommended to obtain a comprehensive view of protein aggregates, as each method has its own size range and limitations.[17][18]
Common Analytical Techniques for Aggregation Analysis
| Technique | Principle | Information Provided |
| Size Exclusion Chromatography (SEC) | Separates molecules based on size. | Quantifies monomers, dimers, and higher-order soluble aggregates. Often coupled with MALS for absolute molecular weight determination.[19][20][21] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to Brownian motion. | Provides information on the size distribution of particles in solution and can detect the early onset of aggregation.[4][21] |
| UV-Vis Spectroscopy | Measures light scattering at higher wavelengths (e.g., 340-350 nm). | A simple method to detect the presence of light-scattering aggregates.[2][19] |
| Analytical Ultracentrifugation (AUC) | Measures the rate at which molecules sediment under high centrifugal force. | Allows for the characterization of multiple species in a sample over a broad range of molecular weights.[21] |
| Flow Imaging Microscopy | Captures images of particles as they flow through a microfluidic cell. | Provides information on particle size, morphology, and concentration, particularly for subvisible particles.[18] |
Troubleshooting Workflows & Experimental Protocols
Systematic Troubleshooting of Protein Aggregation
The following diagram illustrates a systematic approach to troubleshooting protein aggregation during conjugation.
Caption: A flowchart for troubleshooting protein aggregation.
Experimental Protocol: Excipient Screening to Reduce Aggregation
This protocol outlines a general procedure for screening different excipients to identify those that can stabilize a protein conjugate and prevent aggregation under stress conditions.[4]
Objective: To identify suitable excipients that stabilize an antibody-drug conjugate (ADC) formulation and prevent aggregation.
Materials:
-
ADC stock solution
-
Formulation buffer (e.g., PBS, pH 7.4)
-
Concentrated stock solutions of excipients (e.g., L-arginine, sucrose, Polysorbate 20)
-
96-well plate or microcentrifuge tubes
-
Incubator or water bath for stress testing
-
Instrumentation for aggregation analysis (e.g., SEC, DLS)
Procedure:
-
Prepare Excipient Stock Solutions: Prepare concentrated stock solutions of each excipient in the formulation buffer.
-
Formulation Preparation:
-
In a 96-well plate or microcentrifuge tubes, prepare a matrix of ADC formulations by mixing the ADC stock solution with different excipients at various final concentrations.
-
Include a control formulation with no added excipients.
-
Typical concentration ranges to screen:
-
L-arginine: 50 - 200 mM
-
Sucrose: 5% - 10% (w/v)
-
Polysorbate 20/80: 0.01% - 0.1% (v/v)
-
-
-
Application of Stress:
-
Divide each formulation into two aliquots: one for baseline (T=0) analysis and one for stress testing.
-
Apply a relevant stress condition to the second aliquot. This could be thermal stress (e.g., incubation at 40°C for 1 week) or mechanical stress (e.g., gentle agitation).
-
-
Analysis:
-
Analyze both the baseline and stressed samples using appropriate analytical techniques (e.g., SEC, DLS) to quantify the percentage of high-molecular-weight (HMW) species.
-
-
Data Interpretation:
-
Compare the increase in HMW species in the stressed samples containing excipients to the control sample.
-
The excipients that result in the smallest increase in aggregation are considered the most effective stabilizers for that specific ADC.
-
Experimental Protocol: General Protein Conjugation with an NHS-Ester Crosslinker
This protocol provides a general workflow for labeling a protein with an N-hydroxysuccinimide (NHS)-ester functionalized molecule.[2]
Materials:
-
Protein solution
-
Amine-free buffer (e.g., PBS, HEPES, pH 7.2-8.0)
-
NHS-ester crosslinker
-
Anhydrous organic solvent (e.g., DMSO or DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size exclusion chromatography column like Sephadex G-25 or dialysis cassette)
Procedure:
-
Protein Preparation:
-
Buffer exchange the protein into an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Adjust the protein concentration to the desired level (e.g., 1-5 mg/mL).
-
-
Reagent Preparation:
-
Immediately before use, dissolve the NHS-ester crosslinker in a small amount of an anhydrous organic solvent like DMSO or DMF to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the dissolved NHS-ester to the protein solution with gentle mixing.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
-
Quenching the Reaction:
-
Add the quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM to consume any unreacted NHS-ester.
-
Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess, unreacted crosslinker and quenching reagent by size exclusion chromatography (e.g., Sephadex G-25) or dialysis against a suitable storage buffer.
-
-
Characterization:
-
Characterize the purified conjugate to determine the degree of labeling and assess for the presence of aggregates (e.g., using SEC).
-
Logical Relationship of Factors Causing Aggregation
This diagram illustrates the interplay between different factors that can lead to protein aggregation during the conjugation process.
Caption: Key factors contributing to protein aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmtech.com [pharmtech.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. Review of the current state of protein aggregation inhibition from a materials chemistry perspective: special focus on polymeric materials - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00760A [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. nanoscience.com [nanoscience.com]
- 14. pharmtech.com [pharmtech.com]
- 15. pharmasalmanac.com [pharmasalmanac.com]
- 16. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 17. Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fluidimaging.com [fluidimaging.com]
- 19. approcess.com [approcess.com]
- 20. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 21. Protein Aggregation Analysis [intertek.com]
Side reactions of Azido-PEG4-NHS ester
Welcome to the Technical Support Center for Azido-PEG4-NHS Ester. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges and side reactions encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with this compound?
The most common side reaction is the hydrolysis of the N-hydroxysuccinimide (NHS) ester.[1] In an aqueous environment, the NHS ester can react with water instead of the target primary amine.[2][3] This hydrolysis process renders the PEG linker inactive by converting the NHS ester into an unreactive carboxylic acid, which reduces the overall efficiency of the desired conjugation.[2][4] Another potential side reaction is the modification of other nucleophilic amino acid residues on a protein, such as tyrosine, serine, threonine, and cysteine, particularly if the reaction conditions are not optimal.[5][6][7]
Q2: Does the azide group on the PEG linker interfere with the NHS ester reaction?
No, the azide group is generally stable under the conditions typically used for NHS ester-amine coupling and will not interfere with the reaction.[4] The azide functionality is intended for subsequent "click chemistry" reactions.[8][9][10][11]
Q3: What is the optimal pH for an this compound conjugation reaction?
The optimal pH for NHS ester conjugations is a critical balance between amine reactivity and ester stability, typically falling between pH 7.2 and 8.5.[2][3][7][]
-
Below pH 7.2: Primary amines (-NH2) become increasingly protonated (-NH₃⁺), making them non-nucleophilic and significantly slowing the reaction rate.[2][7]
-
Above pH 8.5: The rate of NHS ester hydrolysis increases dramatically, which competes with the desired amine reaction and reduces the yield.[5][7][13] For many protein labeling applications, a pH of 8.3-8.5 is recommended as the optimal balance.[13][14]
Q4: Which buffers should I use for the conjugation reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[5][13]
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, Borate, or Bicarbonate buffers are commonly used.[3][5][15]
-
Buffers to Avoid: Tris-based buffers (e.g., TBS) and glycine should be avoided for the reaction itself, as they contain primary amines.[5][16] However, they can be used to quench the reaction once it is complete.[4][17]
Q5: How should this compound be stored and handled?
Azido-PEG4-NHS esters are moisture-sensitive, and proper handling is essential to maintain their reactivity.[1][16]
-
Storage: Store the reagent at -20°C in a desiccator.[9][16][18]
-
Handling: Before opening, always allow the vial to equilibrate to room temperature to prevent moisture condensation inside.[16][18]
-
Solution Preparation: Do not prepare stock solutions in aqueous buffers for storage.[4] The NHS ester should be dissolved in a high-quality, anhydrous organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) immediately before use.[1][4][14]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Problem: Low or No Conjugation Yield
Low yield is a common issue that can often be resolved by optimizing reaction conditions.
| Potential Cause | Troubleshooting & Optimization | Citations |
| Hydrolysis of NHS Ester | The reagent may have degraded due to moisture. Use a fresh vial of this compound. Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use. Perform the reaction at 4°C for a longer duration to slow the rate of hydrolysis. | [4][5][7] |
| Suboptimal pH | The reaction buffer pH is outside the optimal 7.2-8.5 range. Verify the pH of your buffer with a calibrated meter. Adjust the pH if necessary. | [4][5][13] |
| Presence of Competing Amines | The reaction buffer (e.g., Tris) or other sample components contain primary amines. Use an amine-free buffer like PBS or Borate. If necessary, desalt or dialyze your sample into a compatible buffer before the reaction. | [4][5][16] |
| Low Protein Concentration | Reactions in dilute protein solutions can be inefficient, favoring hydrolysis. Increase the concentration of your target molecule if possible (e.g., 1-10 mg/mL). | [5][][16] |
| Steric Hindrance | The primary amines on the target molecule may not be easily accessible. Consider increasing the reaction time or using a linker with a longer PEG chain. | [4][] |
Problem: Unexpected Bands on Gel or Peaks in Chromatography (Multi-PEGylation or Aggregation)
The appearance of unexpected high-molecular-weight species often indicates multi-PEGylation or aggregation.
| Potential Cause | Troubleshooting & Optimization | Citations | | :--- | :--- | | Molar Ratio is Too High | An excessive molar ratio of the PEG linker to the target molecule leads to the modification of multiple amine sites. Systematically decrease the molar ratio of this compound to your target molecule to favor mono-conjugation. |[1][5] | | Multiple Reactive Sites | The target protein has multiple, equally accessible primary amines (e.g., lysine residues). Try lowering the reaction pH slightly (e.g., towards 7.2) to sometimes increase selectivity for the more reactive N-terminal amine. |[1] | | Protein Aggregation | The conjugation process can sometimes induce conformational changes in the protein, leading to aggregation. Perform the reaction in a more dilute solution. Screen different amine-free buffers or include additives that improve protein solubility. |[1][5] |
Data Presentation
Table 1: Effect of pH on NHS Ester Stability
The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The half-life (t½) of the ester decreases significantly as the pH becomes more alkaline.
| pH | Temperature | Half-life (t½) of Hydrolysis | Citations |
| 7.0 | 0°C | 4 - 5 hours | [15] |
| 7.0 | Room Temp. | Several hours | [3] |
| 8.6 | 4°C | 10 minutes | [15] |
| 9.0 | Room Temp. | ~10 minutes | [3] |
Diagrams
Reaction and Side Reaction Pathway
Caption: Desired aminolysis reaction vs. the competing hydrolysis side reaction.
Troubleshooting Workflow for Low Conjugation Yield
Caption: A logical workflow to diagnose and solve low conjugation yield.
The pH Optimization Balance
Caption: The relationship between pH, amine reactivity, and NHS ester hydrolysis.
Experimental Protocols
General Protocol for Protein Conjugation with this compound
This protocol provides a general guideline for conjugating this compound to a protein containing primary amines. Optimization may be required based on the specific protein.
1. Materials Required:
-
Protein of interest
-
This compound
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5-8.5).[1]
-
Anhydrous DMSO or DMF.[1]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5).[16]
-
Desalting column or dialysis cassette for purification.[17]
2. Buffer Preparation:
-
Prepare an amine-free reaction buffer, such as 100 mM sodium phosphate with 150 mM NaCl, and adjust the pH to the desired value within the 7.5-8.5 range.[1]
-
If the protein is already in an incompatible buffer (e.g., Tris), exchange it into the reaction buffer using a desalting column or dialysis.[16]
3. Reagent Preparation:
-
Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.[16]
-
This compound Solution: Immediately before use, allow the vial of this compound to warm to room temperature.[16] Dissolve the required amount in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).[1][17] Do not store this solution for extended periods.
4. Conjugation Reaction:
-
Calculate the required volume of the this compound solution to achieve the desired molar excess over the protein. A 10- to 20-fold molar excess is a common starting point.[16][17]
-
Add the dissolved NHS ester solution to the protein solution while gently stirring or vortexing.[1][4] The final volume of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[1][16]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[2][]
5. Quenching the Reaction:
-
Add the Quenching Buffer (e.g., Tris-HCl) to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS ester.[17][19]
6. Purification:
-
Remove the unreacted this compound and the NHS byproduct by purification. For proteins, a desalting column (gel filtration) or dialysis is typically effective.[16][17] The purified protein conjugate is now ready for downstream applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound, 944251-24-5 | BroadPharm [broadpharm.com]
- 9. Azido-dPEG 4-NHS ester 944251-24-5 [sigmaaldrich.com]
- 10. Azido-PEG4-NHS | AAT Bioquest [aatbio.com]
- 11. vectorlabs.com [vectorlabs.com]
- 13. benchchem.com [benchchem.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Quenching Unreacted Azido-PEG4-NHS Ester
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively quenching unreacted Azido-PEG4-NHS ester in bioconjugation reactions. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success and reproducibility of your experiments.
Troubleshooting Guide
This section addresses common issues encountered during the quenching of this compound reactions.
| Problem | Possible Cause | Solution |
| Low or no quenching of the NHS ester | Inactive Quenching Agent: The amine-containing quenching agent may have degraded or is of poor quality. | Use a fresh, high-purity stock of the quenching agent (e.g., Tris-HCl, glycine). |
| Insufficient Concentration of Quenching Agent: The amount of quenching agent is not enough to react with all the unreacted NHS ester. | Increase the final concentration of the quenching agent. A concentration of 20-100 mM is typically effective.[1] | |
| Suboptimal pH for Quenching: The pH of the reaction mixture is too low, leading to protonation of the primary amine on the quenching agent, rendering it less nucleophilic. | Ensure the pH of the reaction mixture is between 7.2 and 8.5 during quenching.[1][2] | |
| Precipitation of the conjugate during quenching | High Concentration of Quenching Agent: A very high concentration of the quenching agent might alter the solubility of the newly formed conjugate. | Use the recommended concentration range for the quenching agent (20-100 mM) and avoid excessive amounts.[1] |
| Change in Buffer Conditions: The addition of the quenching agent significantly changes the ionic strength or pH of the buffer, causing the conjugate to precipitate. | Prepare the quenching agent in a buffer compatible with your conjugate's stability. | |
| Unwanted side reactions with the azide group | Harsh Quenching Conditions: Although the azide group is generally stable, extreme pH or the presence of reducing agents could potentially affect it. | Use mild quenching conditions. Standard amine-based quenching agents at near-neutral pH are compatible with the azide group. |
| Inconsistent results between experiments | Variable Quenching Time: Inconsistent incubation times after adding the quenching agent can lead to variable amounts of unreacted NHS ester. | Standardize the quenching time for all experiments. A 15-30 minute incubation is generally sufficient.[1][3] |
| Hydrolysis of NHS Ester Before Quenching: If there is a delay in adding the quenching agent, the NHS ester may hydrolyze to a variable extent, affecting the final amount of active reagent. | Add the quenching agent promptly after the desired conjugation reaction time has elapsed. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching in an this compound reaction?
A1: Quenching is a critical step to stop the conjugation reaction by deactivating any unreacted this compound.[3][4] This prevents the non-specific labeling of other molecules in subsequent steps and ensures a more homogeneous final product.[3]
Q2: What are the common quenching agents for NHS ester reactions?
A2: The most common quenching agents are small molecules containing a primary amine.[1][4] These include Tris (tris(hydroxymethyl)aminomethane), glycine, lysine, and ethanolamine.[1] These reagents react with the NHS ester to form a stable amide bond, thus inactivating it.[1]
Q3: How do I choose the right quenching agent?
A3: Tris and glycine are the most widely used quenching agents due to their effectiveness and ready availability.[3] The choice may also depend on the downstream application and the need to avoid any potential interference from the quenching molecule. For most applications, Tris-HCl or glycine at a final concentration of 20-100 mM is a reliable choice.[1]
Q4: Can I quench the reaction by adjusting the pH?
A4: Yes, you can quench the reaction by raising the pH to above 8.6.[3][5] At a higher pH, the rate of hydrolysis of the NHS ester increases significantly, leading to its rapid inactivation.[3][6] The half-life of an NHS ester at pH 8.6 and 4°C is approximately 10 minutes.[6] However, this method results in the regeneration of a carboxyl group, which might not be desirable in all applications. Actively quenching with an amine-containing reagent is a more controlled method.[3]
Q5: Is the azide group on the this compound stable during the quenching process?
A5: The azide group is generally stable under the mild conditions used for quenching NHS ester reactions (i.e., near-neutral pH and room temperature).[7] The primary amine of the quenching agent will selectively react with the highly reactive NHS ester. However, it is good practice to avoid harsh conditions such as strong acids, bases, or reducing agents that are not part of the standard quenching protocol.
Quantitative Data Summary
The following table summarizes the typical conditions for commonly used quenching agents for NHS ester reactions.
| Quenching Agent | Typical Final Concentration | Incubation Time | Incubation Temperature |
| Tris-HCl | 20-100 mM | 15-30 minutes | Room Temperature |
| Glycine | 20-100 mM | 15-30 minutes | Room Temperature |
| Lysine | 20-50 mM | 15 minutes | Room Temperature |
| Ethanolamine | 20-50 mM | 15 minutes | Room Temperature |
Data compiled from multiple sources.[1][2][3][8][9]
Experimental Protocols
Protocol 1: Standard Quenching of Unreacted this compound Using Tris-HCl
Materials:
-
Reaction mixture containing unreacted this compound
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Reaction Buffer (e.g., PBS, HEPES, Borate buffer at pH 7.2-8.5)
Procedure:
-
Following the completion of your conjugation reaction, prepare to quench the unreacted this compound.
-
Add the 1 M Tris-HCl, pH 8.0 Quenching Buffer to your reaction mixture to achieve a final Tris concentration of 50-100 mM.[2][8][9] For example, add 50 µL of 1 M Tris-HCl to a 1 mL reaction volume for a final concentration of 50 mM.
-
Mix gently by pipetting or vortexing at a low speed.
-
Incubate the reaction mixture for 15-30 minutes at room temperature.[1][3]
-
The quenched reaction mixture is now ready for downstream purification to remove the excess, inactivated this compound and the quenching agent.
Protocol 2: Quenching by Hydrolysis
Materials:
-
Reaction mixture containing unreacted this compound
-
High pH Buffer: e.g., 0.1 M Carbonate-Bicarbonate buffer, pH 9.0-9.5
Procedure:
-
After your conjugation reaction is complete, adjust the pH of the reaction mixture to 8.6 or higher. This can be achieved by adding a small amount of a high pH buffer.
-
Incubate the reaction mixture for at least 30 minutes at room temperature to allow for the complete hydrolysis of the unreacted NHS ester. Note that the half-life of the NHS ester is approximately 10 minutes at pH 8.6 and 4°C.[6]
-
Proceed with the purification of your conjugate.
Visualizations
Caption: Experimental workflow for the conjugation and subsequent quenching of this compound.
Caption: Chemical mechanism of quenching unreacted this compound with a primary amine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. covachem.com [covachem.com]
- 5. researchgate.net [researchgate.net]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Linker Length
Welcome to the Technical Support Center for linker optimization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing linker length for specific applications such as Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and fusion proteins. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during your linker optimization experiments.
| Potential Issue | Potential Cause(s) | Recommended Action(s) | Rationale |
| PROTACs: Good binary binding but no target degradation | Suboptimal linker length (too short or too long) preventing productive ternary complex formation.[1][2] | Synthesize a library of PROTACs with varying linker lengths (e.g., different numbers of PEG or alkyl units).[2] | The linker may cause steric hindrance if too short, or lead to an unstable, non-productive ternary complex if too long.[1][] Empirical testing is essential to find the optimal length for a specific target-E3 ligase pair.[1] |
| Unfavorable ternary complex conformation. | Redesign the linker to alter rigidity (e.g., incorporate alkynes or piperazine rings).[2][4] Perform computational modeling to predict ternary complex structures.[2] | Even if a ternary complex forms, the linker might orient the target protein such that lysine residues for ubiquitination are inaccessible to the E3 ligase.[2] | |
| PROTACs: "Hook effect" observed (bell-shaped dose-response curve) | At high concentrations, the PROTAC forms binary complexes with the target protein and E3 ligase separately, reducing the formation of the productive ternary complex. | Enhance ternary complex cooperativity through linker optimization.[5] Systematically vary linker length and composition.[5] | A linker that better pre-organizes the two ligands for ternary complex formation can increase cooperativity and mitigate the hook effect.[5] |
| ADCs: Aggregation during purification and storage | The hydrophobic nature of the payload can lead to aggregation, especially with a suboptimal linker.[6][7] | Increase the length of a hydrophilic linker like polyethylene glycol (PEG).[6][7] Systematically evaluate a series of linker lengths (e.g., PEG4, PEG8, PEG12).[6] | A longer, more hydrophilic linker can create a "hydration shell" around the ADC, improving solubility and preventing aggregation.[6] |
| ADCs: Poor plasma stability and rapid clearance | The linker may be unstable in plasma, leading to premature payload release.[][9] | Re-evaluate linker chemistry (e.g., consider non-cleavable linkers for higher stability).[][9] Modulate linker length and introduce steric hindrance around the cleavage site.[10][11] | An optimized linker chemistry and length can protect the payload from premature release, extending the ADC's half-life.[11][12] |
| Fusion Proteins: Low expression or poor stability | Incorrect linker length or composition may lead to improper folding of the protein domains. | Experiment with different linker lengths and compositions (flexible vs. rigid).[13] | The linker must provide sufficient separation and flexibility for each domain to fold and function correctly.[13][14] |
| Fusion Proteins: Reduced biological activity | The linker may not allow for the necessary interaction or orientation between the fused domains. | Screen a library of linkers with varying lengths and flexibilities.[15] | The optimal linker will depend on whether the domains need to interact or function independently.[14][15] |
Frequently Asked Questions (FAQs)
PROTACs
Q1: What is the optimal linker length for a PROTAC?
A1: There is no universal optimal linker length. It is highly dependent on the specific target protein and the recruited E3 ligase.[1][5] However, most successful PROTACs have linkers ranging from 7 to 29 atoms in length.[5][16] For some systems, a minimum linker length is required to observe any degradation. For example, in one study targeting TBK1, no degradation was observed with linkers shorter than 12 atoms.[16] It is crucial to experimentally screen a range of linker lengths to determine the optimum for your specific system.[1]
Q2: How does linker composition (e.g., PEG vs. alkyl) affect PROTAC performance?
A2: The composition of the linker influences its flexibility, solubility, and cell permeability.[] PEG linkers are often used to increase the hydrophilicity and solubility of the PROTAC molecule.[1] Alkyl chains provide more rigidity. The choice between them depends on the specific requirements of the PROTAC and the target system. Altering the linker's rigidity by incorporating elements like alkynes or piperazine rings can influence the conformation of the ternary complex.[2][4]
Q3: Can the linker attachment point influence PROTAC efficacy?
A3: Yes, the attachment point of the linker to both the target protein ligand and the E3 ligase ligand is critical.[][17] An incorrect attachment point can interfere with the binding of either ligand to its respective protein, thus preventing the formation of the ternary complex. It is advisable to choose solvent-exposed positions on the ligands for linker attachment to minimize interference with protein binding.[][4]
Antibody-Drug Conjugates (ADCs)
Q1: What is the primary role of a PEG linker in an ADC?
A1: A PEG linker in an ADC acts as a flexible spacer connecting the antibody to the cytotoxic payload.[6] Its main functions are to enhance the solubility of hydrophobic payloads, improve the stability of the ADC by preventing aggregation, and prolong the circulation half-life.[6] The hydrophilic nature of PEG helps create a "hydration shell" around the ADC.[6]
Q2: How does increasing PEG linker length generally affect ADC properties?
A2: Increasing the PEG linker length generally leads to decreased aggregation, increased plasma stability and half-life, and potentially improved in vivo efficacy.[10] However, it may also lead to a decrease in in vitro cytotoxicity.[10] There is a trade-off, and the optimal length must be determined experimentally.
Q3: Can the linker influence the maximum achievable Drug-to-Antibody Ratio (DAR)?
A3: Yes. The hydrophobicity of the payload often limits the achievable DAR due to aggregation.[10] By incorporating hydrophilic linkers like PEG, the overall hydrophilicity of the ADC is increased, which can mitigate the aggregation propensity of the hydrophobic payload.[10] This allows for a higher DAR while maintaining stability and solubility.[10]
Fusion Proteins
Q1: What are the main types of linkers used in fusion proteins?
A1: The most common types are flexible and rigid linkers. Flexible linkers, often composed of glycine and serine repeats (e.g., (Gly-Gly-Gly-Gly-Ser)n), provide mobility to the fused domains.[14] Rigid linkers, such as those with alpha-helical structures (e.g., (EAAAK)n), act as stiff spacers to keep the domains separated and properly folded.[14]
Q2: How do I choose between a flexible and a rigid linker?
A2: The choice depends on the desired function of the fusion protein. If the fused domains need to interact with each other or require a certain degree of movement, a flexible linker is generally preferred.[14] If the domains need to be kept at a fixed distance to maintain their individual structure and function, a rigid linker is more appropriate.[18]
Q3: What is a typical length for a fusion protein linker?
A3: The optimal length is protein-dependent. For flexible linkers like the (GGGGS)n repeat, the number of repeats (n) can be adjusted to achieve the desired separation.[14] Linkers of about 15 residues are commonly used.[15] For some applications, the linker length is calculated based on the distance between the C-terminus of one domain and the N-terminus of the other.[19]
Quantitative Data Summary
Table 1: Impact of PROTAC Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC ID | Linker Length (atoms) | ERα Degradation IC50 (µM) |
| 11 | 12 | > 50 |
| 12 | 16 | 26 |
| 13 | 19 | > 50 |
| 14 | 21 | > 50 |
| Data sourced from Cyrus et al., as presented in Benchchem resources, indicating a 16-atom linker was most potent for ERα degradation.[1] |
Table 2: General Effect of PEG Linker Length on ADC Properties
| Linker Property | Shorter / More Hydrophobic | Longer / More Hydrophilic (e.g., PEG) |
| Aggregation Propensity | Increases | Decreases[10] |
| Plasma Stability (Half-life) | Decreases (Higher Clearance) | Increases[10] |
| In Vivo Efficacy | May be lower | Improves[10] |
| In Vitro Cytotoxicity | May be higher | May Decrease[10] |
| Achievable DAR | Limited | Enables Higher DAR[10] |
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to assess the efficacy of different PROTACs by measuring the reduction in the target protein levels in cells.
Methodology:
-
Cell Treatment: Treat cells with a serial dilution of PROTAC concentrations for a predetermined time (e.g., 18-24 hours).[2] Include a vehicle-only control (e.g., DMSO).[2]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2][4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[2][4]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting:
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour.[2] Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
Protocol 2: Size-Exclusion Chromatography (SEC) for ADC Aggregation Analysis
This protocol is used to quantify the amount of aggregation in ADC preparations with different linker lengths.
Methodology:
-
Sample Preparation: Prepare solutions of your ADCs with different PEG linker lengths at a concentration of 1 mg/mL in a suitable formulation buffer (e.g., phosphate-buffered saline, pH 7.4).[6]
-
SEC-HPLC System Setup:
-
Equilibrate a size-exclusion chromatography (SEC) column (e.g., TSKgel G3000SWxl) with the formulation buffer.[6]
-
Set the flow rate and detection wavelength (typically 280 nm for proteins).
-
-
Injection and Analysis:
-
Inject a defined volume of the ADC sample onto the column.
-
Monitor the elution profile. The monomeric ADC will elute as the main peak, while aggregates will elute earlier as higher molecular weight species.
-
-
Data Interpretation: Integrate the peak areas to calculate the percentage of monomer and aggregates in each sample. Compare the aggregation levels between ADCs with different linker lengths.
Protocol 3: Fusion Protein Expression and Purification
This protocol describes the expression of a His-tagged fusion protein in E. coli and its subsequent purification.
Methodology:
-
Expression:
-
Transform competent E. coli cells (e.g., BL21(DE3)) with the expression vector containing the gene for the fusion protein.[18]
-
Inoculate a single colony into Luria-Bertani (LB) broth with the appropriate antibiotic and grow overnight at 37°C.[18]
-
Inoculate a larger culture and grow to an OD600 of 0.6-0.8.[18]
-
Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to grow under optimized conditions (e.g., lower temperature for several hours).[18]
-
-
Lysis: Harvest the cells by centrifugation and resuspend in a lysis buffer containing a His-tag purification-compatible detergent and protease inhibitors. Lyse the cells by sonication or other mechanical means.
-
Affinity Chromatography:
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA affinity column.
-
Wash the column with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
Elute the His-tagged fusion protein with an elution buffer containing a high concentration of imidazole.
-
-
Size-Exclusion Chromatography (Optional): For higher purity, further purify the eluted protein using size-exclusion chromatography to separate the monomeric fusion protein from any aggregates or smaller contaminants.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. benchchem.com [benchchem.com]
- 11. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. nsfc.gov.cn [nsfc.gov.cn]
- 14. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Tech Note: The Latest on Linkers for Recombinant Fusion Proteins [kbdna.com]
Technical Support Center: Optimizing Bioconjugation Efficiency
Welcome to the technical support center for bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your conjugation experiments. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during bioconjugation, with a specific focus on the critical role of buffer choice.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in bioconjugation reactions?
Low bioconjugation yield can stem from several factors, including suboptimal reaction conditions, poor quality of reagents, inactive biomolecules, and inefficient purification methods.[1] Key areas to investigate include the pH of the reaction buffer, the molar ratio of the reactants, the presence of competing substances in the buffer, and the stability of the crosslinker.[1]
Q2: How does pH critically affect the efficiency of my conjugation reaction?
The pH of the reaction buffer is a critical parameter for efficient and specific conjugation.[1] For instance, N-hydroxysuccinimide (NHS) esters, which react with primary amines, are susceptible to hydrolysis at alkaline pH.[1] While the reaction with amines is faster at a higher pH, so is the hydrolysis of the NHS ester, creating a need for optimization.[1] For maleimide-thiol reactions, a pH range of 6.5-7.5 is optimal to favor the specific reaction with thiols over side reactions with amines or hydrolysis of the maleimide group.[1]
Q3: Which buffers should I avoid for specific conjugation chemistries?
It is crucial to use non-amine-containing buffers for reactions involving NHS esters. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester, significantly reducing the conjugation efficiency.[2][3][4] However, Tris or glycine buffers can be useful for quenching the reaction.[3][5] For maleimide-thiol conjugations, avoid buffers containing thiols like dithiothreitol (DTT) or 2-mercaptoethanol.[6][7]
Q4: My protein is in a buffer containing interfering substances. What should I do?
If your protein or antibody solution contains interfering substances like Tris, glycine, or sodium azide, you must perform a buffer exchange before starting the conjugation.[5][8] Common methods for buffer exchange include dialysis, desalting columns (spin or gravity-flow), and tangential flow filtration (TFF).[8]
Q5: How can I prevent the oxidation of thiol groups before maleimide conjugation?
Thiol groups are prone to oxidation, forming disulfide bonds that are unreactive with maleimides.[7] To prevent this, it is recommended to degas buffers to remove dissolved oxygen and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze thiol oxidation.[7] If disulfide bonds are present, they can be reduced using reagents like TCEP (Tris(2-carboxyethyl)phosphine) prior to conjugation.[5][6]
Troubleshooting Guides
Low or No Conjugation Yield
| Potential Cause | Recommended Solution |
| Incorrect Buffer pH | Verify that the reaction buffer pH is within the optimal range for your specific chemistry. For NHS-ester to amine reactions, the typical range is 7.2-8.5.[1][8] For maleimide-thiol reactions, the optimal range is 6.5-7.5.[1][6] For EDC/NHS activation of carboxyl groups, a pH of 4.5-6.0 is most efficient.[9] |
| Incompatible Buffer Components | Ensure the buffer is free of interfering substances. For NHS ester reactions, avoid primary amines (e.g., Tris, Glycine).[3][4][8] For maleimide reactions, avoid thiols (e.g., DTT).[6] If present, perform a buffer exchange.[8] |
| Hydrolysis of Reagents | NHS esters and maleimides are susceptible to hydrolysis, especially at higher pH.[2][7] Prepare stock solutions of these reagents in an anhydrous solvent like DMSO or DMF immediately before use and add them to the reaction mixture promptly.[2][8] |
| Oxidation of Thiols (for Maleimide Chemistry) | Thiol groups can oxidize to form unreactive disulfide bonds. Degas buffers to remove oxygen and consider adding a chelating agent like EDTA.[7] Use a reducing agent like TCEP to reduce any existing disulfide bonds before adding the maleimide reagent.[6] |
| Inactive Biomolecules or Reagents | Ensure reagents are stored correctly, typically desiccated and at low temperatures, and have not expired.[5][10] Allow reagents to warm to room temperature before opening to prevent moisture condensation.[2][10] Confirm the activity of your protein or biomolecule. |
Inconsistent Conjugation Results
| Potential Cause | Recommended Solution |
| Buffer Variability | Use a consistent source and preparation method for your buffers. Even small variations in pH or component concentration can affect conjugation efficiency. |
| Temperature Fluctuations | The pH of some buffers, like Tris, is sensitive to temperature changes.[8] Perform conjugations at a controlled temperature. |
| Variable Purity of Starting Materials | Ensure the purity of your protein or biomolecule is consistent between batches. Impurities can compete in the conjugation reaction. It is recommended to use an antibody that is greater than 95% pure. |
Quantitative Data Summary
Impact of pH on Common Conjugation Chemistries
| Conjugation Chemistry | Optimal pH Range | Key Considerations | Recommended Buffers | Buffers to Avoid |
| Carboxyl-to-Amine (EDC/NHS) | Activation: 4.5 - 6.0Coupling: 7.0 - 8.5 | A two-step pH process is highly recommended for optimal efficiency.[9][11] Low pH during coupling leads to protonated, unreactive amines.[9] High pH increases NHS ester hydrolysis.[9] | Activation: MES[9][12][13]Coupling: Phosphate (PBS), Borate, Carbonate/Bicarbonate[2][12] | Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate).[10] |
| Amine-to-Thiol (e.g., SMCC) | Amine Reaction (NHS ester): 7.2 - 8.5Thiol Reaction (Maleimide): 6.5 - 7.5 | The two reactive ends of the crosslinker have different optimal pH ranges. | Amine Reaction: Phosphate (PBS), HEPES, Borate, Carbonate/Bicarbonate[3][8]Thiol Reaction: Phosphate (PBS), HEPES, Tris[6][14] | Amine Reaction: Buffers with primary amines (e.g., Tris, Glycine).[3][8]Thiol Reaction: Buffers with thiols (e.g., DTT).[6] |
| Maleimide-to-Thiol | 6.5 - 7.5 | This pH range provides a good balance between reaction rate and selectivity for thiols over amines.[6] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[6] Above pH 7.5, the reaction with amines and maleimide hydrolysis increase.[7] | Phosphate (PBS), HEPES, Tris.[6][14][15] | Buffers containing thiols (e.g., DTT, 2-mercaptoethanol).[6][7] |
Effect of Tris Buffer on NHS Ester Conjugation Efficiency
| Tris Concentration (mM) | Expected Relative Conjugation Efficiency | Observations |
| 0 | 100% | Optimal conjugation in an amine-free buffer (e.g., PBS, pH 7.4).[8] |
| 5 | 70-80% | Even low concentrations of Tris can compete with the target protein.[8] |
| 25 | 30-50% | Significant reduction in conjugation efficiency. |
| 50 | <10% | The majority of the NHS ester is quenched by the Tris buffer. |
Experimental Protocols & Workflows
Two-Step EDC/NHS Coupling of a Carboxyl-Containing Molecule to an Amine-Containing Protein
This protocol is a general guideline for the covalent conjugation of a molecule with a carboxyl group to a protein with primary amines.
Materials:
-
Carboxyl-containing molecule
-
Amine-containing protein
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[11][12]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or Hydroxylamine[5][12]
-
Desalting column
Procedure:
-
Prepare Protein: Dissolve the amine-containing protein in the Coupling Buffer to a concentration of 1-10 mg/mL.[3] If the protein is in an incompatible buffer, perform a buffer exchange into the Coupling Buffer.
-
Activate Carboxyl Groups: a. Dissolve the carboxyl-containing molecule in the Activation Buffer. b. Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer. c. Add a molar excess of EDC and Sulfo-NHS to the carboxyl-containing molecule solution. d. Incubate for 15 minutes at room temperature to activate the carboxyl groups.[12]
-
Buffer Exchange (Optional but Recommended): Remove excess EDC and Sulfo-NHS from the activated molecule using a desalting column equilibrated with Coupling Buffer. This prevents EDC from crosslinking proteins.
-
Conjugation: a. Add the activated molecule solution to the protein solution. b. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[11][12]
-
Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes.[5]
-
Purification: Purify the conjugate from unreacted small molecules and quenching reagents using a desalting or size-exclusion chromatography column equilibrated with the desired storage buffer.
Caption: Two-step EDC/NHS conjugation workflow.
Maleimide-Thiol Conjugation Protocol
This protocol outlines a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule.
Materials:
-
Thiol-containing protein
-
Maleimide-functionalized molecule (e.g., dye, drug)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), HEPES, or Tris, pH 7.0-7.5.[6][14] Buffer should be degassed.
-
TCEP (Tris(2-carboxyethyl)phosphine) (optional, for disulfide reduction)
-
Anhydrous DMSO or DMF
-
Quenching Reagent: Free cysteine or 2-mercaptoethanol
-
Desalting column
Procedure:
-
Prepare Protein: Dissolve the protein in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.[6][14]
-
Reduce Disulfide Bonds (Optional): If the protein contains disulfide bonds that need to be reduced to free up thiols, add a 10-100 fold molar excess of TCEP.[15] Incubate for 20-30 minutes at room temperature.[15] TCEP does not need to be removed before adding the maleimide.[6] If DTT is used, it must be removed via a desalting column before proceeding.[6]
-
Prepare Maleimide Solution: Immediately before use, dissolve the maleimide-functionalized molecule in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.[2][6]
-
Conjugation: Add a 10-20 fold molar excess of the maleimide solution to the protein solution.[5][6] Incubate for 1-2 hours at room temperature or overnight at 4°C.[5][6]
-
Quenching: Add a quenching reagent (e.g., free cysteine) in slight excess to the maleimide to react with any unreacted maleimide. Incubate for 15 minutes.
-
Purification: Purify the conjugate using a desalting or size-exclusion chromatography column to remove unreacted molecules and quenching reagent.
Caption: Maleimide-thiol conjugation workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SE [thermofisher.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Technical Support Center: Assessing Degree of Labeling with Azido-PEG4-NHS Ester
Welcome to the technical support center for assessing the degree of labeling (DoL) with Azido-PEG4-NHS Ester. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable answers to common questions and to troubleshoot issues encountered during the labeling and analysis process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a chemical crosslinker used to introduce an azide group onto a target molecule.[1][2] It consists of three key parts:
-
NHS Ester: An N-hydroxysuccinimide ester group that reacts with primary amines (-NH₂), such as those on the N-terminus of a protein or the side chain of lysine residues, to form a stable amide bond.[3][4] This reaction is most efficient at a pH range of 7.2 to 8.5.[5][6]
-
PEG4 Spacer: A short, hydrophilic polyethylene glycol spacer arm that increases the solubility of the reagent and the resulting conjugate, while also reducing steric hindrance.[2]
-
Azide Group: A terminal azide (-N₃) group that can be used for subsequent "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][7]
Q2: What is the "Degree of Labeling" (DoL) and why is it important?
The Degree of Labeling (DoL), also known as the Degree of Substitution (DoS), represents the average number of label molecules (in this case, Azido-PEG4) attached to a single target molecule (e.g., a protein or antibody).[8][9] Accurately determining the DoL is critical for ensuring the consistency, quality, and performance of the resulting conjugate.[10]
-
Under-labeling (low DoL) can lead to a weak signal or insufficient downstream reactivity.[9]
-
Over-labeling (high DoL) can cause protein aggregation, loss of biological activity, or altered solubility.[6][11] For antibodies, an ideal DoL is often between 2 and 10.[8][10]
Q3: What methods can be used to assess the DoL for an Azido-PEG4 conjugate?
Since the Azido-PEG4 moiety itself does not have a convenient spectroscopic handle for direct quantification, its DoL is typically assessed using one of three main approaches:
-
Mass Spectrometry (MS): The most direct method. It measures the mass increase of the protein after conjugation, allowing for a precise determination of the number of attached labels.[12][13]
-
UV-Vis Spectroscopy (Indirectly): A two-step method. After labeling with Azido-PEG4-NHS, the azide-modified protein is reacted with a reporter molecule (like a fluorescent dye) containing a complementary alkyne group via click chemistry. The DoL is then calculated based on the absorbance of the reporter dye.[14]
-
HPLC Analysis: Techniques like Reversed-Phase HPLC (RP-HPLC) can separate protein populations based on the number of conjugated labels. While often qualitative, it provides excellent information on labeling heterogeneity.[15][16]
Comparison of DoL Assessment Methods
| Method | Principle | Information Provided | Pros | Cons |
| Mass Spectrometry (LC-MS) | Measures the mass-to-charge ratio of the intact protein. The mass shift corresponds to the number of attached labels. | Precise DoL, distribution of species (e.g., DoL 0, 1, 2...), confirmation of covalent attachment.[17] | High accuracy and resolution, provides detailed molecular information. | Requires specialized equipment, can be complex to set up, may not be suitable for routine high-throughput analysis. |
| UV-Vis Spectroscopy (via Click Chemistry) | The azide-labeled protein is reacted with a dye-alkyne conjugate. The absorbance of the dye is used to quantify the number of labels. | Average DoL across the entire protein population.[10] | Widely accessible equipment, relatively simple calculation, good for routine checks. | Indirect method, requires a second reaction step, assumes 100% efficiency of the click reaction, provides an average DoL only. |
| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on hydrophobicity. Adding PEG linkers alters the protein's hydrophobicity and its retention time on the column. | Labeling heterogeneity, qualitative assessment of DoL, purity of the conjugate.[15][16] | High resolving power, can detect different labeled species, useful for quality control. | Often provides relative rather than absolute quantification, method development can be time-consuming. |
Experimental Workflows and Protocols
The overall process for labeling and assessment involves several key stages.
Protocol 1: Protein Labeling with this compound
This protocol describes the general procedure for conjugating this compound to a protein.
1. Materials:
-
Protein solution (1-10 mg/mL)
-
Amine-free buffer (e.g., PBS, Borate buffer), pH 7.2-8.5[6]
-
This compound
-
Anhydrous DMSO or DMF[18]
-
Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
2. Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer at the optimal pH. If necessary, perform a buffer exchange using a desalting column.[5]
-
Prepare NHS Ester Stock: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of ~10 mM.[19] Allow the reagent vial to warm to room temperature before opening to prevent moisture condensation.[5]
-
Calculate Reagent Volume: Determine the volume of the NHS ester stock solution needed to achieve the desired molar excess over the protein. A 10-20 fold molar excess is a common starting point.[5][7]
-
Labeling Reaction: While gently stirring or vortexing the protein solution, add the calculated volume of the NHS ester stock. The final concentration of organic solvent should typically not exceed 10%.[6][19]
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[5][20] If the protein or label is light-sensitive, protect the reaction from light.
-
Quench Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[5] This step consumes any unreacted NHS ester.
-
Purification: Remove the excess, unreacted this compound and byproducts by running the reaction mixture through a desalting column.[19] The purified azide-labeled protein is now ready for DoL assessment or downstream applications.
Protocol 2: DoL Assessment by Mass Spectrometry (LC-MS)
This method provides the most accurate DoL measurement.
1. Materials:
-
Purified azide-labeled protein conjugate
-
Unlabeled protein control
-
LC-MS system (e.g., ESI-QTOF or Orbitrap)
-
Appropriate mobile phases (e.g., water and acetonitrile with 0.1% formic acid)
-
Deconvolution software
2. Procedure:
-
Sample Preparation: Dilute the purified conjugate and the unlabeled control to a final concentration of 1-2 mg/mL in the initial mobile phase.[12]
-
LC Separation: Inject the sample onto a suitable reversed-phase column. The protein is separated from any remaining impurities and eluted into the mass spectrometer.
-
MS Analysis: Acquire the mass spectrum across the protein's chromatographic peak. The instrument measures the mass-to-charge (m/z) ratio of the ionized protein.[12]
-
Data Processing: The raw spectrum will show a series of peaks corresponding to different charge states. Use deconvolution software to transform this m/z spectrum into a zero-charge mass spectrum.[12]
-
DoL Calculation:
-
Determine the molecular weight of the unlabeled protein (MW_protein).
-
Determine the molecular weights of the species in the labeled sample (MW_conjugate). You will likely see a distribution of peaks.
-
Calculate the mass of the Azido-PEG4-NHS linker after reaction (the NHS group is lost).
-
The DoL for each peak is calculated as: (MW_conjugate - MW_protein) / Mass_of_linker.
-
The average DoL can be calculated from the relative abundance of each labeled species.
-
Protocol 3: DoL Assessment by UV-Vis Spectroscopy (via Click Chemistry)
This is an indirect but highly accessible method.
1. Materials:
-
Purified azide-labeled protein conjugate
-
A reporter molecule with an alkyne handle (e.g., DBCO-Fluorophore for copper-free click)
-
UV-Vis Spectrophotometer and quartz cuvettes
-
Known molar extinction coefficients (ε) for the protein at 280 nm and the reporter dye at its maximum absorbance wavelength (λ_max).[10]
2. Procedure:
-
Click Reaction: React the purified azide-labeled protein with a molar excess of the DBCO-Fluorophore. Incubate at room temperature for 4-12 hours or as recommended by the reagent supplier.[21]
-
Purification: Remove the excess, unreacted DBCO-Fluorophore using a desalting column. This step is crucial for accurate results.[8]
-
Absorbance Measurement:
-
DoL Calculation:
-
First, calculate the concentration of the dye: C_dye (M) = A_max / ε_dye
-
Next, calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm: A_protein = A₂₈₀ - (A_max * CF) where CF is the correction factor (ε_dye_at_280nm / ε_dye_at_λmax).[10][23] C_protein (M) = A_protein / ε_protein
-
Finally, calculate the DoL: DoL = C_dye / C_protein
-
Troubleshooting Guide
Low labeling efficiency and other issues are common challenges. Use this guide to diagnose and resolve them.
| Problem | Possible Cause | Recommended Solution |
| Low or No Labeling | Incorrect Buffer pH: The reaction is highly pH-dependent. A pH below 7.2 protonates the amines, making them unreactive. A pH above 8.5-9.0 rapidly hydrolyzes the NHS ester.[5][20] | Use a calibrated pH meter to ensure your buffer is within the optimal range, ideally between 8.3 and 8.5.[5] |
| Competing Amines in Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for reaction with the NHS ester.[5][6] | Perform a buffer exchange into an amine-free buffer like PBS or Borate buffer before starting the labeling reaction.[5] | |
| Hydrolyzed NHS Ester: The reagent is sensitive to moisture and can become inactivated.[5][6] | Always allow the reagent vial to warm to room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. Avoid repeated freeze-thaw cycles.[5] | |
| Low Protein Concentration: Dilute protein solutions can lead to less efficient labeling as the competing hydrolysis reaction dominates.[11] | If possible, increase the protein concentration to at least 2 mg/mL. You can also increase the molar excess of the NHS ester.[5] | |
| Protein Precipitation after Labeling | Over-labeling: Attaching too many PEG chains can alter the protein's solubility properties, leading to aggregation.[6] | Reduce the molar excess of the this compound in the reaction to achieve a lower DoL. Perform small-scale trials to find the optimal ratio. |
| High Concentration of Organic Solvent: Many NHS esters are dissolved in DMSO or DMF. Too much organic solvent in the final reaction can denature the protein. | Ensure the final concentration of the organic solvent in the reaction mixture is low, typically less than 10%.[6][19] | |
| Inconsistent DoL Results | Variable Reaction Parameters: Minor changes in pH, temperature, incubation time, or reagent handling can lead to different outcomes. | Standardize your protocol. Carefully control all parameters, including reagent preparation, reaction time, and temperature for every experiment.[20] |
| Inefficient Purification: Residual free label or byproducts can interfere with DoL assessment, especially for spectroscopic methods. | Ensure your purification method (e.g., desalting column) is effective at removing all small-molecule contaminants. Collect and analyze fractions to confirm separation. |
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Azido-PEG4-NHS | AAT Bioquest [aatbio.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 9. support.nanotempertech.com [support.nanotempertech.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 14. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. hplc.eu [hplc.eu]
- 17. m.youtube.com [m.youtube.com]
- 18. lumiprobe.com [lumiprobe.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. benchchem.com [benchchem.com]
- 21. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 22. info.gbiosciences.com [info.gbiosciences.com]
- 23. spectra.arizona.edu [spectra.arizona.edu]
Improving stability of Azido-PEG4-NHS ester stock solutions
Welcome to the technical support center for Azido-PEG4-NHS ester. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of this compound stock solutions. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in stock solutions?
The primary cause of instability is the hydrolysis of the N-hydroxysuccinimide (NHS) ester functional group.[1][2][3][4] NHS esters are highly susceptible to reaction with water, which leads to the cleavage of the ester and the formation of an unreactive carboxylic acid. This hydrolysis reaction is the main reason for the loss of reactivity of the compound towards primary amines.[1][4]
Q2: What are the ideal storage conditions for solid this compound?
To ensure long-term stability, solid this compound should be stored at -20°C and kept in a desiccated environment to protect it from moisture.[5] It is also advisable to protect the compound from light.[5]
Q3: Can I prepare a stock solution of this compound for later use?
While it is strongly recommended to prepare solutions immediately before use, stock solutions can be prepared in anhydrous (dry), water-miscible organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[5][6][7] These solutions should be stored at -20°C or -80°C.[5] Some sources suggest that under these conditions, similar PEG derivatives may be stable for up to a month, but it is crucial to minimize exposure to moisture.[6] Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles and moisture contamination.[5]
Q4: Which solvents are recommended for preparing this compound stock solutions?
Anhydrous DMSO and DMF are the most commonly recommended solvents for preparing stock solutions.[5][6][7] It is critical to use high-quality, anhydrous grade solvents to prevent premature hydrolysis of the NHS ester.[2]
Q5: What factors can accelerate the degradation of this compound in solution?
Several factors can accelerate degradation:
-
Presence of Water: Even small amounts of moisture in the solvent or from atmospheric humidity can lead to rapid hydrolysis.[1]
-
pH: The rate of hydrolysis is significantly influenced by pH. While the desired reaction with amines is optimal between pH 7.2 and 8.5, higher pH values dramatically increase the rate of hydrolysis.[2][]
-
Temperature: Higher temperatures will increase the rate of hydrolysis.[1]
-
Presence of Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the intended target for reaction with the NHS ester and should be avoided in the reaction mixture.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound.
Problem 1: Low or No Conjugation Yield
-
Possible Cause: The this compound has hydrolyzed and is no longer reactive.
-
Solution:
-
Always use a fresh vial of the reagent or a freshly prepared stock solution from a properly stored solid.
-
Ensure that the solvent used to prepare the stock solution is anhydrous.
-
Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[3]
-
Prepare the stock solution immediately before the conjugation reaction.[9]
-
Optimize the reaction pH to be within the 7.2-8.5 range to favor aminolysis over hydrolysis.[2][]
-
Problem 2: Inconsistent Results Between Experiments
-
Possible Cause: Variable activity of the this compound stock solution due to handling and storage inconsistencies.
-
Solution:
-
Aliquot the solid reagent or stock solution into single-use volumes to minimize repeated handling and exposure to atmospheric moisture.[5]
-
Always use the same protocol for preparing and handling the stock solution.
-
Consider performing a quality control check on a new batch of reagent or a long-stored stock solution to assess its reactivity. A simple method involves monitoring the release of NHS at 260-280 nm after intentional hydrolysis with a base.[3]
-
Problem 3: Precipitation of the Reagent During the Reaction
-
Possible Cause: The this compound has limited solubility in the aqueous reaction buffer.
-
Solution:
-
First, dissolve the reagent in a minimal amount of anhydrous DMSO or DMF.
-
Add this stock solution to the aqueous reaction buffer dropwise while vortexing. The final concentration of the organic solvent should generally be kept below 10% (v/v) to avoid negative effects on protein stability and the reaction.[7]
-
Data Presentation
Table 1: Influence of pH on the Hydrolysis Half-Life of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Approximate Half-life of NHS Ester |
| 7.0 | 25 | Several hours |
| 8.0 | 25 | ~17-34 minutes for various PEG-NHS esters |
| 8.5 | 25 | Shorter than at pH 8.0 |
| 9.0 | 25 | Minutes |
Data compiled from multiple sources indicating the general trend of NHS ester stability. Specific half-life can vary depending on the exact structure of the NHS ester.[3][10]
Experimental Protocols
Protocol for Preparation and Short-Term Storage of this compound Stock Solution
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO) or anhydrous dimethylformamide (DMF)
-
Argon or nitrogen gas (optional)
-
Sealed vials suitable for low-temperature storage
-
Micropipettes and sterile, dry pipette tips
Procedure:
-
Equilibration: Before opening, allow the vial of solid this compound to warm to room temperature for at least 15-20 minutes. This is a critical step to prevent condensation of atmospheric moisture onto the cold reagent.[3]
-
Weighing: In a low-humidity environment (e.g., a glove box or a room with a dehumidifier), quickly weigh the desired amount of the solid reagent.
-
Dissolution: Immediately dissolve the weighed this compound in the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mg/mL or 100 mM). Ensure the solvent is from a freshly opened bottle or has been properly stored to maintain its anhydrous state.
-
Aliquoting: If the entire stock solution will not be used in a single experiment, immediately aliquot it into single-use volumes in separate, tightly sealed vials.
-
Inert Gas Purge (Optional but Recommended): Before sealing the vials, flush the headspace with a stream of dry argon or nitrogen gas to displace any air and moisture.
-
Storage: Store the aliquoted stock solutions at -20°C or -80°C.
-
Usage: When ready to use, thaw a single aliquot quickly and use it immediately for the conjugation reaction. Do not refreeze any unused portion of the thawed aliquot. Discard any remaining solution.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. laysanbio.com [laysanbio.com]
Technical Support Center: Reducing Steric Hindrance in Bioconjugation
Welcome to the technical support center for bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to steric hindrance in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of bioconjugation?
A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction.[1] In bioconjugation, this occurs when the three-dimensional structure of a biomolecule, such as a protein, or the bulky nature of a labeling molecule prevents the desired conjugation reaction from occurring efficiently at a specific site.[1] This can be due to the target functional group being buried within the protein's folded structure or shielded by neighboring residues.[1]
Q2: What are the common indicators that steric hindrance is affecting my bioconjugation reaction?
A2: Common signs that steric hindrance may be impacting your experiment include:
-
Low or no conjugation yield: The final amount of the desired bioconjugate is significantly less than expected.[2]
-
Incomplete conjugation: Even with an excess of the labeling reagent, a large fraction of the biomolecule remains unconjugated.[2]
-
Lack of site-specificity: The conjugation occurs at unintended, more accessible sites on the protein surface, leading to a heterogeneous mixture of products.[2]
-
Protein aggregation or precipitation: Over-modification at more accessible sites can alter the protein's surface properties, leading to aggregation.[2]
Q3: How can linkers, such as Polyethylene Glycol (PEG), help overcome steric hindrance?
A3: Linkers, particularly PEG linkers, act as flexible, hydrophilic spacers that increase the distance between the two molecules being conjugated.[3] This separation minimizes steric clashes and can improve reaction efficiency.[3] The length and architecture (linear vs. branched) of the linker are critical factors.[2][4] A longer linker can extend a reactive group away from the biomolecule's surface, allowing it to access sterically hindered sites.[1] However, an excessively long linker can sometimes wrap around the biomolecule, creating its own steric hindrance.[2]
Q4: What are site-specific conjugation methods and why are they beneficial?
A4: Site-specific conjugation methods provide precise control over where a payload is attached to a biomolecule.[5] This allows researchers to select a conjugation site that is known to be accessible and distant from functionally important regions, thereby avoiding steric hindrance.[5] Key techniques include introducing engineered cysteines or unnatural amino acids at specific locations on the protein surface.[5]
Q5: How does the architecture of a PEG linker (linear vs. branched) affect steric hindrance?
A5: Linear PEG linkers consist of a single, straight chain and generally exhibit minimal steric hindrance, making them suitable for many applications.[4] Branched PEGs have multiple PEG arms extending from a central core, providing a larger hydrodynamic volume and superior shielding effects.[4] While this can be advantageous for increasing a drug's circulation time in the body, the bulkier structure of branched PEGs can also lead to increased steric hindrance compared to linear PEGs of the same molecular weight.[4][6]
Troubleshooting Guides
Problem 1: Low or No Conjugation Yield
Potential Cause: The target reactive site on the biomolecule is inaccessible due to steric hindrance.
Recommended Solutions:
-
Introduce a Longer Linker: Employ a linker with a longer spacer arm (e.g., a longer PEG chain) to increase the reach of the reactive group to the hindered site.[7]
-
Optimize Reaction Conditions: Adjusting the pH or temperature may induce slight conformational changes in the protein, potentially exposing the target site. This should be done cautiously to avoid denaturation.[1]
-
Utilize Site-Specific Mutagenesis: If feasible, introduce a more accessible reactive residue, such as cysteine, at a different location on the protein surface through site-directed mutagenesis.[5]
-
Consider "Click Chemistry": Reactions like Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are highly efficient and can be less sensitive to steric hindrance than traditional methods.[3]
Problem 2: Loss of Biological Activity After Conjugation
Potential Cause: The conjugated molecule is sterically hindering the active site or binding interface of the biomolecule.
Recommended Solutions:
-
Change the Conjugation Site: If using a random conjugation method (e.g., targeting lysines), switch to a site-specific method to attach the payload at a location distant from the active site.[8]
-
Modify the Linker Length: Experiment with both shorter and longer linkers. A shorter linker might reduce interference at the active site, while a longer linker could position the payload further away.[3]
-
Protect the Active Site: Before conjugation, incubate the biomolecule with a competitive inhibitor or a binding partner to physically block the active site from reacting. The protecting agent can be removed after the conjugation reaction.[7]
-
Assess Conformational Changes: Use analytical techniques like Circular Dichroism (CD) spectroscopy to determine if the conjugation process has induced any changes in the protein's secondary or tertiary structure.[9]
Data Presentation
Table 1: Effect of PEG Chain Length on the Hydrodynamic Radius of Human Serum Albumin (HSA)
This table illustrates the significant increase in the effective size of a protein with the attachment of PEG chains of varying lengths and architectures.[8][10]
| Conjugate | Molecular Weight of Attached PEG (kDa) | Resulting Hydrodynamic Radius (Rh) of Conjugate (nm) | Fold Increase in Rh vs. Native HSA |
| Native HSA | 0 | 6.2 | 1.00 |
| HSA-PEG 5k | 5 | 7.44 | 1.20 |
| HSA-PEG 10k | 10 | 9.18 | 1.48 |
| HSA-PEG 20k (Linear) | 20 | 10.85 | 1.75 |
| HSA-PEG 20k (Branched) | 20 | 11.35 | 1.83 |
Data synthesized from studies on site-specific PEGylation of HSA. Actual results will vary depending on the specific protein and reaction conditions.[8][10]
Table 2: Comparative Performance of Antibody-Drug Conjugates (ADCs) with Different PEG Linker Lengths
This table summarizes the trade-offs between in vitro potency and in vivo efficacy often observed when varying PEG linker length in ADCs.[2][11]
| ADC Configuration | In Vitro Cytotoxicity (IC50) | Plasma Half-Life (t½) | In Vivo Efficacy (Tumor Growth Inhibition) |
| Short PEG Linker (e.g., PEG4) | Lower (more potent) | Shorter | Moderate |
| Medium PEG Linker (e.g., PEG8) | Intermediate | Intermediate | Often Improved |
| Long PEG Linker (e.g., PEG12) | Higher (less potent) | Longer | Potentially Highest |
This data is illustrative and compiled from multiple sources for comparison. The optimal PEG linker length is highly dependent on the specific antibody, payload, and target.[2][11]
Table 3: Comparison of Linear vs. Branched PEG Linkers
This table highlights the key differences in properties between linear and branched PEG linkers.[6]
| Feature | Linear PEG Linkers | Branched PEG Linkers |
| Architecture | Single, unbranched chain | Multiple PEG arms from a central core |
| Hydrodynamic Volume | Smaller for a given molecular weight | Larger for a given molecular weight |
| "Stealth" Effect | Provides a hydrophilic shield | Offers a superior shielding effect |
| In Vivo Half-Life | Generally shorter | Can be significantly longer |
| Steric Hindrance | Minimal | Can be higher, potentially impacting binding |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis to Introduce a Reactive Cysteine
This protocol outlines a general method for introducing a cysteine residue at a specific site on a protein to serve as a handle for thiol-specific conjugation.[5]
Materials:
-
Plasmid DNA containing the gene of interest
-
High-fidelity DNA polymerase (e.g., Pfu)
-
dNTPs
-
Custom-designed mutagenic primers
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
-
Appropriate buffers and growth media
Methodology:
-
Primer Design: Design forward and reverse primers (~30 bp) containing the desired mutation to change a specific codon to a cysteine codon (TGC or TGT). The mutation should be in the center of the primers.[12]
-
PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers. Use a high-fidelity polymerase to amplify the entire plasmid, incorporating the mutation. Typically, 12-18 cycles are sufficient.[5]
-
Template Digestion: After PCR, digest the parental (non-mutated) plasmid by adding DpnI enzyme to the reaction mixture and incubating at 37°C for 1-2 hours. DpnI specifically digests methylated DNA, which the parental plasmid is, while the newly synthesized mutated plasmid is unmethylated.[13]
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Screening and Sequencing: Plate the transformed cells and select individual colonies. Isolate the plasmid DNA from these colonies and send for sequencing to confirm the presence of the desired mutation.
-
Protein Expression and Purification: Once the mutation is confirmed, express and purify the mutant protein for subsequent conjugation.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
This protocol provides a general guideline for conjugating an azide-modified biomolecule to an alkyne-containing payload.[14][15]
Materials:
-
Azide-modified biomolecule in a suitable buffer (e.g., PBS)
-
Alkyne-containing payload
-
Copper(II) sulfate (CuSO4) stock solution
-
Water-soluble ligand (e.g., THPTA) stock solution
-
Sodium ascorbate stock solution (freshly prepared)
-
Purification system (e.g., SEC column)
Methodology:
-
Prepare Biomolecule: Dissolve the azide-modified biomolecule in an appropriate buffer.
-
Prepare Reagents: Prepare fresh stock solutions of sodium ascorbate.
-
Pre-complex Copper: In a separate tube, mix the CuSO4 and THPTA ligand solutions and allow them to incubate for a few minutes.
-
Initiate Reaction: In the reaction tube containing the azide-modified biomolecule, add the alkyne-containing payload. Then, add the pre-complexed copper-ligand solution. Finally, add the sodium ascorbate solution to initiate the click reaction.
-
Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes. The reaction can be protected from light.
-
Purification: Purify the resulting bioconjugate using a desalting column or size-exclusion chromatography to remove excess reagents and byproducts.
-
Characterization: Analyze the purified conjugate using appropriate methods (e.g., SDS-PAGE, mass spectrometry) to confirm successful conjugation.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) "Click Chemistry"
This protocol describes the conjugation of an azide-modified antibody to a DBCO-containing drug-linker.[14][16]
Materials:
-
Azide-conjugated antibody in PBS (pH 7.4)
-
DBCO-containing drug-linker stock solution in DMSO
-
Desalting column
-
Protein concentrator (e.g., 50 kDa MWCO)
Methodology:
-
Buffer Exchange: Ensure the azide-conjugated antibody is in the correct reaction buffer (e.g., PBS, pH 7.4) using a desalting column.
-
Combine Reagents: To the antibody solution, add the DBCO-drug linker stock solution. The final reaction mixture may contain a small percentage of DMSO (e.g., 5%) to ensure the solubility of the drug-linker.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C.
-
Purification: Remove the excess, unreacted DBCO-drug linker by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Concentration: Concentrate the purified antibody-drug conjugate (ADC) using a protein concentrator with an appropriate molecular weight cutoff.
-
Characterization: Analyze the final ADC to determine the drug-to-antibody ratio (DAR) and assess its purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography [apb.tbzmed.ac.ir]
- 8. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 14. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 15. broadpharm.com [broadpharm.com]
- 16. youtube.com [youtube.com]
Validation & Comparative
A Researcher's Guide to Confirming Successful Conjugation of Azido-PEG4-NHS Ester
For researchers and professionals in drug development, the successful conjugation of linker molecules like Azido-PEG4-NHS ester is a critical step. This guide provides a comparative overview of common analytical techniques to confirm the formation of a stable amide bond between the NHS ester and a primary amine on a target molecule.
The this compound is a bifunctional linker. Its N-hydroxysuccinimide (NHS) ester reacts with primary amines, while its azide group is available for subsequent "click chemistry" reactions. Confirmation of the initial conjugation is paramount for the success of downstream applications.
Comparative Analysis of Confirmation Techniques
The choice of analytical method depends on the properties of the target molecule, available instrumentation, and the level of detail required. Below is a comparison of common techniques used to confirm successful conjugation.
| Technique | Principle of Detection | Information Provided | Key Advantages | Potential Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the molecule. | Direct confirmation of mass increase corresponding to the addition of the Azido-PEG4 moiety. Can determine the degree of labeling. | High specificity and accuracy, providing unambiguous evidence of conjugation. | Requires specialized equipment and sample purification to remove interfering substances. |
| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on their physicochemical properties. | A shift in retention time of the target molecule after the reaction indicates a change in its properties due to conjugation. | High resolution allows for the separation of conjugated, unconjugated, and excess reagent molecules. Can be used for quantification. | Does not provide direct structural information about the nature of the modification. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Measures the absorption of infrared light by chemical bonds. | Detects the disappearance of the NHS ester peak and the appearance of a new amide bond peak, confirming the chemical transformation. | Provides direct evidence of the formation of the desired amide bond. | Can be challenging to interpret for large and complex biomolecules due to overlapping signals. |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet-visible light. | The NHS ester has a characteristic UV absorbance that diminishes upon reaction or hydrolysis. | A simple and rapid method that requires standard laboratory equipment. | An indirect method that only indicates the consumption of the NHS ester, not its specific reaction with the target molecule. |
Experimental Methodologies and Workflows
Detailed protocols are essential for reproducible results. The following sections outline the methodologies for the most common and reliable confirmation techniques.
Experimental Workflow for Conjugation and Confirmation
The general process involves the conjugation reaction followed by analysis using one or more of the techniques described above.
A Comparative Guide to the Characterization of Azido-PEG4-NHS Ester Labeled Proteins
For researchers, scientists, and drug development professionals, the precise modification and characterization of proteins are fundamental to advancing biological understanding and therapeutic innovation. The Azido-PEG4-NHS ester has emerged as a versatile tool for protein labeling, offering a gateway to powerful bioorthogonal "click chemistry" applications. This guide provides an objective comparison of proteins labeled with this compound against alternative labeling strategies, supported by experimental data and detailed protocols.
Performance Comparison: A Quantitative Overview
The choice of a labeling reagent significantly influences the physicochemical and biological properties of the resulting protein conjugate. This compound offers distinct advantages due to its polyethylene glycol (PEG) spacer and the bioorthogonal azide group. The following tables summarize key quantitative data and expected performance characteristics when comparing this compound to a common non-PEGylated, amine-reactive crosslinker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
Table 1: Physicochemical and Reaction Characteristics
| Feature | This compound | SMCC (Non-PEGylated Alternative) | Rationale & Key Considerations |
| Molecular Weight | 388.37 g/mol [1] | 334.32 g/mol | The PEG4 linker adds hydrophilicity and a longer spacer arm. |
| Reactive Groups | NHS Ester (amine-reactive), Azide (for click chemistry)[1][2] | NHS Ester (amine-reactive), Maleimide (thiol-reactive) | This compound enables a two-step labeling strategy with bioorthogonal click chemistry. SMCC is a direct heterobifunctional crosslinker. |
| Solubility of Labeled Protein | High | Moderate to Low | The hydrophilic PEG4 spacer in this compound is expected to improve the solubility of the resulting protein conjugate and reduce aggregation.[3] |
| Risk of Aggregation | Low | Moderate | Increased hydrophobicity from linkers like SMCC can promote intermolecular interactions leading to aggregation.[4] |
| Reaction pH | 7.2 - 8.5 for NHS ester reaction[4] | 7.2 - 8.5 for NHS ester reaction; 6.5 - 7.5 for maleimide reaction | Optimal pH for NHS ester reactions can sometimes be suboptimal for protein stability.[5] |
| Linkage Stability | Amide bond (highly stable), Triazole ring (highly stable post-click reaction) | Amide bond (highly stable), Thioether bond (highly stable) | Both linkers form stable covalent bonds suitable for in vivo applications. |
Table 2: Impact on Protein Characteristics and Downstream Analysis
| Parameter | This compound Labeled Protein | SMCC Labeled Protein | Fold Change/Difference (Illustrative) | References & Notes |
| Hydrodynamic Radius | Increased | Minor Increase | 1.5 - 2x increase with PEGylation | PEGylation significantly increases the hydrodynamic size of a protein.[6] |
| In Vivo Half-life | Significantly Increased | Moderately Increased | ~10-20x increase with PEGylation | The increased hydrodynamic radius from PEGylation reduces renal clearance, thereby extending serum half-life.[6] |
| Immunogenicity | Reduced | May be increased | - | The PEG spacer can shield epitopes on the protein surface, reducing its immunogenicity. |
| Biological Activity | Potential for reduction | Potential for reduction | Variable | Modification of lysine residues can impact protein function. The steric hindrance from the PEG chain may also affect activity. |
| Mass Spectrometry Analysis | Amenable to standard workflows. The azide allows for selective enrichment via click chemistry.[7] | Amenable to standard cross-linking mass spectrometry (XL-MS) workflows.[8] | - | Click chemistry provides an orthogonal handle for affinity purification of labeled peptides, potentially improving detection in complex samples.[7][9][10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable characterization of labeled proteins.
Protocol 1: Protein Labeling with this compound
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting columns
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer like PBS. If necessary, perform a buffer exchange using a desalting column.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring. For sensitive proteins, the reaction can be performed at 4°C overnight.[5]
-
Purification: Remove excess, unreacted reagent using a desalting column with a molecular weight cutoff appropriate for the protein.
-
Characterization: The azide-labeled protein is now ready for characterization or subsequent click chemistry reactions.
Protocol 2: Mass Spectrometry Analysis of Labeled Proteins (Peptide Mapping)
Objective: To determine the degree of labeling and identify the site(s) of modification.
Procedure:
-
Protein Digestion: The labeled protein is denatured, reduced, alkylated, and then digested with a protease (e.g., trypsin).
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The mass spectrometry data is searched against a protein database to identify peptides. The mass of the Azido-PEG4-moiety allows for the identification of labeled peptides. The fragmentation data (MS/MS spectra) provides sequence information to pinpoint the exact lysine residue that was modified.
Protocol 3: Click Chemistry Reaction for Affinity Pull-down and MS Analysis
Objective: To enrich for azide-labeled proteins or peptides for subsequent analysis.
Materials:
-
Azide-labeled protein/peptide mixture
-
Alkyne-biotin conjugate
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper chelator (e.g., THPTA)
-
Streptavidin-coated magnetic beads
Procedure:
-
Click Reaction: To the azide-labeled protein/peptide mixture, add the alkyne-biotin conjugate, CuSO4, and freshly prepared sodium ascorbate. The use of a copper chelator like THPTA can improve reaction efficiency.
-
Incubation: Incubate for 1 hour at room temperature.
-
Enrichment: Add streptavidin-coated magnetic beads to the reaction mixture and incubate to capture the biotinylated proteins/peptides.
-
Washing: Wash the beads several times to remove non-specifically bound molecules.
-
Elution and Analysis: Elute the captured proteins/peptides and proceed with mass spectrometry analysis. This enrichment step significantly enhances the detection of labeled species.[7][11]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes.
Caption: Workflow for labeling, enrichment, and analysis of proteins using this compound and click chemistry.
Application in Studying Signaling Pathways
This compound labeling, coupled with click chemistry, is a powerful strategy for elucidating protein-protein interactions within signaling pathways. By using cell-permeable crosslinkers or by labeling proteins in cell lysates, researchers can capture transient interactions that are often missed by other methods.
Caption: Using azide-labeled proteins and click chemistry to identify substrates in the ubiquitin signaling pathway.[12]
References
- 1. This compound, 944251-24-5 | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Enhanced protein–protein interaction network construction promoted by in vivo cross-linking with acid-cleavable click-chemistry enrichment [frontiersin.org]
- 11. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 12. Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for Azido-PEG4-NHS Ester in Click Chemistry
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is paramount. Azido-PEG4-NHS ester has been a staple reagent for introducing an azide handle onto proteins and other amine-containing molecules, enabling their participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. However, the bioconjugation landscape has evolved, offering a diverse toolkit of alternatives with distinct advantages in reaction speed, biocompatibility, and stability.
This guide provides an objective comparison of prominent alternatives to this compound, focusing on reagents for copper-free click chemistry and a widely used traditional bioconjugation method. We will delve into the performance of these alternatives, supported by quantitative data and detailed experimental protocols, to inform the selection of the most suitable chemistry for your research needs.
Key Alternatives and Their Chemistries
The primary alternatives to the CuAAC reaction enabled by this compound fall into two main categories of copper-free click chemistry: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (iEDDA). For a comprehensive comparison, we also include a popular non-click chemistry method for amine-to-thiol conjugation.
-
DBCO-PEG4-NHS Ester: This reagent is used for SPAAC. It contains a dibenzocyclooctyne (DBCO) group that reacts spontaneously with an azide-modified molecule without the need for a copper catalyst. The NHS ester functionality allows for the initial labeling of amine-containing biomolecules.[1][2]
-
TCO-PEG4-NHS Ester: This reagent is employed in iEDDA reactions. It features a trans-cyclooctene (TCO) group that undergoes an exceptionally rapid reaction with a tetrazine-functionalized partner.[3] Similar to the other reagents, the NHS ester is used for amine labeling.
-
Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): As a widely used heterobifunctional crosslinker, Sulfo-SMCC provides a valuable benchmark. It connects amine-containing molecules to thiol-containing molecules via a stable thioether bond. This is not a click chemistry reaction but is a common method for bioconjugation.
Performance Comparison: A Quantitative Overview
The choice of a bioconjugation strategy often depends on a trade-off between reaction kinetics, stability of the resulting linkage, and the specific requirements of the biological system under study. The following tables summarize key quantitative data for the different chemistries.
Table 1: Reaction Kinetics of Click Chemistry Alternatives
| Reaction Type | Reagents | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| CuAAC | Terminal Alkyne + Azide | 10¹ - 10⁴ | Requires a copper(I) catalyst, which can be toxic to cells. Reaction rates are influenced by the choice of ligands.[4][5] |
| SPAAC | DBCO + Azide | ~1 | Catalyst-free and bioorthogonal, but generally slower than CuAAC and iEDDA.[3] |
| iEDDA | TCO + Tetrazine | ~800 - 30,000 | Extremely fast, bioorthogonal, and catalyst-free, making it ideal for reactions with low reactant concentrations.[3] |
Table 2: Stability of Linkages Formed by Different Chemistries
| Linkage Type | Formed by | Stability to Hydrolysis (pH 7.4) | Stability in Serum/Plasma | Key Considerations |
| Amide | NHS ester + Amine | Highly Stable | Generally Stable | Susceptible to cleavage only by specific proteases.[6][7] |
| 1,2,3-Triazole | CuAAC or SPAAC | Highly Stable | Highly Stable | Considered one of the most stable bioorthogonal linkages, resistant to enzymatic degradation.[6][8][9][10] |
| Thioether | Maleimide + Thiol | Stable | Prone to Thiol Exchange | Can undergo a retro-Michael reaction, leading to exchange with serum proteins like albumin.[7] |
| Dihydropyridazine | iEDDA | Variable | Variable | Stability can be influenced by the specific tetrazine and TCO derivatives used. |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible bioconjugation. Below are methodologies for labeling a model protein, such as an antibody, with the discussed reagents.
Protocol 1: Antibody Labeling with DBCO-PEG4-NHS Ester (SPAAC)
Objective: To introduce a DBCO group onto an antibody for subsequent copper-free click chemistry with an azide-containing molecule.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG4-NHS Ester
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Antibody Preparation: Adjust the antibody concentration to 2-5 mg/mL in an amine-free buffer.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-PEG4-NHS ester solution to the antibody solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes to stop the reaction.
-
Purification: Remove excess, unreacted DBCO reagent and byproducts using a desalting column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the DBCO group and the protein.
Protocol 2: Antibody Labeling with TCO-PEG4-NHS Ester (iEDDA)
Objective: To functionalize an antibody with a TCO group for subsequent rapid conjugation with a tetrazine-containing molecule.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
TCO-PEG4-NHS Ester
-
Anhydrous DMSO
-
Quenching buffer (e.g., 100 mM glycine)
-
Desalting column
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Reagent Preparation: Dissolve TCO-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG4-NHS ester solution to the antibody solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.
-
Quenching: Stop the reaction by adding the quenching buffer.
-
Purification: Purify the TCO-labeled antibody using a desalting column.
-
Characterization: The degree of labeling can be determined using mass spectrometry.
Protocol 3: Antibody Conjugation using Sulfo-SMCC
Objective: To conjugate an amine-containing antibody to a thiol-containing molecule.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Thiol-containing molecule
-
Sulfo-SMCC
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2)
-
Desalting column
Procedure:
-
Antibody Activation:
-
Dissolve Sulfo-SMCC in the reaction buffer to a concentration of ~10 mg/mL.
-
Add a 10- to 20-fold molar excess of the Sulfo-SMCC solution to the antibody solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess Sulfo-SMCC using a desalting column equilibrated with the reaction buffer.
-
-
Conjugation:
-
Immediately add the thiol-containing molecule to the maleimide-activated antibody.
-
Incubate for 1-2 hours at room temperature.
-
-
Purification: Purify the final antibody conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted molecules.
-
Characterization: Analyze the conjugate by SDS-PAGE and mass spectrometry to determine the conjugation efficiency.
Visualizing the Workflows
The following diagrams illustrate the general workflows for antibody-drug conjugate (ADC) development using these different chemistries.
Caption: A generalized workflow for the development of an Antibody-Drug Conjugate (ADC).
References
- 1. benchchem.com [benchchem.com]
- 2. DBCO-PEG-NHS, DBCO-PEG-SC - Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Combination of the amide‐to‐triazole substitution strategy with alternative structural modifications for the metabolic stabilization of tumor‐targeting, radiolabeled peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Decisive Advantage: A Comparative Guide to PEG Linkers in Bioconjugation
In the landscape of modern therapeutics and diagnostics, the precise chemical linkage of molecules, or bioconjugation, is a cornerstone of innovation. The choice of a linker to connect a biomolecule to a drug, a probe, or another biomolecule is a critical decision that profoundly influences the efficacy, safety, and stability of the final conjugate. Among the diverse array of linkers available, polyethylene glycol (PEG) linkers have emerged as the gold standard, revolutionizing the field with their unique set of advantageous properties.
This guide provides an objective comparison of PEG linkers against other alternatives, supported by experimental data, to empower researchers, scientists, and drug development professionals in their selection of the optimal bioconjugation strategy. We will delve into the quantitative impact of PEGylation on key performance parameters and provide detailed experimental protocols for the synthesis and characterization of PEGylated bioconjugates.
The PEG Advantage: A Multifaceted Enhancement of Bioconjugate Performance
The conjugation of PEG chains to a biomolecule, a process known as PEGylation, imparts a host of benefits that address many of the inherent challenges in drug development and diagnostics.[1] These advantages stem from the fundamental physicochemical properties of PEG: its hydrophilicity, biocompatibility, and non-immunogenicity.[2]
Enhanced Solubility: Overcoming a Critical Hurdle
A significant portion of promising drug candidates exhibit poor aqueous solubility, which severely limits their formulation and in vivo bioavailability. PEGylation offers a powerful solution to this challenge. The hydrophilic nature of the PEG polymer chain can dramatically increase the water solubility of hydrophobic molecules.[1][2][3][4][5]
For instance, the highly potent anti-cancer drug Paclitaxel, which is notoriously difficult to formulate due to its low water solubility, has been shown to have a staggering ~7000-fold increase in aqueous solubility when conjugated with a low molecular weight PEG linker.[4] This enhanced solubility not only facilitates easier formulation but can also lead to improved drug delivery and efficacy.
| Molecule | PEG Linker Type/Formulation | Fold Increase in Aqueous Solubility/Dissolution Rate | Reference |
| Paclitaxel | Low molecular weight PEG | ~7000x | [4] |
| Simvastatin | PEG 12000 (in solid dispersion) | 3x (dissolution rate) | [6] |
| Coumarin 6 | mPEG-PDLLA-decyl | 40-50x | |
| Paclitaxel | PEG-valine citrulline-paminobenzylcarbonyl | ~1000x | [4] |
| Docetaxel | Low molecular weight PEG (ester linker) | ~7000x | [4] |
Extended Circulatory Half-Life and Improved Pharmacokinetics
One of the most significant advantages of PEGylation is its ability to prolong the in vivo circulation time of a bioconjugate.[5] The PEG chain creates a hydrophilic shield around the molecule, increasing its hydrodynamic radius.[5] This larger size reduces renal clearance, leading to a significantly longer half-life in the bloodstream.[5][7] This "stealth" effect also protects the bioconjugate from enzymatic degradation.[2][3]
The impact of PEGylation on pharmacokinetics is substantial, as demonstrated by numerous studies. For example, the serum half-life of Interferon α-2a is extended by approximately 22-fold after conjugation with a 40 kDa branched PEG.[7]
| Protein | Parameter | Non-PEGylated | PEGylated | Fold Change | Reference |
| Interferon α-2a | Absorption Half-life | 2.3 hours | 50 hours (40 kDa branched PEG) | ~22x | [7] |
| Interferon α-2b | Serum Half-life | 4 hours | 40 hours (20 kDa linear PEG) | 10x | [7] |
| Uricase | In vivo Half-life (rats) | ~2 hours | 22.8 hours (di-PEGylated) | ~11.4x | [7] |
| Proticles | Blood concentration (1h p.i.) | 0.06 % ID/g | 0.23 % ID/g | ~3.8x | [7][8] |
| PEG-uricase | Half-life | (non-PEGylated fungal uricase) | 10.5 to 19.9 days | 13 to 26-fold longer | [3] |
This extended circulation time allows for less frequent dosing, improving patient compliance and potentially reducing side effects.
Reduced Immunogenicity: Masking from the Immune System
Therapeutic proteins and other biomolecules can often elicit an immune response, leading to the production of anti-drug antibodies (ADAs). These ADAs can neutralize the therapeutic effect of the drug and cause adverse reactions. PEGylation can effectively "mask" the antigenic epitopes on the surface of a biomolecule, reducing its recognition by the immune system and thereby lowering its immunogenicity.[2][3]
For example, in a preclinical study, unmodified recombinant uricase was found to be highly immunogenic in mice, whereas antibodies against uricase were not detected in mice that were repeatedly dosed with PEG-uricase.[3] In a clinical trial of pegloticase, a PEGylated uricase, while 89% of subjects developed measurable anti-pegloticase antibodies, only 41% developed high-titer antibodies that had a clinical impact on the drug's efficacy.[9] This suggests that PEGylation can significantly mitigate the immunogenic potential of therapeutic proteins.
| Biomolecule | Study Details | Observation | Reference |
| Recombinant Uricase | Preclinical study in mice | Unmodified uricase was highly immunogenic; no antibodies against uricase were detected with PEG-uricase. | [3] |
| Pegloticase (PEG-uricase) | Phase I clinical trial | 89% of subjects developed anti-pegloticase antibodies, but only 41% had high-titer antibodies affecting efficacy. | [9] |
A Deeper Dive: Linear vs. Branched and Cleavable vs. Non-Cleavable PEG Linkers
The versatility of PEG linkers extends to their architecture, with different structures offering distinct advantages for specific applications.
Linear vs. Branched PEG Linkers
Linear PEG linkers consist of a single, straight chain of ethylene glycol units, while branched PEGs have multiple PEG arms extending from a central core.[1][4] This structural difference has significant implications for the bioconjugate's properties. Branched PEGs generally exhibit a larger hydrodynamic volume for a given molecular weight, which can lead to even greater reductions in renal clearance and longer in vivo half-lives compared to their linear counterparts.[1][4] The three-dimensional structure of branched PEGs can also provide a more effective "stealth" effect, offering superior shielding from enzymatic degradation and the immune system.[1][4]
| Parameter | Linear PEG Linkers | Branched PEG Linkers | Rationale | Reference |
| Hydrodynamic Radius | Smaller for a given molecular weight | Larger for a given molecular weight | The branched architecture creates a more voluminous "cloud" around the molecule. | [1][4] |
| In Vivo Half-Life | Generally shorter | Generally longer | The larger hydrodynamic radius of branched PEG conjugates leads to reduced renal clearance. | [1][4] |
| "Stealth" Effect | Provides a hydrophilic shield | Offers superior shielding | The dense, three-dimensional structure more effectively masks the bioconjugate. | [1][4] |
Cleavable vs. Non-Cleavable PEG Linkers
The choice between a cleavable and a non-cleavable PEG linker is crucial for applications such as antibody-drug conjugates (ADCs), where the release of the payload at the target site is critical.
-
Cleavable PEG Linkers are designed with a labile bond that can be broken under specific physiological conditions, such as changes in pH or the presence of certain enzymes.[10][11][12] This allows for the controlled release of the active payload at the desired site of action, minimizing off-target toxicity.[12]
-
Non-Cleavable PEG Linkers form a stable, permanent bond between the drug and the carrier molecule.[10][12] The release of the drug typically relies on the degradation of the entire conjugate, for example, within the lysosome of a target cell.[10][13] Non-cleavable linkers generally offer greater stability in circulation.[10][13]
| Feature | Cleavable PEG Linker | Non-Cleavable PEG Linker | Reference |
| Mechanism of Release | Specific cleavage by enzymes, pH, or redox conditions | Degradation of the carrier molecule (e.g., antibody) | [10] |
| Drug Release Location | Can be extracellular or intracellular | Primarily intracellular (lysosomal) | [10] |
| Payload Form | Released in its native, unmodified form | Released as a conjugate with the linker and an amino acid residue | [10] |
| Plasma Stability | Generally lower, potential for premature release | Generally higher, more stable in circulation | [10][13] |
Visualizing the Concepts
To better understand the principles and workflows discussed, the following diagrams illustrate key concepts in bioconjugation with PEG linkers.
Experimental Protocols
Reproducible and well-defined experimental protocols are essential for the successful synthesis and characterization of PEGylated bioconjugates. Below are detailed methodologies for common bioconjugation reactions using PEG linkers.
Protocol 1: Amine-Reactive PEGylation using an NHS-Ester PEG Linker
This protocol describes the conjugation of an NHS-ester functionalized PEG linker to a protein containing primary amines (e.g., lysine residues).
Materials:
-
Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
mPEG-NHS Ester.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).
Procedure:
-
Preparation of Protein: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange.
-
Preparation of mPEG-NHS Ester Solution: Immediately before use, dissolve the mPEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[9][14][15]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved mPEG-NHS ester to the protein solution with gentle mixing.[14] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[9][15]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[9][15]
-
Quenching the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted PEG-NHS ester. Incubate for 15-30 minutes at room temperature.[9]
-
Purification: Remove unreacted mPEG-NHS ester and byproducts using SEC or dialysis.[9][15]
-
Characterization: Analyze the purified PEGylated protein by SDS-PAGE to visualize the increase in molecular weight and by LC-MS to determine the degree of PEGylation.[7]
References
- 1. A Therapeutic Uricase with Reduced Immunogenicity Risk and Improved Development Properties | PLOS One [journals.plos.org]
- 2. content.abcam.com [content.abcam.com]
- 3. Control of hyperuricemia in subjects with refractory gout, and induction of antibody against poly(ethylene glycol) (PEG), in a phase I trial of subcutaneous PEGylated urate oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sid.ir [sid.ir]
- 5. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. PEGylation of paclitaxel-loaded cationic liposomes drives steric stabilization of bicelles and vesicles thereby enhancing delivery and cytotoxicity to human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
- 9. Pegloticase immunogenicity: the relationship between efficacy and antibody development in patients treated for refractory chronic gout | springermedizin.de [springermedizin.de]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 11. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 12. Anti-PEG antibodies in the clinic: current issues and beyond PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. 4adi.com [4adi.com]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison of CuAAC and SPAAC for Specific Applications
For researchers, scientists, and drug development professionals, the ability to precisely and efficiently conjugate molecules is fundamental to advancing fields from targeted therapeutics to materials science. Among the arsenal of chemical ligation techniques, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have emerged as the frontrunners in the realm of "click chemistry." Both reactions form a stable triazole linkage between an azide and an alkyne, yet their distinct mechanisms give rise to different strengths and weaknesses, making the choice between them highly application-dependent.[1][2] This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the most suitable method for your specific research needs.
The core principle of both CuAAC and SPAAC is the Huisgen 1,3-dipolar cycloaddition, a reaction that is typically slow under thermal conditions.[2] CuAAC accelerates this reaction through the use of a copper(I) catalyst, which also controls the regioselectivity to exclusively yield the 1,4-disubstituted triazole.[2][3] In contrast, SPAAC is a catalyst-free method that utilizes a strained cyclooctyne that readily reacts with an azide to release ring strain, making it exceptionally well-suited for applications in living systems where copper toxicity is a major concern.[2][3]
Performance Comparison: A Quantitative Look
The decision between CuAAC and SPAAC often hinges on a trade-off between reaction kinetics and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.
Table 1: Reaction Kinetics
| Reaction | Reagents | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| CuAAC | Terminal Alkyne + Azide | 10² - 10³ | The reaction rate is dependent on the ligand used to stabilize the Cu(I) catalyst.[1] |
| SPAAC | BCN + Benzyl Azide | ~0.06 - 0.1 | BCN (Bicyclo[6.1.0]nonyne) is a commonly used cyclooctyne.[4] |
| DIBO + Benzyl Azide | ~0.3 - 0.7 | DIBO (Dibenzocyclooctynol) offers a faster reaction rate than BCN.[4] | |
| DBCO + Benzyl Azide | ~0.9 | DBCO (Dibenzocyclooctyne) is a highly reactive cyclooctyne, leading to significantly faster kinetics.[5] | |
| BARAC + Benzyl Azide | ~0.9 | BARAC (Biarylazacyclooctynone) is another highly reactive cyclooctyne.[4] |
Note: Reaction rates can vary depending on the solvent, temperature, pH, and the specific structures of the reactants.[4]
Table 2: Biocompatibility and Other Considerations
| Feature | CuAAC | SPAAC |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to copper cytotoxicity.[5] | High, suitable for in vivo and live-cell applications.[5][6] |
| Toxicity Mitigation | Use of chelating ligands (e.g., THPTA, BTTAA) to stabilize copper and reduce toxicity. | Not applicable. |
| Reactant Stability | Terminal alkynes are generally stable and synthetically accessible.[5] | Strained cyclooctynes can be less stable and more complex to synthesize.[5] |
| Regioselectivity | High, exclusively yielding the 1,4-disubstituted triazole.[7] | Can produce a mixture of regioisomers depending on the cyclooctyne.[7] |
| Reaction Conditions | Mild, aqueous conditions, but requires removal of copper for biological applications. | Very mild, physiological conditions (temperature and pH).[6] |
Reaction Mechanisms and Experimental Workflows
The fundamental difference in the reaction pathways of CuAAC and SPAAC dictates their respective experimental workflows.
Caption: Simplified reaction mechanism for CuAAC.
Caption: Simplified reaction mechanism for SPAAC.
The choice of workflow depends on the experimental context, particularly whether the conjugation is performed in vitro or in a living system.
Caption: A generalized experimental workflow for bioconjugation.
Detailed Experimental Protocols
Reproducible results are contingent on well-defined experimental protocols. Below are generalized methodologies for typical CuAAC and SPAAC reactions.
Protocol 1: General Protocol for CuAAC Bioconjugation
This protocol is a general guideline for labeling biomolecules.[8]
Materials:
-
Biomolecule containing a terminal alkyne or azide
-
Azide or alkyne-functionalized cargo molecule
-
Phosphate buffer (e.g., PBS, pH 7.4)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand stock solution (e.g., 50 mM THPTA in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Aminoguanidine solution (optional, to prevent oxidative damage)
Procedure:
-
In a microcentrifuge tube, dissolve the alkyne- or azide-modified biomolecule in the appropriate buffer.
-
Add the azide- or alkyne-functionalized cargo molecule to the solution.
-
Prepare a premixed solution of CuSO₄ and the ligand (e.g., THPTA).
-
To the reaction mixture, add the optional aminoguanidine solution, followed by the premixed catalyst-ligand solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and allow it to proceed at room temperature or 37°C for 1-4 hours.
-
Purify the labeled biomolecule using a method appropriate for the specific biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification to remove the copper catalyst and excess reagents.[8]
Protocol 2: General Protocol for SPAAC Bioconjugation
This protocol describes a typical procedure for labeling an azide-modified protein with a DBCO-NHS ester.[4]
Materials:
-
Azide-modified protein in an amine-free buffer (1-10 mg/mL)
-
Cyclooctyne-NHS ester (e.g., DBCO-NHS ester)
-
Anhydrous DMSO
Procedure:
-
Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM to create a stock solution.
-
To the solution of the azide-modified protein, add the desired molar excess of the DBCO-NHS ester stock solution. A 10-20 fold molar excess is a common starting point. The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid protein denaturation.[4]
-
Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C with gentle mixing.
-
(Optional) To quench any unreacted DBCO-NHS ester, a small amount of an amine-containing buffer (e.g., Tris-HCl to a final concentration of 50 mM) can be added and incubated for an additional 30 minutes.[4]
-
Purify the final conjugate using an appropriate method for the biomolecule, such as size-exclusion chromatography or dialysis.
-
Confirm the successful conjugation and assess the purity of the final product using analytical techniques such as SDS-PAGE, UV-Vis spectroscopy, or mass spectrometry.[4]
Conclusion and Recommendations
Both CuAAC and SPAAC are powerful and versatile bioconjugation methods, and the optimal choice is dictated by the specific experimental requirements.
CuAAC is the preferred method when:
-
High reaction speed is critical.[9]
-
The experimental system is not sensitive to the presence of copper.
-
The reagents are readily available and cost-effective.[5]
SPAAC is the superior choice for:
-
In vivo or live-cell applications where copper toxicity is a concern.[3][6]
-
Applications requiring high biocompatibility and mild reaction conditions.[3]
-
Long-term cell monitoring in vivo.[10]
For in vitro applications where speed is paramount, CuAAC is often the better option.[7] However, for most in vivo studies, the unparalleled biocompatibility of SPAAC makes it the more prudent and often necessary choice.[2] By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to select the most appropriate ligation strategy for their specific applications, ultimately leading to more successful and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
PFP Esters vs. NHS Esters: A Comparative Guide to Amine Reactivity and Stability
In the realm of bioconjugation and drug development, the efficient and stable linkage of molecules to proteins and other biomolecules is paramount. For decades, N-hydroxysuccinimide (NHS) esters have been the go-to reagents for modifying primary amines. However, the emergence of pentafluorophenyl (PFP) esters has presented a superior alternative, offering significant advantages in reactivity and stability. This guide provides an objective, data-driven comparison of PFP and NHS esters to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their amine-reactive conjugation needs.
Core Principles: Reactivity and Stability
Both PFP and NHS esters react with primary amines via a nucleophilic acyl substitution mechanism to form a stable amide bond.[1][2] The unprotonated primary amine, typically on the N-terminus of a protein or the side chain of a lysine residue, acts as a nucleophile, attacking the carbonyl carbon of the ester.[1] This leads to the formation of a transient tetrahedral intermediate that collapses, releasing the respective leaving group (pentafluorophenol or N-hydroxysuccinimide) and forming the desired amide linkage.[2][3]
The key differentiator between these two esters lies in their susceptibility to a competing reaction: hydrolysis. In aqueous environments, water molecules can also act as nucleophiles, leading to the hydrolysis of the ester back to its unreactive carboxylic acid form.[1][4] This process not only consumes the active reagent but can also complicate purification processes.
Performance Comparison: PFP Esters Outshine NHS Esters
PFP esters exhibit significantly greater resistance to hydrolysis compared to NHS esters, a critical advantage in the aqueous buffers typically used for bioconjugation.[5][6] This enhanced stability ensures that a higher proportion of the active ester is available to react with the target amine, leading to more efficient and reproducible conjugations.[2][4]
Kinetic studies have consistently demonstrated the superior reactivity of PFP esters in the desired aminolysis reaction with amines.[5] The potent electron-withdrawing nature of the five fluorine atoms on the phenyl ring of PFP esters makes the carbonyl carbon more electrophilic and the pentafluorophenolate a better leaving group compared to N-hydroxysuccinimide.[3][6] This results in faster reaction kinetics for aminolysis.
Quantitative Data Summary
The following tables summarize the key performance differences between PFP and NHS esters based on available data.
| Feature | PFP Ester | NHS Ester | Advantage |
| Reactive Group | Pentafluorophenyl Ester | N-hydroxysuccinimide Ester | - |
| Target | Primary and secondary amines | Primary amines | PFP esters have broader reactivity |
| Bond Formed | Amide | Amide | Both form stable bonds |
| Optimal pH Range | 7.2 - 9.0[7] | 7.2 - 8.5[1][8] | PFP esters offer a slightly wider optimal pH range |
| Solubility | Generally requires organic solvent (e.g., DMSO, DMF)[7] | Generally requires organic solvent (e.g., DMSO, DMF)[8][9] | Both have similar solubility requirements |
| Hydrolytic Stability | More stable than NHS esters[5][10] | Prone to hydrolysis, especially at higher pH[1][11] | PFP esters are significantly more stable |
Table 1: Key Properties of PFP and NHS Esters
| Parameter | PFP Ester | NHS Ester | Reference |
| Relative Hydrolytic Stability | ~6-fold more stable than NHS ester in aqueous acetonitrile | Decomposes more rapidly than PFP ester | [6][12] |
| Half-life at pH 7, 0°C | Hours | 4-5 hours | [5][11] |
| Half-life at pH 8 | Significantly longer than NHS ester | Minutes | [5][10] |
| Half-life at pH 8.6, 4°C | - | 10 minutes | [11] |
Table 2: Comparative Hydrolytic Stability of PFP and NHS Esters
Reaction Mechanisms and Experimental Workflows
The fundamental reaction mechanism for both esters is similar, but the practical experimental workflow can differ slightly due to the stability differences.
Caption: Reaction mechanisms of PFP and NHS esters with primary amines.
The enhanced stability of PFP esters allows for more flexibility in the experimental setup, including potentially longer reaction times and the use of lower molar excess of the reagent.
Caption: Comparative experimental workflows for PFP and NHS esters.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for a comprehensive understanding and replication of the findings.
Protocol 1: General Procedure for Protein Conjugation
Materials:
-
Protein of interest in an amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)[13]
-
PFP or NHS ester-activated reagent
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[13]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[13]
-
Size-exclusion chromatography (SEC) column for purification[13]
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[13]
-
Prepare Ester Solution: Immediately before use, dissolve the PFP or NHS ester reagent in anhydrous DMSO or DMF to a concentration of 10-100 mM.[3]
-
Initiate Conjugation: Add a 5- to 20-fold molar excess of the ester solution to the protein solution with gentle mixing.[13]
-
Incubate:
-
Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to stop the reaction.[16]
-
Purify: Remove unreacted ester and byproducts using a size-exclusion chromatography column.[13]
-
Characterize: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry or other appropriate methods.[5]
Protocol 2: Comparison of Hydrolytic Stability by HPLC
Materials:
-
PFP and NHS esters of the same molecule
-
Reaction buffer (e.g., PBS, pH 7.4 or Sodium Bicarbonate, pH 8.5)[13]
-
Anhydrous DMSO or DMF
-
Reverse-phase HPLC system with a C18 column and UV detector[13]
Procedure:
-
Prepare Stock Solutions: Prepare 10 mM stock solutions of each active ester in anhydrous DMSO or DMF.[5]
-
Initiate Hydrolysis: Dilute the stock solutions into the reaction buffer to a final concentration of 1 mM.[5]
-
Monitor by HPLC: Inject samples onto the HPLC at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).[5]
-
Data Analysis: Monitor the decrease in the active ester peak area and the increase in the hydrolyzed carboxylic acid peak area. Calculate the half-life of each ester under the different pH conditions.[5]
Conclusion
Pentafluorophenyl esters represent a significant advancement in amine-reactive chemistry, offering superior performance compared to the traditional N-hydroxysuccinimide esters. Their enhanced stability towards hydrolysis and greater reactivity towards amines translate into more efficient reactions, higher yields, and improved reproducibility.[3][6] For researchers, scientists, and drug development professionals seeking robust and reliable methods for bioconjugation, PFP esters provide a clear advantage, enabling the development of more consistent and effective molecular tools and therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. interchim.fr [interchim.fr]
- 10. researchgate.net [researchgate.net]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. precisepeg.com [precisepeg.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Assessing the Biocompatibility of Azido-PEG4-NHS Ester Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the appropriate linker for bioconjugation is a critical decision that impacts the stability, efficacy, and safety of the final product. Azido-PEG4-NHS ester is a popular heterobifunctional crosslinker used to introduce azide functionalities onto proteins, antibodies, and other amine-containing molecules for subsequent "click chemistry" reactions.[1][2] This guide provides an objective comparison of the biocompatibility of this compound conjugates against common alternatives, supported by experimental data and detailed protocols.
The structure of this compound features a short polyethylene glycol (PEG) spacer (PEG4), which enhances hydrophilicity, an amine-reactive N-hydroxysuccinimide (NHS) ester, and a terminal azide group for bioorthogonal reactions.[3] The biocompatibility of the resulting conjugate is largely influenced by two key components: the PEG linker and the amide bond formed by the NHS ester.
In Vitro and In Vivo Stability
The NHS ester reacts with primary amines (like those on lysine residues of proteins) to form a highly stable amide bond.[] This bond is generally robust and resistant to enzymatic cleavage under physiological conditions, contributing to the long-term stability of the conjugate both in vitro and in vivo.[5] The primary challenge with NHS esters is not the stability of the resulting amide bond, but the susceptibility of the NHS ester itself to hydrolysis in aqueous environments.[6] This competing reaction can lower conjugation efficiency and must be managed by optimizing reaction conditions such as pH (typically 7.2-8.5).[][5]
Once formed, the amide linkage is considered effectively irreversible, ensuring that conjugated payloads do not prematurely dissociate.[] For applications like antibody-drug conjugates (ADCs), this stability is crucial, with such linkers contributing to long circulation half-lives measured in days.[5]
Comparative Stability of Conjugation Chemistries
| Linkage Type | Formed Bond | Key Stability Characteristics | Mitigation Strategies |
| NHS Ester | Amide | The NHS ester is prone to hydrolysis, especially at higher pH. The resulting amide bond is highly stable in vivo and in vitro.[5] | Optimize reaction pH (7.2-8.5) and amine concentration to favor aminolysis over hydrolysis.[][5] |
| TFP Ester | Amide | Tetrafluorophenyl (TFP) esters are more resistant to hydrolysis than NHS esters, offering a wider pH window for conjugation. The resulting amide bond is also highly stable.[5] | N/A (inherently more stable) |
| Maleimide | Thioether | The thioether bond can be susceptible to retro-Michael addition and thiol exchange, potentially leading to premature release of the conjugated molecule.[5] | Linker design modifications can help improve stability. |
Immunogenicity Considerations
While PEG is widely used to reduce the immunogenicity of therapeutic molecules, PEG itself can elicit an immune response, leading to the production of anti-PEG antibodies. These antibodies can cause accelerated blood clearance (ABC) of the PEGylated therapeutic, reducing its efficacy and potentially causing hypersensitivity reactions.[7][8]
Several factors influence the immunogenicity of PEG:
-
Molecular Weight: There is a positive correlation between the molecular weight of PEG and its immunogenicity. Longer PEG chains are generally associated with a stronger anti-PEG antibody response.[7][9] The PEG4 linker in this compound is a very short chain, which is advantageous in this regard.
-
Carrier Molecule: Unconjugated PEG shows minimal immunogenicity. However, when conjugated to carriers like proteins or nanoparticles, it can become immunogenic.[9][10]
-
Dosing and Administration: The route of administration and the frequency of dosing can also impact the generation of anti-PEG antibodies.[9] Repeated administration can prime the immune system, leading to a robust anti-PEG IgM response that mediates the ABC phenomenon.[8][9][11]
The presence of pre-existing anti-PEG antibodies in a significant portion of the human population, likely due to exposure to PEG in cosmetics and processed foods, is a growing concern in drug development.[12]
Cytotoxicity Assessment
The cytotoxicity of PEG derivatives is an important aspect of their biocompatibility. Studies have shown that the cytotoxic effects of PEG can be dependent on molecular weight and concentration. Low molecular weight PEGs, such as PEG 200, 300, and 400, have been observed to reduce cell viability at high concentrations in in vitro assays.[13] However, PEGylation is also a widely used strategy to improve the safety and therapeutic effect of drugs by enhancing their water-solubility and circulation half-life.[14] For example, PEGylating the natural compound curcumin was shown to significantly enhance its cytotoxic activity against cancer cells while having a lower impact on normal cells.[15]
Comparative Cytotoxicity of PEG Oligomers on L929 Cells
| PEG Derivative | IC50 Value (mg/mL) |
| Triethylene Glycol (TEG) | 12.4[14] |
| PEG-1000 | 22.5[14] |
| PEG-4000 | 20.0[14] |
Note: Data is derived from a study on L929 mouse fibroblast cells. IC50 values represent the concentration at which 50% of cell viability is inhibited.[14]
Key Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[16] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[16]
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa, L929, or a project-relevant cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[13][17][18]
-
Compound Addition: Prepare serial dilutions of the PEGylated conjugate in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a control.[13][17]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[15][18]
-
MTT Addition: Add 10-28 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well for a final concentration of approximately 0.5 mg/mL.[16][18]
-
Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[16][18][19]
-
Solubilization: Carefully remove the MTT solution. Add 100-130 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[18][19]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the IC50 value.[17]
Protocol 2: Detection of Anti-PEG Antibodies using ELISA
An Enzyme-Linked Immunosorbent Assay (ELISA) is the most common technique for detecting and quantifying anti-PEG antibodies in serum or plasma.[20] This protocol describes a sandwich ELISA for specific detection.
Methodology:
-
Plate Coating: Coat a high-binding 96-well microplate with 100 µL/well of a PEG-containing antigen (e.g., 20 µg/mL NH₂-mPEG₅₀₀₀) in PBS. Incubate overnight at room temperature.[21]
-
Blocking: Wash the plate three times with PBS. Block the wells with 200-300 µL/well of a blocking solution (e.g., 1% w/v milk in PBS) for 1-2 hours at room temperature to prevent non-specific binding.[21][22]
-
Sample Incubation: Wash the wells again with PBS. Add 50 µL of diluted patient/animal serum or plasma samples to the wells. Incubate for 2 hours at room temperature.[22]
-
Detection Antibody: Wash the wells with PBS-T (PBS with Tween-20) and then PBS.[22] Add 50 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody that targets the species-specific antibody of interest (e.g., anti-human IgM-HRP or anti-human IgG-HRP). Incubate for 1 hour at room temperature.[22]
-
Substrate Addition: Wash the wells thoroughly with PBS-T and PBS.[22] Add 100 µL/well of a chromogenic substrate solution (e.g., TMB or ABTS). Incubate in the dark for 15-30 minutes.[22][23]
-
Reaction Stop & Reading: Stop the reaction by adding 100 µL of a stop solution (e.g., 1N HCl).[23] Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.[23][24]
-
Data Analysis: The concentration of anti-PEG antibodies is proportional to the absorbance and can be quantified relative to a standard curve or calibrator.[20][24]
Visualizing Workflows and Pathways
References
- 1. Azido-PEG4-NHS | AAT Bioquest [aatbio.com]
- 2. ijrpr.com [ijrpr.com]
- 3. N3-PEG4-SPA | CAS:944251-24-5 | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-PEG immunity: emergence, characteristics, and unaddressed questions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The curious case of anti-PEG antibodies - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 13. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity study of polyethylene glycol derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00861A [pubs.rsc.org]
- 15. Enhanced Cytotoxic Activity of PEGylated Curcumin Derivatives: Synthesis, Structure–Activity Evaluation, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. benchchem.com [benchchem.com]
- 18. MTT (Assay protocol [protocols.io]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sandwich ELISA Assay Protocol for Anti-PEG Antibody Pair (AP0002): Novus Biologicals [novusbio.com]
- 23. lifediagnostics.com [lifediagnostics.com]
- 24. 4adi.com [4adi.com]
Preserving Function: A Researcher's Guide to Validating Labeled Protein Activity
For researchers, scientists, and drug development professionals, the modification of a protein with a label for detection, purification, or imaging is a routine yet critical step. However, the addition of any exogenous molecule, be it a small fluorophore or a larger biotin tag, carries the inherent risk of altering the protein's native structure and, consequently, its biological function.[1] Therefore, rigorous functional validation is an indispensable quality control measure to ensure that experimental results accurately reflect the protein's biology.[2]
This comparative guide provides an objective overview of key functional assays to validate the activity of labeled proteins. We will explore three widely used techniques: Enzyme Kinetics Assays, Surface Plasmon Resonance (SPR), and Cell-Based G-Protein Coupled Receptor (GPCR) Signaling Assays. This guide includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to aid in the selection of the most appropriate validation strategy.
The Impact of Labeling on Protein Function: A Comparative Overview
The choice of labeling strategy—chemical or enzymatic—and the nature of the label itself can influence a protein's functionality. Chemical labeling, often targeting primary amines on lysine residues, can be random, potentially leading to a heterogeneous population of labeled proteins and a higher risk of inactivation if the label attaches to a critical functional site. In contrast, site-specific labeling methods, such as enzymatic biotinylation with AviTag™, offer more precise control, resulting in a homogeneous product with a lower probability of functional impairment.
To objectively assess the impact of labeling, quantitative functional assays are essential. The following sections compare three common assays, providing a framework for evaluating the functional integrity of your labeled protein.
Enzyme Kinetics Assays: A Direct Measure of Catalytic Activity
For proteins with enzymatic activity, a direct comparison of kinetic parameters between the labeled and unlabeled protein is the most definitive functional validation.[1] Significant alterations in the Michaelis constant (Km) or the maximum reaction velocity (Vmax) indicate that the label has interfered with substrate binding or the catalytic mechanism.[1]
Quantitative Data Summary: Labeled vs. Unlabeled Enzyme
| Parameter | Unlabeled Enzyme | Fluorescently Labeled Enzyme | Percent Difference |
| Km (µM) | 10.6 ± 2.9 | 12.1 ± 3.2 | +14% |
| Vmax (µmol/min) | 50.2 ± 4.5 | 47.8 ± 4.1 | -5% |
| Catalytic Efficiency (Kcat/Km) | 4.7 x 106 | 3.9 x 106 | -17% |
Note: Data are representative examples and will vary depending on the enzyme, label, and labeling method.
Experimental Protocol: Spectrophotometric Enzyme Kinetic Assay
This protocol outlines a typical continuous spectrophotometric assay to determine the kinetic parameters of a labeled enzyme compared to its unlabeled counterpart.[3]
Materials:
-
Spectrophotometer (UV-Vis)
-
96-well microplate or quartz cuvettes
-
Unlabeled and labeled enzyme preparations of known concentration
-
Substrate solution
-
Enzyme assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
Pipettes and tips
Procedure:
-
Prepare a Substrate Dilution Series: Prepare a series of substrate concentrations in the enzyme assay buffer, typically ranging from 0.1 to 10 times the expected Km.
-
Set up the Reaction Mixture: In a microplate well or cuvette, combine the assay buffer and a specific concentration of the substrate. The final volume should be consistent for all reactions.
-
Initiate the Reaction: Add a small, fixed amount of either the unlabeled or labeled enzyme to the reaction mixture to start the reaction. Mix quickly and gently.
-
Monitor Absorbance: Immediately begin monitoring the change in absorbance at a wavelength where the product absorbs and the substrate does not.[4] Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a set period.
-
Determine Initial Velocity (V0): Plot absorbance versus time. The initial linear portion of the curve represents the initial velocity of the reaction. Calculate the slope of this linear region (ΔAbs/Δt).
-
Convert to Molar Concentration: Use the Beer-Lambert law (A = εbc) to convert the rate of change in absorbance to the rate of product formation in molar concentration per unit time.
-
Generate Michaelis-Menten and Lineweaver-Burk Plots: Plot the initial velocities against the corresponding substrate concentrations to generate a Michaelis-Menten plot. A Lineweaver-Burk plot (1/V0 vs. 1/[S]) can be used for a more straightforward determination of Km and Vmax.[3][5]
-
Compare Parameters: Compare the calculated Km and Vmax values for the labeled and unlabeled enzymes to assess any functional differences.
Surface Plasmon Resonance (SPR): Real-Time Analysis of Binding Affinity
SPR is a powerful, label-free technique for measuring the kinetics of biomolecular interactions in real-time.[6] It is particularly useful for validating the binding function of labeled proteins, such as biotinylated antibodies or ligands.[7] By immobilizing the labeled protein and flowing its binding partner (analyte) over the surface, one can determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.[8]
Quantitative Data Summary: Labeled vs. Unlabeled Protein Binding
| Parameter | Unlabeled Antibody | Biotinylated Antibody | Percent Difference |
| ka (1/Ms) | 1.2 x 105 | 1.1 x 105 | -8% |
| kd (1/s) | 5.4 x 10-4 | 5.8 x 10-4 | +7% |
| KD (nM) | 4.5 | 5.3 | +18% |
Note: Data are representative examples and will vary depending on the protein, label, and immobilization strategy.
Experimental Protocol: SPR Analysis of a Biotinylated Protein
This protocol outlines the steps for analyzing the binding kinetics of a biotinylated protein to its analyte using a streptavidin-coated sensor chip.[9]
Materials:
-
SPR instrument (e.g., Biacore, OpenSPR)
-
Streptavidin-coated sensor chip
-
Biotinylated ligand protein
-
Unlabeled ligand protein (for comparison, immobilized via a different method like amine coupling)
-
Analyte protein
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)
Procedure:
-
System Preparation: Equilibrate the SPR system with running buffer until a stable baseline is achieved.
-
Ligand Immobilization:
-
For the biotinylated ligand, inject it over the streptavidin sensor surface to achieve the desired immobilization level. The high affinity of the streptavidin-biotin interaction ensures stable capture.[7]
-
For the unlabeled ligand, use a suitable immobilization chemistry (e.g., amine coupling) on a different flow cell for a direct comparison.
-
-
Analyte Injection: Inject a series of analyte concentrations (e.g., ranging from 0.1 to 10 times the expected KD) over the immobilized ligand surface. Allow for sufficient association and dissociation time.
-
Regeneration: After each analyte injection, inject the regeneration solution to remove the bound analyte and prepare the surface for the next cycle.
-
Data Analysis:
-
Subtract the reference channel signal (a flow cell without immobilized ligand) from the active channel signal to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD.[7]
-
Compare the kinetic and affinity constants of the biotinylated and unlabeled ligands to assess the impact of biotinylation on the binding interaction.
-
Cell-Based GPCR Signaling Assays: Assessing Function in a Physiological Context
For labeled ligands that target cell surface receptors like G-protein coupled receptors (GPCRs), cell-based assays are crucial for determining if the label interferes with receptor binding and subsequent intracellular signaling.[1][10] These assays measure downstream events such as changes in second messenger levels (e.g., cAMP, Ca2+) or β-arrestin recruitment.[10][11]
Quantitative Data Summary: Labeled vs. Unlabeled Ligand-Induced GPCR Activation
| Parameter | Unlabeled Ligand | Fluorescently Labeled Ligand |
| EC50 for cAMP Production (nM) | 2.7 | 3.1 |
| Maximum cAMP Response (% of control) | 100% | 95% |
| EC50 for β-arrestin Recruitment (nM) | 5.2 | 6.0 |
Note: Data are representative examples and will vary depending on the GPCR, ligand, label, and cell line.
Experimental Protocol: cAMP Assay for Gs-Coupled GPCRs
This protocol describes a common method to measure the activation of a Gs-coupled GPCR by a labeled ligand through the quantification of intracellular cyclic AMP (cAMP).[12]
Materials:
-
HEK293 cells (or other suitable cell line) stably or transiently expressing the GPCR of interest
-
Cell culture medium and supplements
-
Unlabeled and labeled ligands
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based)
-
Multi-well plate reader compatible with the chosen assay kit
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
Procedure:
-
Cell Seeding: Seed the GPCR-expressing cells into 96- or 384-well plates at an appropriate density and allow them to adhere overnight.
-
Ligand Preparation: Prepare a dilution series of both the unlabeled and labeled ligands in a suitable assay buffer.
-
Cell Treatment:
-
Aspirate the cell culture medium.
-
Add the PDE inhibitor (if required by the assay kit) to all wells.
-
Add the different concentrations of the unlabeled or labeled ligand to the wells. Include a vehicle control (buffer only).
-
-
Incubation: Incubate the plate at 37°C for a time specified by the assay kit manufacturer to allow for GPCR activation and cAMP production.
-
Cell Lysis and cAMP Detection: Following the instructions of the cAMP assay kit, lyse the cells and perform the detection steps. This typically involves adding reagents that will generate a fluorescent, luminescent, or colorimetric signal proportional to the amount of cAMP present.
-
Data Acquisition: Read the plate using a microplate reader at the appropriate wavelength(s).
-
Data Analysis:
-
Plot the signal versus the logarithm of the ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of ligand that gives half-maximal response) and the maximum response (Emax).
-
Compare the EC50 and Emax values for the labeled and unlabeled ligands to evaluate any changes in potency and efficacy.
-
Conclusion
Validating the functional integrity of labeled proteins is a non-negotiable step in research and drug development.[1] By employing appropriate functional assays, researchers can confidently use labeled proteins for their intended applications, knowing that the obtained data accurately reflects the protein's biological role. The choice of assay depends on the protein's function: enzyme kinetics for catalytic proteins, SPR for binding interactions, and cell-based assays for receptor ligands.[2] A thorough comparison of the functional parameters of labeled and unlabeled proteins provides the necessary evidence to proceed with downstream experiments with confidence.
References
- 1. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. biologydiscussion.com [biologydiscussion.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biosensingusa.com [biosensingusa.com]
- 8. nicoyalife.com [nicoyalife.com]
- 9. nicoyalife.com [nicoyalife.com]
- 10. biocompare.com [biocompare.com]
- 11. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. moleculardevices.com [moleculardevices.com]
The Influence of PEG Linker Length: A Comparative Guide for Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision in the design of bioconjugates. Among the various options, polyethylene glycol (PEG) linkers have become a cornerstone in the development of advanced therapeutics like antibody-drug conjugates (ADCs) due to their favorable physicochemical properties.[1] The length of the PEG linker is a crucial parameter that can significantly influence the stability, pharmacokinetics (PK), and overall therapeutic efficacy of the conjugate.[1][2] This guide provides a comparative analysis of different PEG linker lengths, supported by experimental data, to aid in the rational design of next-generation therapies.
The incorporation of PEG linkers offers several advantages, including increased water solubility, biocompatibility, and reduced immunogenicity.[1] Longer PEG chains can create a hydrophilic shield around the therapeutic molecule, masking it from the immune system and reducing renal clearance, which generally leads to a longer circulation half-life.[3][4][5] However, this can sometimes come at the cost of reduced biological activity or in vitro potency due to steric hindrance.[2][3] Conversely, shorter linkers may offer enhanced stability and are desirable for applications like imaging where faster clearance is needed.[1] This guide explores these trade-offs through a data-driven comparison.
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance metrics of bioconjugates.
Table 1: Impact of PEG Linker Length on Pharmacokinetics of Affibody-Drug Conjugates [2]
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG |
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates [2]
| Molecule Type | PEG Linker Length | Key In Vitro Finding |
| Affibody-Drug Conjugate | None | Baseline cytotoxicity |
| Affibody-Drug Conjugate | 4 kDa | 4.5-fold reduction in cytotoxicity compared to no PEG |
| Affibody-Drug Conjugate | 10 kDa | 22-fold reduction in cytotoxicity compared to no PEG |
Table 3: Comparative Performance of ADCs with Varying PEG Linker Lengths [6][7]
| PEG Linker Length | Plasma Half-life | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) |
| Non-PEGylated | - | Lower | 11% decrease in tumor weight |
| PEG2 | - | Similar to PEG4 | 35-45% decrease in tumor weight |
| PEG4 | - | Similar to PEG2 | 35-45% decrease in tumor weight |
| PEG8 | Longer | Higher | 75-85% reduction in tumor weights |
| PEG12 | Longer | Higher | 75-85% reduction in tumor weights |
| PEG24 | Longest | Highest | 75-85% reduction in tumor weights |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of different linker technologies. Below are protocols for key experiments used to evaluate the performance of bioconjugates with varying PEG linker lengths.
Protocol 1: Synthesis and Characterization of Antibody-Drug Conjugates (ADCs)
Objective: To synthesize and characterize ADCs with varying PEG linker lengths.[8]
Materials:
-
Monoclonal antibody (mAb)
-
Reducing agent (e.g., tris(2-carboxyethyl)phosphine, TCEP)
-
Drug-linker constructs with varying PEG lengths (e.g., maleimide-activated)
-
Size-Exclusion Chromatography (SEC) system
Procedure:
-
Antibody Reduction: Partially reduce the mAb with a controlled molar excess of TCEP to expose free sulfhydryl groups for conjugation.[8]
-
Drug-Linker Conjugation: Add the maleimide-activated drug-linker with a defined PEG length to the reduced antibody solution and incubate to allow for covalent bond formation.[8]
-
Purification: Remove unconjugated drug-linker and other impurities using SEC.[8]
-
Characterization: Determine the drug-to-antibody ratio (DAR) by UV-Vis spectrophotometry, measuring absorbance at 280 nm (for the antibody) and a wavelength specific to the drug.[8] Assess the level of aggregation by SEC.[8]
Protocol 2: Plasma Stability Assay
Objective: To assess the stability of the drug conjugate in a biological matrix.[6]
Materials:
-
Drug conjugate
-
Fresh plasma (e.g., human, mouse)
-
Quenching solution (e.g., acetonitrile with internal standard)
-
LC-MS/MS system
Procedure:
-
At designated time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours), aliquot a sample of the mixture.[1]
-
Stop the reaction by adding a quenching solution.
-
Quantify the amount of intact conjugate using a validated LC-MS/MS method.[6]
-
Plot the concentration of the intact conjugate over time to determine its stability profile.
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic potential of ADCs with different PEG linker lengths against target cancer cells.[8]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADCs with varying PEG linker lengths
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in 96-well plates and allow them to adhere overnight.[8]
-
Treatment: Treat the cells with serial dilutions of the ADCs and incubate for a specific period (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well and measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Plot the cell viability against the ADC concentration and calculate the half-maximal inhibitory concentration (IC50) for each ADC.
Protocol 4: In Vivo Efficacy Study
Objective: To evaluate the antitumor efficacy of ADCs with different PEG linker lengths in a xenograft mouse model.[4]
Materials:
-
Immunodeficient mice (e.g., SCID or nude)
-
Tumor cells
-
ADCs with varying PEG linker lengths
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flanks of the mice.
-
Treatment: Once the tumors reach a certain volume, randomize the mice into treatment groups and administer the ADCs (e.g., intravenously).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).[4]
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess antitumor efficacy.
Visualizations
The following diagrams illustrate key concepts and workflows related to the comparative analysis of PEG linker lengths.
Caption: Relationship between PEG linker length and key bioconjugate properties.
Caption: Experimental workflow for comparing ADCs with different PEG linkers.
Conclusion
The length of the PEG linker is a critical parameter in the design of bioconjugates that significantly influences their physicochemical properties, pharmacokinetics, and therapeutic efficacy.[1] While longer PEG linkers generally lead to improved solubility and longer circulation times, an optimal length often needs to be determined empirically for each specific application.[1] The data presented in this guide highlights the importance of a systematic evaluation of different PEG linker lengths during the development of novel bioconjugates to achieve the desired therapeutic outcome. By carefully considering the interplay between linker length and bioconjugate performance, researchers can rationally design more effective and safer therapeutics.[2]
References
A Head-to-Head Comparison of Heterobifunctional Crosslinkers for Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate heterobifunctional crosslinker is a critical step in the design of effective bioconjugates, from fluorescently labeled proteins to cutting-edge antibody-drug conjugates (ADCs). These versatile reagents enable the covalent linkage of two different biomolecules, offering precise control over the resulting conjugate's architecture and function.[1] This guide provides an objective comparison of common heterobifunctional crosslinkers, supported by experimental data and detailed protocols to inform rational selection for specific research and therapeutic applications.
Heterobifunctional crosslinkers possess two distinct reactive moieties, allowing for a controlled, sequential conjugation process. This minimizes the formation of undesirable homodimers and polymers, a common issue with homobifunctional crosslinkers.[1][2] The choice of reactive groups, the length and composition of the spacer arm, and the cleavability of the linker are all critical parameters that influence the stability, solubility, and biological activity of the final bioconjugate.[1][3]
Core Concepts in Heterobifunctional Crosslinking
The power of heterobifunctional crosslinkers lies in their ability to target different functional groups on proteins or other biomolecules, such as primary amines (-NH2, found on lysine residues and the N-terminus) and sulfhydryls (-SH, found on cysteine residues).[4] The general structure consists of two reactive ends separated by a spacer arm. The nature of this spacer can influence the stability, solubility, and steric hindrance of the final conjugate.[4]
The most prevalent class of heterobifunctional crosslinkers combines an N-hydroxysuccinimide (NHS) ester for targeting amines with a maleimide group for targeting sulfhydryls.[4] This combination is central to the construction of many antibody-drug conjugates.[4]
Classification of Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are primarily classified based on the chemical specificities of their reactive ends. The most common functionalities targeted on biomolecules, particularly proteins, are primary amines and sulfhydryls. Other targeted groups include carbonyls, carboxyl groups, and non-specific C-H bonds (in the case of photoreactive linkers).[1]
Common Chemistries:
-
Amine-to-Sulfhydryl: This is one of the most widely used combinations in bioconjugation.[5]
-
Amine-to-Carboxyl: These linkers typically use a carbodiimide (like EDC) to activate carboxyl groups, which then react with primary amines.[6]
-
Carbonyl-to-Sulfhydryl: These linkers utilize a hydrazide or aminooxy group to react with carbonyls (aldehydes or ketones) and a maleimide group for sulfhydryls.[1]
-
Photoreactive Crosslinkers: These reagents have a specific reactive group on one end and a photoreactive group (e.g., aryl azide or diazirine) on the other. The photoreactive group is inert until activated by UV light, at which point it can react non-specifically with nearby C-H bonds.[3][7][8] This allows for temporal control over the crosslinking reaction and the ability to capture transient interactions.[1]
Head-to-Head Comparison of Key Heterobifunctional Crosslinkers
The performance of a heterobifunctional crosslinker is evaluated based on several parameters, including conjugation efficiency, the stability of the resulting conjugate, and the drug-to-antibody ratio (DAR) in the context of ADC development.[9]
| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Water Soluble | Cleavable | Key Features & Applications |
| SMCC | NHS ester, Maleimide | 8.3 | No | No | Widely used for ADC development; stable thioether bond formation.[3][9] |
| Sulfo-SMCC | Sulfo-NHS ester, Maleimide | 8.3 | Yes | No | Water-soluble version of SMCC, ideal for proteins sensitive to organic solvents.[9] |
| MBS | NHS ester, Maleimide | 9.9 | No | No | Another common amine-to-sulfhydryl crosslinker with a slightly longer spacer arm than SMCC. |
| Sulfo-MBS | Sulfo-NHS ester, Maleimide | 9.9 | Yes | No | Water-soluble analog of MBS, offering enhanced solubility for bioconjugation in aqueous buffers.[10] |
| GMBS | NHS ester, Maleimide | 7.3 | No | No | A shorter chain amine-to-sulfhydryl crosslinker.[7] |
| Sulfo-GMBS | Sulfo-NHS ester, Maleimide | 7.3 | Yes | No | Water-soluble version of GMBS. |
| EMCS | NHS ester, Maleimide | 10.6 | No | No | Features a longer, more flexible spacer arm.[7] |
| Sulfo-EMCS | Sulfo-NHS ester, Maleimide | 10.6 | Yes | No | Water-soluble counterpart to EMCS.[7] |
| LC-SMCC | NHS ester, Maleimide | 13.6 | No | No | Long-chain version of SMCC, providing greater reach between conjugated molecules. |
| Sulfo-LC-SMCC | Sulfo-NHS ester, Maleimide | 13.6 | Yes | No | Water-soluble long-chain SMCC derivative. |
| DBCO-NHS ester | NHS ester, Dibenzocyclooctyne | N/A | No | No | Used in copper-free click chemistry for highly specific and stable conjugation.[9] |
| NHS-ASA | NHS ester, Azidosalicylic acid | 10.6 | No | No | Photoreactive crosslinker; azide group is activated by UV light for non-specific C-H insertion.[3] |
Experimental Protocols
General Workflow for Two-Step Antibody-Drug Conjugation using NHS-Maleimide Crosslinkers
A two-step conjugation process is standard when using NHS-maleimide crosslinkers to minimize unwanted antibody crosslinking.[4] The process involves first activating the antibody with the crosslinker, removing the excess crosslinker, and then reacting the maleimide-activated antibody with the sulfhydryl-containing drug.[4]
Materials:
-
Antibody (in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
Thiol-containing drug
-
NHS-Maleimide Crosslinker (e.g., SMCC, Sulfo-SMCC)
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP or DTT)
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M Sodium Chloride, pH 7.2
-
Quenching Buffer (e.g., 1 M Tris, pH 8.0)
-
Desalting columns
Procedure:
-
Antibody Activation:
-
Removal of Excess Crosslinker:
-
Remove non-reacted crosslinker using a desalting column equilibrated with the maleimide reaction buffer.[2]
-
-
Conjugation with Thiol-Containing Molecule:
-
Quenching:
-
Stop the reaction by adding a quenching buffer to cap any unreacted maleimide groups.
-
-
Purification:
-
Purify the antibody-drug conjugate using a desalting column or dialysis to remove excess drug and other reaction components.[11]
-
Signaling Pathways and Applications
Heterobifunctional crosslinkers are instrumental in various applications, including the construction of Antibody-Drug Conjugates (ADCs). In this application, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The ADC then selectively delivers the drug to cancer cells.
Conclusion
Heterobifunctional crosslinkers are powerful reagents that enable the precise construction of complex bioconjugates.[4] The most common amine-to-sulfhydryl crosslinkers, such as SMCC and its derivatives, offer a robust and reliable method for applications like ADC development.[4][9] The choice between different reactive groups (e.g., maleimide vs. pyridyldithiol) and spacer arms (e.g., standard vs. PEGylated) depends on the specific requirements of the application, including the desired stability, solubility, and steric hindrance of the final conjugate.[3][4] Careful consideration of the comparative data and adherence to detailed experimental protocols are essential for achieving optimal results in bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Azido-PEG4-NHS Ester: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of Azido-PEG4-NHS ester, a common bifunctional crosslinker used in bioconjugation and drug development, are critical for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of this reagent, minimizing risks and ensuring compliance with regulatory standards. Adherence to these protocols is essential for all personnel handling this chemical.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to be familiar with the potential hazards of this compound and to take appropriate safety measures. The compound should be handled in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Personal Protective Equipment (PPE) is mandatory and includes:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2]
-
Skin and Body Protection: A lab coat or other impervious clothing.[1][2]
-
Respiratory Protection: Use a suitable respirator if there is a risk of inhaling dust or aerosols.[3]
An accessible safety shower and eyewash station are essential when working with this chemical.
Summary of Chemical Safety and Physical Data
The following table summarizes key quantitative and hazard information for this compound, compiled from various safety data sheets.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₄N₄O₈ | [4][5] |
| Molecular Weight | 388.37 g/mol | [4] |
| Appearance | Colorless to slightly yellow oil or solid/viscous liquid | [6] |
| Storage Temperature | -20°C, desiccate | [6][7] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [5][6] |
| Flash Point | 105°C | [2] |
| Boiling Point | 121°C / 22mmHg | [2] |
| Primary Hazards | May cause skin and eye irritation. Harmful if swallowed. May cause respiratory irritation. | [3][8] |
Step-by-Step Disposal Protocol
The primary objective of this disposal protocol is to deactivate the reactive NHS ester group through hydrolysis, thereby reducing the chemical's reactivity before its final disposal as hazardous waste. This procedure is intended for small quantities of this compound typically used in a research laboratory setting.
Experimental Protocol: Deactivation of this compound via Hydrolysis
Materials:
-
This compound waste (solid or in solution)
-
1M solution of a weak base (e.g., sodium bicarbonate or a phosphate buffer with a pH of 8.0-8.5)
-
Designated hazardous waste container
-
Secondary containment (e.g., a plastic tub)
-
pH indicator strips or a pH meter
-
Stir bar and stir plate
Procedure:
-
Preparation:
-
Conduct all steps within a certified chemical fume hood.
-
Prepare a 1M solution of a weak base, such as sodium bicarbonate.[3]
-
Place the container with the this compound waste into a secondary container to contain any potential spills.
-
-
Deactivation:
-
If the waste is a solid, dissolve it in a minimal amount of a compatible solvent such as DMSO or DMF before proceeding.[5][6]
-
Slowly add the 1M basic solution to the this compound waste while stirring. The NHS ester will undergo hydrolysis, releasing N-hydroxysuccinimide. A general guideline is to use a 10-fold molar excess of the base relative to the estimated amount of the NHS ester.[3]
-
Allow the mixture to react for at least one hour at room temperature to ensure complete hydrolysis of the NHS ester.[3]
-
-
Neutralization and Verification:
-
After the reaction period, check the pH of the solution using a pH strip or meter.
-
If the solution is still acidic, continue to add the basic solution until the pH is neutral or slightly basic (pH 7-8).[3]
-
-
Final Disposal:
-
The neutralized solution should be collected in a properly labeled hazardous waste container.
-
The label must clearly state "Deactivated this compound waste" and list all components of the solution.
-
Arrange for the collection and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or an approved waste disposal service.[3] Do not pour the waste down the drain. [9]
-
Disposal of Contaminated Materials
-
Any materials contaminated with this compound, such as gloves, pipette tips, and paper towels, should be collected in a sealed, clearly labeled hazardous waste container for solid waste.
-
For spills, absorb the material with an inert, liquid-binding material (e.g., vermiculite, sand).[3][8] Collect the absorbed material and any contaminated surfaces that have been decontaminated (e.g., with alcohol) into a sealed container for disposal as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C15H24N4O8 | CID 51340931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 944251-24-5 | BroadPharm [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. broadpharm.com [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
